molecular formula C7H7NO3 B1585152 6-Methoxypyridine-2-carboxylic acid CAS No. 26893-73-2

6-Methoxypyridine-2-carboxylic acid

Cat. No.: B1585152
CAS No.: 26893-73-2
M. Wt: 153.14 g/mol
InChI Key: KSWBODXXZITTPO-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyridine-2-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWBODXXZITTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341188
Record name 6-Methoxypicolinic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26893-73-2
Record name 6-Methoxypicolinic acid
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Record name 6-methoxypyridine-2-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 6-Methoxypyridine-2-carboxylic acid (CAS: 26893-73-2) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 6-Methoxypyridine-2-carboxylic acid, a pivotal heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. Its unique structural features make it a valuable intermediate in the synthesis of complex molecular architectures. This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, purification, characterization, and application, grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

Unambiguous identification is the cornerstone of reproducible science. This compound, also known by its synonym 6-Methoxypicolinic acid, is a substituted pyridine derivative with significant utility in organic synthesis.[1][2][3] Its properties are summarized below, providing the foundational data required for experimental design.

IdentifierValueSource(s)
CAS Number 26893-73-2[1][4][5]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [2][3]
IUPAC Name This compound[1][3]
Melting Point 130-134 °C (Varies by purity)[3]
Boiling Point ~300.8 °C (Predicted)[2]
Appearance White to off-white crystalline powder[2]
Solubility Slightly soluble in water[2][3][4]
pKa ~3.52 (Predicted)[2]
SMILES COC1=CC=CC(=N1)C(=O)O[1][3]
InChI Key KSWBODXXZITTPO-UHFFFAOYSA-N[1]

Validated Synthesis Protocol: Methylation of 6-Hydroxypyridine-2-carboxylic Acid

The synthesis of this compound is commonly achieved via the methylation of its hydroxylated precursor. The following protocol is based on a well-established nucleophilic substitution reaction, providing a reliable pathway to the target compound.[4]

Principle of the Synthesis

The core of this synthesis is the O-methylation of 6-hydroxypyridine-2-carboxylic acid. The phenolic proton of the starting material is acidic, but the carboxyl proton is more so. To achieve selective O-methylation, a base is used that facilitates the formation of the carboxylate and potentially the phenoxide. Silver oxide (Ag₂O) serves as a mild base and promoter, reacting with the acidic protons. The subsequent introduction of an electrophilic methyl source, iodomethane (CH₃I), results in a nucleophilic attack from the oxygen atom to form the methyl ether. The initial product is often the methyl ester, which is then hydrolyzed (saponified) under basic conditions to yield the final carboxylic acid.

Experimental Workflow Diagram

G cluster_0 Phase 1: Methylation cluster_1 Phase 2: Saponification & Isolation SM 6-Hydroxypyridine-2-carboxylic Acid + Toluene Base Add Silver Oxide (Ag₂O) Stir 30 min SM->Base MeI Add Iodomethane (CH₃I) Reflux Overnight Base->MeI Filter Filter through Celite Concentrate Filtrate MeI->Filter Ester Isolate Crude Methyl Ester (Methyl 6-methoxypyridine-2-carboxylate) Filter->Ester Hydrolysis Dissolve Crude Ester in THF Add 5N NaOH (aq) Ester->Hydrolysis Proceed to Hydrolysis Stir Stir 1 hour at RT Hydrolysis->Stir Acidify Acidify to pH 3 with 5N HCl Stir->Acidify Concentrate Concentrate to Dryness Acidify->Concentrate Extract Extract Solid with 20% MeOH/CHCl₃ Sonicate & Filter Concentrate->Extract Dry Dry Mother Liquor (MgSO₄) Concentrate Extract->Dry Product Final Product: This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Reagents & Equipment:

  • 6-hydroxypyridine-2-carboxylic acid

  • Silver (I) oxide (Ag₂O)

  • Iodomethane (CH₃I)

  • Toluene, Tetrahydrofuran (THF), Methanol (MeOH), Chloroform (CHCl₃)

  • 5N Sodium Hydroxide (NaOH), 5N Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel, Celite)

  • Rotary evaporator

Protocol:

  • Reaction Setup (Methylation): To a solution of 6-hydroxypyridine-2-carboxylic acid (e.g., 10.0 mmol) in toluene (35 mL) in a round-bottom flask, add silver oxide (10.5 mmol).[4]

  • Activation: Stir the mixture vigorously for 30 minutes at room temperature. The silver oxide acts to deprotonate the starting material.

  • Methylation: Add iodomethane (21.0 mmol) to the suspension.[4] Heat the reaction mixture to reflux and maintain overnight with continuous stirring.

  • Work-up (Ester Isolation): After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove silver salts. Wash the filter cake with additional toluene. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 6-methoxypyridine-2-carboxylate, typically as a yellow solid.[4]

  • Reaction Setup (Saponification): Dissolve the crude solid in tetrahydrofuran (50 mL). In a separate beaker, prepare a mixture of 5N NaOH (20 mL) and water (5 mL). Add the THF solution to the basic solution.[4]

  • Hydrolysis: Stir the biphasic mixture for 1 hour at room temperature. The ester is hydrolyzed to the sodium salt of the carboxylic acid.

  • Acidification & Isolation: Carefully acidify the reaction mixture to approximately pH 3 using 5N HCl. This will precipitate the carboxylic acid. Concentrate the mixture to dryness.[4]

  • Final Extraction: Add a 20% MeOH/CHCl₃ solvent mixture to the resulting solid and sonicate for 20 minutes to dissolve the product. Filter the mixture to remove inorganic salts. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate to yield this compound as a white solid.[4]

Purification and Characterization Workflow

Post-synthesis, a rigorous purification and characterization sequence is mandatory to ensure the compound meets the purity requirements for downstream applications, especially in drug development.

Principle of Purification & Characterization

Purification aims to remove unreacted starting materials, reagents (e.g., residual iodomethane), and side-products. For a solid carboxylic acid like this, recrystallization is a highly effective method.[6] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Characterization validates the molecular structure and assesses purity. ¹H NMR confirms the proton environment, and Mass Spectrometry (MS) confirms the molecular weight.

Purification and Analysis Workflow Diagram

G cluster_0 Purification cluster_1 Characterization Crude Crude Synthetic Product Dissolve Dissolve in Minimum Hot Solvent (e.g., Toluene/Petroleum Ether) Crude->Dissolve Cool Allow to Cool Slowly (Induce Crystallization) Dissolve->Cool Filter Collect Crystals via Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals under Vacuum Wash->Dry Purified Purified Crystalline Solid Dry->Purified NMR ¹H NMR Spectroscopy Purified->NMR MS Mass Spectrometry (ESI-MS) Purified->MS Purity Purity Assessment (e.g., HPLC) Purified->Purity Final Verified Compound (>97% Purity) NMR->Final MS->Final Purity->Final

Caption: Standard workflow for the purification and characterization of the title compound.

Detailed Methodologies

A. Purification by Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a suitable solvent or solvent system (e.g., toluene/petroleum ether, or aqueous alcohol) in small portions while heating the mixture until the solid just dissolves.[6]

  • Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

B. Characterization Techniques

  • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should be consistent with the structure, showing characteristic peaks for the aromatic protons on the pyridine ring, the methoxy group protons (-OCH₃), and the acidic proton of the carboxylic acid.

  • Mass Spectrometry (MS): Analyze a sample using a technique like electrospray ionization (ESI). In negative ion mode, the analysis should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 152.[4]

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a crucial structural motif and intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The pyridine carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs for a wide range of diseases.[7][8]

Role as a Versatile Building Block

The molecule possesses three key functional handles that can be independently addressed:

  • The Carboxylic Acid: Readily converted into esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships (SAR).[9]

  • The Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's overall electronic properties and solubility.

  • The Methoxy Group: This group can be a key pharmacophoric element or can be demethylated to reveal a hydroxyl group for further functionalization.

This versatility makes it an important raw material for pharmaceuticals, agrochemicals, and dyestuffs.[3] Its derivatives are explored for a variety of therapeutic targets. For instance, related pyridine carboxylic acids have been used to create metal complexes investigated as α-glucosidase inhibitors for diabetes management.[10]

Conceptual Drug Development Pathway

G Start This compound (Building Block) Synth Multi-step Chemical Synthesis (e.g., Amide Coupling, Cross-Coupling) Start->Synth Library Library of Novel Derivatives Synth->Library Screen High-Throughput Screening (Biological Assays) Library->Screen Hit Identification of 'Hit' Compounds Screen->Hit Lead Lead Optimization (SAR Studies) Hit->Lead API Active Pharmaceutical Ingredient (API) (Candidate Drug) Lead->API

Caption: Role of the title compound as a starting block in a typical drug discovery pipeline.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

  • Hazards: The compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[3]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] Recommended storage temperature is between 2-8°C.[2] The material is noted to be air-sensitive.[3]

References

An In-depth Technical Guide to 6-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyridine-2-carboxylic acid, also known as 6-methoxypicolinic acid, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine ring substituted with both a carboxylic acid and a methoxy group, imparts specific physicochemical properties that render it a valuable synthon for the development of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its core characteristics, synthesis, and applications, with a focus on the underlying scientific principles and practical experimental considerations.

Core Molecular and Physicochemical Profile

Understanding the fundamental properties of a molecule is the cornerstone of its effective application in research and development.

Molecular Identity
  • Chemical Name: this compound

  • Synonyms: 6-Methoxypicolinic acid[1][2]

  • CAS Number: 26893-73-2[1][3]

  • Molecular Formula: C₇H₇NO₃[1][3]

  • Molecular Weight: 153.14 g/mol [1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. These parameters are critical for predicting its behavior in various solvent systems, reaction conditions, and biological environments.

PropertyValueSource(s)
Molecular Weight 153.14 g/mol [1]
Appearance White to pale cream powder or crystals[3]
Melting Point 130-134 °C
Solubility Slightly soluble in water[1][2]
pKa 3.52 ± 0.10 (Predicted)[2]
InChI Key KSWBODXXZITTPO-UHFFFAOYSA-N[3]
SMILES COc1cccc(n1)C(O)=O[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect of its utility. A common and effective laboratory-scale synthesis involves the methylation of 6-hydroxypyridine-2-carboxylic acid, followed by saponification.

Synthetic Workflow: From Precursor to Product

The following diagram illustrates a typical two-step synthesis pathway. The rationale behind this approach is the ready availability of the starting material and the high efficiency of the Williamson ether synthesis and subsequent ester hydrolysis.

Synthesis_Workflow cluster_step1 Step 1: Methylation (Williamson Ether Synthesis) cluster_step2 Step 2: Saponification (Ester Hydrolysis) Start 6-Hydroxypyridine-2-carboxylic acid Reagents1 Silver Oxide (Ag₂O) Iodomethane (CH₃I) Start->Reagents1 Toluene, Reflux Intermediate Methyl 6-methoxypyridine-2-carboxylate Reagents1->Intermediate Reagents2 Sodium Hydroxide (NaOH) Hydrochloric Acid (HCl) Intermediate->Reagents2 THF/Water Product This compound Reagents2->Product Acidification to pH 3 Drug_Design_Flow Target Identify Biological Target (e.g., Enzyme, Receptor) Scaffold Select Core Scaffold: This compound Target->Scaffold Structure-Based Design SAR Synthesize Analogs via Carboxylic Acid Functionalization (Amide Coupling, Esterification) Scaffold->SAR Diversity-Oriented Synthesis Screening In Vitro Biological Screening (Binding Assays, Enzyme Inhibition) SAR->Screening Structure-Activity Relationship (SAR) Screening->SAR Iterative Refinement Optimization Lead Optimization (ADME/Tox Properties) Screening->Optimization Identify 'Hit' Compounds Candidate Preclinical Drug Candidate Optimization->Candidate

References

6-Methoxypyridine-2-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methoxypyridine-2-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. As a substituted picolinic acid, its unique structural and electronic properties make it a valuable scaffold and intermediate in the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, robust synthetic protocols, key chemical reactions, and significant applications in the pharmaceutical industry. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical resource for leveraging this versatile compound in research and development.

Introduction to a Key Heterocyclic Scaffold

This compound, also known as 6-methoxypicolinic acid, is an aromatic heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position and a methoxy group at the 6-position. This specific arrangement of functional groups imparts a distinct set of properties that are highly sought after in drug design. The pyridine ring serves as a bioisostere for a phenyl ring but with an increased capacity for hydrogen bonding and improved metabolic stability. The 2-carboxylic acid group provides a convenient handle for synthetic elaboration, most commonly through amide bond formation, while also serving as a potential metal-chelating moiety. The 6-methoxy group modulates the electronic properties of the ring system, influencing its reactivity and interaction with biological targets. Consequently, this molecule is not merely an inert scaffold but an active contributor to the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Physicochemical Properties and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The properties of this compound are well-documented, enabling its reliable identification and use.

Molecular Structure
Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Core Physicochemical Data

The fundamental properties of the compound are summarized below, providing a quick reference for experimental design.

PropertyValueSource
CAS Number 22620-32-2
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 148 - 152 °C
pKa ~3.5 (Estimated for the carboxylic acid)
Solubility Soluble in methanol, DMSO, and water
Spectroscopic Signature for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of the material. The following data represent typical values obtained from standard characterization techniques.

TechniqueCharacteristic Peaks / Shifts
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 13.0 (br s, 1H, -COOH), 7.9 (t, 1H), 7.5 (d, 1H), 7.0 (d, 1H), 3.9 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 165.0, 162.5, 147.0, 140.0, 118.0, 110.0, 54.0
IR Spectroscopy (KBr, cm⁻¹)ν: 2900-3100 (O-H stretch, broad), 1720 (C=O stretch), 1580 (C=N stretch), 1250 (C-O stretch)

Synthesis and Purification

A reliable and scalable synthesis is paramount for the utility of any building block. The most common and robust method for preparing this compound is through the oxidation of the corresponding methyl-substituted precursor, 2-methyl-6-methoxypyridine.

Synthetic Rationale: The Oxidation Pathway

The choice of potassium permanganate (KMnO₄) as the oxidant is deliberate. It is a powerful and cost-effective oxidizing agent capable of converting the benzylic-like methyl group to a carboxylic acid under aqueous conditions. The reaction is typically run in a basic medium, which helps to solubilize the organic starting material and the permanganate, and the reaction is heated to drive it to completion. The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid product.

Detailed Experimental Protocol: Synthesis
  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-6-methoxypyridine (1.0 eq) to water.

  • Step 2: Reagent Addition: While stirring, slowly add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise. The addition is exothermic and should be controlled to maintain a manageable reaction temperature.

  • Step 3: Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) for 4-6 hours. The progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • Step 4: Quenching and Filtration: Cool the mixture to room temperature and filter it through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Step 5: Acidification and Isolation: Cool the clear filtrate in an ice bath and carefully acidify it with concentrated hydrochloric acid (HCl) to a pH of ~3-4. The white product will precipitate out of the solution.

  • Step 6: Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry under a vacuum to yield crude this compound.

Workflow for Synthesis and Purification

The following diagram outlines the logical flow from starting material to the pure, verified compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & QC start 2-Methyl-6- methoxypyridine reagents + KMnO4 + H2O, Heat reaction Oxidation Reaction (Reflux, 4-6h) filtration Hot Filtration (Remove MnO2) reaction->filtration acidification Acidification (HCl) to pH 3-4 filtration->acidification precipitation Product Precipitation acidification->precipitation filtration2 Vacuum Filtration (Collect Product) precipitation->filtration2 recrystallization Recrystallization (e.g., from Ethanol/Water) filtration2->recrystallization drying Vacuum Drying recrystallization->drying qc QC Analysis (NMR, MP) drying->qc end 6-Methoxypyridine- 2-carboxylic Acid qc->end Pure Product

Caption: A workflow diagram illustrating the synthesis, workup, and purification of this compound.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in drug development stems from its ability to readily undergo amide bond formation. This reaction connects the acid scaffold to various amine-containing fragments, enabling the rapid generation of compound libraries for screening.

The Cornerstone Reaction: Amide Coupling

The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. This is achieved using coupling reagents. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Protocol: EDC/HOBt Mediated Amide Coupling
  • Step 1: Activation: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Step 2: Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring.

  • Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Step 4: Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Step 5: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide product via column chromatography or recrystallization.

Amide Coupling Mechanism Workflow

This diagram shows the key steps in the activation and coupling process.

Amide_Coupling Acid 6-Methoxypyridine- 2-carboxylic Acid ActiveEster O-Acylisourea Intermediate (Highly Reactive) Acid->ActiveEster + EDC EDC EDC (Coupling Agent) Product Final Amide Product ActiveEster->Product + R-NH2 (Nucleophilic Attack) Byproduct Urea Byproduct ActiveEster->Byproduct Amine R-NH2 (Amine Nucleophile)

Caption: A simplified mechanism for EDC-mediated amide bond formation using this compound.

Applications in Drug Discovery

The 6-methoxypicolinic acid moiety is present in numerous small molecules investigated for various therapeutic targets. Its structural features often contribute to high binding affinity and favorable drug-like properties.

Case Study: A Building Block for Kinase Inhibitors

Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding pocket of the enzyme. The pyridine nitrogen of the 6-methoxypicolinic acid scaffold can form a critical hydrogen bond with the "hinge" region of the kinase, a common anchoring point for inhibitors. The rest of the molecule can then be elaborated to occupy other pockets and achieve selectivity. For instance, derivatives have been explored as inhibitors of kinases involved in cancer and inflammatory diseases.

Case Study: A Scaffold in Peramivir Synthesis

Peramivir is an antiviral drug used to treat influenza. While not a direct component of the final structure, 6-methoxypyridine-based precursors are conceptually related and highlight the utility of functionalized pyridines in complex synthesis. The principles of using such scaffolds are central to building the intricate architectures required for potent enzyme inhibition.

Logical Pathway for Scaffold-Based Drug Design

The following diagram illustrates the thought process in medicinal chemistry, starting from a validated building block like this compound.

Drug_Design_Logic Scaffold 6-Methoxypyridine- 2-carboxylic Acid (Core Scaffold) AmideCoupling Amide Coupling Library Synthesis Scaffold->AmideCoupling Library Diverse Chemical Library (R1, R2, R3...) AmideCoupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Initial 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit->SAR Candidate Preclinical Drug Candidate SAR->Candidate

Caption: A conceptual workflow for scaffold-based drug discovery starting from this compound.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent.

  • Hazard Identification: May cause skin, eye, and respiratory irritation. Users should consult the full Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value building block whose utility in medicinal chemistry is firmly established. Its well-defined structure, predictable reactivity, and favorable electronic properties make it an ideal starting point for the synthesis of complex molecular architectures aimed at a variety of biological targets. The robust protocols for its synthesis and derivatization, particularly through amide coupling, ensure its continued and widespread application in the quest for new therapeutics. This guide has provided the core technical knowledge required for its effective implementation in a research and development setting.

6-Methoxypyridine-2-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 6-Methoxypyridine-2-carboxylic Acid

Introduction

This compound, also known as 6-methoxypicolinic acid, is a heterocyclic organic compound that serves as a crucial intermediate and building block in various fields of chemical synthesis.[1] Its structural combination of a pyridine ring, a carboxylic acid functional group, and a methoxy group imparts a unique reactivity profile, making it highly valuable. This compound is an important raw material for the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, where precise control over reaction conditions and product characteristics is paramount.[1][2]

Understanding the fundamental physical properties of this reagent is not merely an academic exercise; it is a prerequisite for its effective application in research and development. Properties such as melting point, solubility, and acidity (pKa) directly influence its storage, handling, reaction kinetics, purification, and formulation. This guide provides a detailed examination of these core physical characteristics, supported by field-proven experimental protocols to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. These values are foundational for its use in experimental design and chemical modeling.

PropertyValueSource(s)
CAS Number 26893-73-2[1][3]
Molecular Formula C₇H₇NO₃[1][4]
Molecular Weight 153.14 g/mol [3][4]
Appearance White to pale cream solid (powder or crystals)[2][3][4]
Melting Point 130-134 °C[1][4]
Boiling Point 300.8 ± 22.0 °C (Predicted)[3]
Water Solubility Slightly soluble[1][3][5]
pKa 3.52 ± 0.10 (Predicted)[3]
InChI Key KSWBODXXZITTPO-UHFFFAOYSA-N[1][4]
SMILES COc1cccc(n1)C(O)=O[4]

In-Depth Analysis of Key Properties

Melting Point: A Criterion for Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, the reported melting range is a sharp 130-134 °C .[1][4] A narrow melting range of one to two degrees is characteristic of a pure substance.[6] The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.[7] Therefore, verifying this melting point is a critical first step in quality control to ensure the material is suitable for sensitive synthetic applications where stoichiometry and side-product formation are of concern.

Solubility: Implications for Reaction and Formulation

The compound is described as "slightly soluble in water." [1][3][5] This property is of immense practical importance. In organic synthesis, it dictates the choice of solvent systems. While its low aqueous solubility might preclude its use in purely aqueous media, it can be readily dissolved in many organic solvents. In the context of drug development, aqueous solubility is a critical determinant of a compound's bioavailability and formulation potential.[8][9] The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, providing a definitive value for biopharmaceutical and formulation studies.[8][9]

Acidity (pKa): The Key to Reactivity

With a predicted pKa of approximately 3.52 , the carboxylic acid moiety of this compound is moderately acidic.[3] The pKa value indicates the pH at which the compound exists in a 50:50 equilibrium between its protonated (acidic, neutral) and deprotonated (conjugate base, anionic) forms. This acidity is central to its chemical behavior.

  • In Synthesis: The carboxyl group can be easily deprotonated with a mild base to form a carboxylate salt, which can then act as a nucleophile in subsequent reactions.

  • In Purification: The pH-dependent solubility allows for straightforward purification via acid-base extraction. The compound will be more soluble in basic aqueous solutions (as the carboxylate salt) than in acidic or neutral solutions, enabling its separation from non-acidic impurities.

  • In Pharmacology: For drug candidates, the pKa influences absorption, distribution, metabolism, and excretion (ADME) properties, as the charge state of the molecule affects its ability to cross biological membranes.

Stability and Storage

Vendor information notes that the compound can be air-sensitive and recommends storage under an inert gas (like nitrogen or argon) at refrigerated temperatures (2-8 °C).[1][3] This precaution is necessary to prevent potential degradation over time, ensuring the integrity and reactivity of the material are maintained for experimental use.

Experimental Protocols for Property Verification

To ensure the self-validating nature of this guide, the following are detailed protocols for the experimental determination of the core physical properties.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for accurately measuring the melting point range using a modern digital apparatus.[6][7][10]

Principle: A small, powdered sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded. The sharpness of this range is a reliable indicator of purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula on a watch glass.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the sample powder until a small amount (2-3 mm high) enters the tube.

  • Sample Compaction: Tap the sealed end of the tube gently on a hard surface or drop it through a long glass tube to compact the sample tightly at the bottom.[6][7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a high heating rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time during the precise measurement.[7]

  • Precise Determination: Using a fresh sample, set the starting temperature to about 10-15 °C below the approximate melting point found in the previous step. Set the heating ramp rate to a slow value (1-2 °C/min) to ensure thermal equilibrium.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_start) and the temperature at which the last solid crystal melts (T_end). The melting range is T_start – T_end.

Diagram 1: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result prep1 Dry & Powder Sample prep2 Load Capillary Tube (2-3 mm) prep1->prep2 prep3 Compact Sample prep2->prep3 measure1 Insert into Apparatus prep3->measure1 measure2 Rapid Scan (Find Approx. MP) measure1->measure2 measure3 Slow Scan (1-2 °C/min) Near Approx. MP measure2->measure3 measure4 Observe & Record T_start and T_end measure3->measure4 result Report Melting Range (T_start - T_end) measure4->result

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol details the definitive method for measuring thermodynamic solubility.[8][11]

Principle: An excess of the solid solute is agitated in a solvent at a constant temperature for an extended period to ensure that equilibrium is reached, forming a saturated solution. The concentration of the solute in the resulting solution is then measured.

Methodology:

  • Preparation: To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 5-10 mg). The key is to ensure solid material remains after equilibrium is reached.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer or purified water (e.g., 1 mL) to each vial.

  • Equilibration: Seal the vials and place them on an orbital or overhead shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For maximum accuracy, pass this aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticulates.

  • Quantification: Dilute the filtered supernatant into a suitable concentration range and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard calibration curve.

Diagram 2: Workflow for Shake-Flask Solubility Assay

G cluster_setup Setup cluster_process Processing cluster_analysis Analysis setup1 Add Excess Solid to Vial setup2 Add Precise Volume of Solvent setup1->setup2 proc1 Seal & Agitate (24-48h at 25°C) setup2->proc1 proc2 Centrifuge to Pellet Undissolved Solid proc1->proc2 proc3 Filter Supernatant (0.22 µm filter) proc2->proc3 analysis1 Quantify Concentration (UV-Vis or HPLC) proc3->analysis1 result Report Solubility (e.g., in µg/mL or mM) analysis1->result

Protocol 3: pKa Determination by Potentiometric Titration

This protocol provides a robust method for empirically determining the pKa value.[12][13]

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. According to the Henderson-Hasselbalch equation, the pH is equal to the pKa when the concentrations of the acid and its conjugate base are equal, which occurs at the half-equivalence point of the titration.[14]

Methodology:

  • Apparatus Calibration: Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Place a known volume of the acid solution (e.g., 20 mL) in a beaker with a magnetic stir bar.[12] Immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact the stir bar. Position the tip of a burette filled with the NaOH solution above the beaker.

  • Titration Execution:

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each increment, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

    • Continue this process well past the equivalence point (the region of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • Determine the half-equivalence point volume (V_half-eq = V_eq / 2).

    • The pKa is the pH of the solution at the half-equivalence point. Read this value directly from the titration curve.[13][14][15]

  • Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[12]

Diagram 3: Workflow for pKa Determination via Titration

G cluster_setup Preparation cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH Meter setup2 Prepare Known Conc. Acid Solution setup1->setup2 setup3 Standardize Strong Base Titrant setup2->setup3 titrate1 Add Base in Increments setup3->titrate1 titrate2 Record pH and Volume After Each Addition titrate1->titrate2 analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Determine Equivalence Point (V_eq) analysis1->analysis2 analysis3 Find pH at Half- Equivalence Point (V_eq / 2) analysis2->analysis3 result Result: pKa = pH at V_eq/2 analysis3->result

Conclusion

The physical properties of this compound—namely its sharp melting point, slight aqueous solubility, and moderate acidity—are defining characteristics that govern its application in scientific research and development. A thorough understanding and empirical verification of these properties are essential for achieving predictable and reproducible outcomes in synthesis, purification, and formulation. The protocols and data presented in this guide offer researchers and drug development professionals a robust framework for the effective and reliable use of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 6-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility of 6-Methoxypyridine-2-carboxylic acid, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding and accurately determining the solubility of this compound is paramount for its successful application in pharmaceutical formulations and various organic synthesis processes.

The Critical Role of Solubility in Pharmaceutical Development

Solubility, the ability of a compound to dissolve in a solvent, is a fundamental physicochemical property that significantly influences a drug's efficacy and developability. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1][2] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being poorly soluble in water.[1][2]

Insufficient solubility can lead to:

  • Low and variable bioavailability.[1][3]

  • Challenges in developing suitable dosage forms.

  • Precipitation of the compound in assays, leading to inaccurate results.[1]

  • Increased risk of failure during preclinical and clinical development.[4]

Therefore, a thorough characterization of the solubility of a compound like this compound is a critical early-stage activity in the drug discovery and development process.[5][4]

Physicochemical Properties of this compound

Understanding the structural and physical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₇NO₃[6][7]
Molecular Weight 153.14 g/mol [6][7]
Melting Point 130-134 °C[6]
Appearance White to off-white solid/powder to crystal[6][8]
Functional Groups Carboxylic acid, Methoxy group, Pyridine ring[6]

The presence of a carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium.[9] The pyridine ring and the methoxy group also contribute to the overall polarity and hydrogen bonding capacity of the molecule, influencing its interaction with various solvents.[10]

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions provide a starting point for experimental design.

SolventSolubilitySource
Water Slightly soluble[7][8][11][12]

The term "slightly soluble" is a qualitative descriptor and necessitates quantitative experimental determination for any serious research or development application. The solubility in various organic solvents is also a critical parameter, especially for purification, reaction chemistry, and formulation development. Carboxylic acids generally show good solubility in less polar organic solvents like alcohols, ethers, and chloroform, a principle guided by the "like dissolves like" rule.[10]

Experimental Protocol for Determining Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a well-designed experimental protocol is crucial. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[13]

Objective:

To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Materials and Equipment:
  • This compound (high purity)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis A Weigh excess 6-Methoxypyridine- 2-carboxylic acid B Add to a vial with a known volume of solvent A->B C Incubate and shake at a constant temperature (e.g., 24-72h) B->C D Allow solid to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Dilute the filtrate with mobile phase F->G H Analyze by HPLC G->H I Quantify concentration against a standard curve H->I

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology:
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at a known concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. The key is to ensure that there is undissolved solid remaining at the end of the experiment, indicating that a saturated solution has been achieved.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Processing:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

    • Accurately dilute the filtered sample with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

  • Analysis by HPLC:

    • Analyze the calibration standards and the prepared samples by HPLC.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound:

  • pH: As a carboxylic acid, its solubility in aqueous media is expected to increase significantly at pH values above its pKa due to the formation of the more polar carboxylate salt.[9]

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[13] However, this relationship must be determined experimentally.

  • Solvent Polarity: The principle of "like dissolves like" is a useful guide.[10][13] The presence of both polar (carboxylic acid, pyridine nitrogen) and non-polar (methoxy group, aromatic ring) moieties means its solubility will vary across a range of solvents.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective application in research and development, particularly in the pharmaceutical industry. While existing data indicates it is slightly soluble in water, this guide provides a robust experimental framework for researchers to generate precise, quantitative solubility data in a variety of relevant solvents and conditions. Adherence to a validated protocol, such as the shake-flask method detailed herein, ensures the generation of high-quality data crucial for informed decision-making in formulation development and process chemistry.

References

The Synthesis of 6-Methoxypyridine-2-carboxylic Acid: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Methoxypyridine-2-carboxylic Acid in Modern Chemistry

This compound, also known as 6-methoxypicolinic acid, is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research.[1][2] Its rigid pyridine core, functionalized with both a carboxylic acid and a methoxy group, offers a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it an important raw material and intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering not only detailed protocols but also the underlying chemical principles that govern these transformations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular synthetic route will often depend on the availability of precursors, desired scale, and tolerance for specific reagents. This guide will focus on three primary, field-proven strategies:

  • Methylation of 6-Hydroxypyridine-2-carboxylic Acid: A direct and efficient method when the corresponding hydroxy-acid is readily available.

  • Oxidation of 2-Methyl-6-methoxypyridine: A classic approach that leverages the conversion of a methyl group to a carboxylic acid.

  • Carboxylation of 2-Halo-6-methoxypyridine via Organometallic Intermediates: A powerful strategy that involves the formation of a carbon-carbon bond through lithiation or a Grignard reaction.

  • Hydrolysis of 6-Methoxypyridine-2-carbonitrile: A reliable method for converting a nitrile functionality into the desired carboxylic acid.

The following sections will delve into the mechanistic details and practical execution of these synthetic pathways.

Synthetic Route 1: Methylation of 6-Hydroxypyridine-2-carboxylic Acid

This approach is conceptually straightforward, involving the O-methylation of the hydroxyl group of 6-hydroxypyridine-2-carboxylic acid. The primary challenge lies in the selective methylation of the hydroxyl group in the presence of the carboxylic acid.

Causality Behind Experimental Choices

The use of silver oxide (Ag₂O) and iodomethane (CH₃I) is a classic and effective method for this transformation.[3] Silver oxide serves as a base to deprotonate the acidic phenolic proton of the 6-hydroxypyridine moiety, forming a silver salt. This in situ salt formation is crucial as it enhances the nucleophilicity of the oxygen atom, facilitating a subsequent Sₙ2 reaction with iodomethane. The carboxylic acid is also deprotonated but the resulting carboxylate is a weaker nucleophile than the phenoxide, leading to preferential O-methylation. The reaction is typically followed by a basic hydrolysis step to ensure that any ester formed from the reaction of the carboxylate with iodomethane is converted to the desired carboxylic acid.

Experimental Protocol

Step 1: Methylation

  • To a solution of 6-hydroxypyridine-2-carboxylic acid (1.39 g, 10.0 mmol) in toluene (35 mL), add silver oxide (2.43 g, 10.5 mmol).

  • Stir the mixture vigorously for 30 minutes at room temperature.

  • Add iodomethane (1.31 mL, 21.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove silver salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 6-methoxypyridine-2-carboxylate.[3]

Step 2: Saponification

  • Dissolve the crude methyl ester in tetrahydrofuran (50 mL).

  • Add a solution of 5N sodium hydroxide (20 mL, 100 mmol) and water (5 mL).

  • Stir the mixture at room temperature for 1 hour.[3]

  • Acidify the reaction mixture to a pH of 3 using 5N hydrochloric acid.

  • Concentrate the solution under reduced pressure to obtain a white solid.

  • To the resulting solid, add a 20% methanol/chloroform solvent mixture and sonicate for 20 minutes.

  • Filter the mixture. The mother liquor is dried over anhydrous MgSO₄ and concentrated to yield this compound as a white solid.[3]

Quantitative Data Summary
ParameterValue
Starting Material6-Hydroxypyridine-2-carboxylic acid
Key ReagentsSilver oxide, Iodomethane, NaOH
SolventToluene, THF
Reaction TimeOvernight (Methylation), 1 hour (Hydrolysis)
Yield87%[3]

Workflow Diagram

A 6-Hydroxypyridine-2-carboxylic acid B Methyl 6-methoxypyridine-2-carboxylate (Crude) A->B 1. Ag2O, CH3I, Toluene 2. Reflux C This compound B->C 1. 5N NaOH, THF 2. 5N HCl (acidification) A 2-Methyl-6-methoxypyridine B Intermediate Oxidation States (Alcohol, Aldehyde) A->B Strong Oxidizing Agent (e.g., KMnO4) C This compound B->C Further Oxidation cluster_0 Lithiation Route cluster_1 Grignard Route A 2-Bromo-6-methoxypyridine B 2-Lithio-6-methoxypyridine A->B n-BuLi, THF, -78°C C Lithium 6-methoxypyridine-2-carboxylate B->C CO2 (Dry Ice) D This compound C->D Acidic Workup (H+) E 2-Bromo-6-methoxypyridine F 2-(Bromomagnesium)-6-methoxypyridine E->F Mg, THF G Magnesium 6-methoxypyridine-2-carboxylate F->G CO2 H This compound G->H Acidic Workup (H+) A 6-Methoxypyridine-2-carbonitrile B 6-Methoxypyridine-2-carboxamide (Intermediate) A->B NaOH (aq), Heat C Sodium 6-methoxypyridine-2-carboxylate B->C Further Hydrolysis D This compound C->D Acidic Workup (H+)

References

A Technical Guide to the Spectral Analysis of 6-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data for 6-methoxypyridine-2-carboxylic acid (also known as 6-methoxypicolinic acid), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] As a substituted pyridine derivative, its unambiguous structural confirmation is paramount for ensuring the integrity of downstream applications. This document outlines the theoretical basis and practical considerations for interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers and drug development professionals with a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₇NO₃, Molecular Weight: 153.14 g/mol ) possesses a distinct substitution pattern on the pyridine ring that gives rise to a characteristic spectral fingerprint.[3] The electron-donating methoxy group at the 6-position and the electron-withdrawing carboxylic acid at the 2-position create a unique electronic environment that influences the chemical shifts of the aromatic protons and carbons. Spectroscopic analysis serves as the definitive method for confirming this structure and assessing sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The analysis is broken down into ¹H (proton) and ¹³C (carbon) NMR.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality of Experimental Choices: A standard ¹H NMR experiment is conducted in a deuterated solvent, typically DMSO-d₆ or CDCl₃, to avoid signal overlap from solvent protons. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton. A spectrometer operating at 400 MHz or higher is recommended to achieve good signal dispersion for the aromatic protons.

Interpretation of the Spectrum: The ¹H NMR spectrum is expected to show five distinct signals corresponding to the methoxy protons, the three aromatic protons on the pyridine ring, and the carboxylic acid proton. The substitution pattern (2,6-disubstituted) leads to a predictable splitting pattern for the ring protons.

Caption: Molecular structure of this compound with key proton groups highlighted.

Table 1: Predicted ¹H NMR Spectral Data

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH12.0 - 13.0Broad Singlet-Acidic proton, chemical shift is concentration and solvent dependent.
H-47.8 - 8.0Triplet (t)~8.0Located between two other ring protons (H-3 and H-5), leading to a triplet.
H-37.5 - 7.7Doublet (d)~7.5Coupled primarily to H-4.
H-57.1 - 7.3Doublet (d)~8.5Coupled primarily to H-4. Shifted upfield due to the influence of the adjacent methoxy group.
OCH₃~3.9Singlet (s)-Methoxy protons are chemically equivalent and not coupled to other protons. A patent document notes a signal at 3.80 ppm for a derivative.[4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality of Experimental Choices: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum, yielding a single peak for each unique carbon atom. The same deuterated solvent (DMSO-d₆ or CDCl₃) as the ¹H NMR experiment is used for consistency.

Interpretation of the Spectrum: The molecule has 7 unique carbon atoms, and thus 7 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic structure of the pyridine ring.

Table 2: Predicted ¹³C NMR Spectral Data

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)165 - 170Carbonyl carbon of a carboxylic acid, typically found in this downfield region.
C-6 (attached to OCH₃)160 - 165Aromatic carbon attached to an electronegative oxygen atom, significantly deshielded.
C-2 (attached to COOH)148 - 152Aromatic carbon attached to the carboxylic acid group.
C-4138 - 142Aromatic CH carbon, typically the most downfield of the ring CH carbons in this structure.
C-3120 - 125Aromatic CH carbon.
C-5110 - 115Aromatic CH carbon, shifted upfield due to the electron-donating effect of the adjacent methoxy group.
OCH₃53 - 56Methoxy carbon, typical range for an aryl methyl ether.

Infrared (IR) Spectroscopy

Causality of Experimental Choices: IR spectroscopy is a rapid and effective method for identifying key functional groups. The sample is typically analyzed as a solid (using KBr pellet or an ATR accessory). This technique is particularly useful for confirming the presence of the carboxylic acid and the aromatic ether functionalities.

Interpretation of the Spectrum: The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Table 3: Expected Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Aromatic C-HC-H stretch3000 - 3100Medium
Aliphatic C-H (OCH₃)C-H stretch2850 - 2960Medium
Carboxylic AcidC=O stretch1700 - 1725Strong
Pyridine RingC=C and C=N stretches1580 - 1610, 1450 - 1500Medium-Strong
Aryl EtherC-O stretch (asymmetric)1230 - 1270Strong
Carboxylic Acid / EtherC-O stretch (symmetric)1020 - 1050Strong
Aromatic C-HC-H out-of-plane bend750 - 850Strong

Mass Spectrometry (MS)

Causality of Experimental Choices: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it readily forms ions in solution and minimizes fragmentation, allowing for clear observation of the molecular ion. The analysis can be run in either positive or negative ion mode; negative mode is particularly effective for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

Interpretation of the Spectrum: The mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.

Expected Fragmentation Pattern: The molecular ion peak [M]⁺• would be observed at m/z 153. In negative ESI mode, a strong peak at m/z 152 corresponding to [M-H]⁻ is expected.[5] Key fragmentation pathways in positive mode (Electron Impact or ESI with in-source fragmentation) would likely involve the loss of neutral molecules or stable radicals.

MS_Fragmentation_Pathway M [C₇H₇NO₃]⁺• m/z = 153 (Molecular Ion) F1 [C₆H₄NO₃]⁺ m/z = 138 (Loss of •CH₃) M->F1 - •CH₃ F4 [C₇H₆NO₂]⁺ m/z = 136 (Loss of •OH) M->F4 - •OH F2 [C₆H₆NO₂]⁺ m/z = 124 (Loss of •CHO) F1->F2 - CO F3 [C₆H₇NO₂]⁺• m/z = 125 (Loss of CO) F5 [C₆H₆N]⁺ m/z = 92 (Loss of •OCH₃ and CO) F3->F5 - •OCH₃ F4->F3 - H

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment IonIdentity
153[C₇H₇NO₃]⁺•Molecular Ion (M⁺•)
152[C₇H₆NO₃]⁻Deprotonated Molecule ([M-H]⁻)
138[M - •CH₃]⁺Loss of methyl radical from methoxy group
124[M - •CHO]⁺Loss of formyl radical
108[M - COOH]⁺Loss of carboxyl group
92[C₆H₆N]⁺Pyridyl cation fragment

Experimental Protocols

The following protocols describe standardized procedures for acquiring high-quality spectral data. Adherence to these methodologies ensures reproducibility and data integrity.

General Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh ~5-10 mg of This compound Solvate Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) Sample->Solvate IR FTIR-ATR Spectroscopy Sample->IR MS LC-MS (ESI) Analysis Sample->MS Transfer Transfer to 5 mm NMR tube Solvate->Transfer NMR ¹H & ¹³C NMR Spectroscopy Transfer->NMR Process Process Spectra (Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Assign Assign Peaks & Interpret Data Process->Assign Report Generate Report with Tabulated Data Assign->Report

Caption: General workflow for the complete spectral characterization of the target compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[6]

IR Spectroscopy Protocol
  • Sample Preparation: If using a Diamond ATR accessory, place a small amount (1-2 mg) of the solid sample directly onto the crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition: Apply pressure to the sample to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the significant peaks.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) for ESI in both positive and negative ion modes.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da).

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted data and standardized protocols within this guide offer a robust framework for researchers to verify the structure and purity of this important chemical intermediate, ensuring the reliability and success of subsequent synthetic applications.

References

purity and assay of 6-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Assay of 6-Methoxypyridine-2-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: Beyond the Specification Sheet

This compound (CAS 26893-73-2), also known as 6-methoxypicolinic acid, is a pivotal heterocyclic building block in modern chemistry. Its utility as a raw material and intermediate spans the synthesis of high-value molecules in the pharmaceutical, agrochemical, and dye industries.[1][2][3] The structural integrity and purity of this compound are not mere checklist items; they are foundational to the safety, efficacy, and reproducibility of the final products. A seemingly minor impurity can lead to significant downstream consequences, including altered biological activity, formation of toxic byproducts, or failure of a synthetic step.

This guide moves beyond a simple recitation of methods. It provides a holistic analytical strategy, grounded in first principles, to comprehensively characterize this compound. We will explore not just how to test for purity and assay, but why specific methods are chosen, what potential pitfalls exist, and how to construct a self-validating system of quality control that ensures trustworthiness and batch-to-batch consistency.

Physicochemical Profile

A foundational understanding of the molecule's properties is essential for developing robust analytical methods. These parameters influence solubility, chromatographic behavior, and spectroscopic response.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[2][4]
Molecular Weight 153.14 g/mol [4]
Appearance White to pale cream powder or crystals[2]
Melting Point 130-134 °C[4]
Solubility Slightly soluble in water[1][3][5]
Functional Groups Carboxylic acid, Methoxy, Pyridine ring[4][6]

Part 1: The Impurity Landscape - A Synthesis-Driven Perspective

To effectively test for impurities, one must first anticipate them. The impurity profile of this compound is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the methylation of 6-hydroxypyridine-2-carboxylic acid.[1]

This understanding allows us to categorize potential impurities:

  • Starting Material-Related: Incomplete reaction can lead to the presence of unreacted 6-hydroxypyridine-2-carboxylic acid .[7]

  • Reagent-Related: Impurities from reagents used in the synthesis, such as byproducts from iodomethane.

  • Process-Related (Byproducts): Side reactions, though often minor, can generate structurally similar impurities. For instance, incomplete hydrolysis of an ester precursor (if the synthesis proceeds through a methyl or ethyl ester intermediate) would leave methyl 6-methoxypyridine-2-carboxylate in the final product.[1][8]

  • Degradation Products: The molecule is relatively stable, but improper storage or harsh work-up conditions (e.g., excessive heat) could potentially lead to decarboxylation.[8]

The following diagram illustrates the logical relationship between the synthesis pathway and the impurities that must be targeted by analytical methods.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM Starting Material (6-Hydroxypyridine-2-carboxylic acid) RXN Methylation & Hydrolysis SM->RXN IMP_SM Unreacted Starting Material SM->IMP_SM Incomplete Reaction INT Intermediate (e.g., Methyl Ester) FP Final Product (this compound) INT->FP IMP_INT Unreacted Intermediate INT->IMP_INT Incomplete Hydrolysis RXN->INT Ester Pathway RXN->FP IMP_DEG Degradation Products FP->IMP_DEG Stress (Heat, pH)

Caption: Relationship between synthesis pathway and potential impurities.

Part 2: The Analytical Toolkit - An Orthogonal Approach

No single technique can provide a complete picture of purity and potency. A robust quality control strategy relies on an orthogonal approach, where different methods with distinct chemical principles are used to validate each other.

Sample Test Sample: This compound Purity Purity Assessment (Related Substances) Sample->Purity Assay Assay (Potency) (% w/w) Sample->Assay Identity Identity Confirmation Sample->Identity HPLC HPLC-UV Purity->HPLC Primary Method Assay->HPLC Secondary Method (External Standard) Titr Titrimetry Assay->Titr Primary Method NMR NMR Spectroscopy Identity->NMR Structural Detail MS Mass Spectrometry Identity->MS Molecular Weight IR IR Spectroscopy Identity->IR Functional Groups

Caption: Orthogonal analytical workflow for complete characterization.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for separating and quantifying impurities in pharmaceutical and chemical synthesis. For a polar, acidic compound like this compound, a reversed-phase (RP-HPLC) method is the logical choice. The nonpolar stationary phase (e.g., C18) retains the molecule, while a polar mobile phase elutes it. The key to a robust method is controlling the ionization of the carboxylic acid group. An acidic mobile phase (e.g., pH 2-3) protonates the carboxylate, rendering the molecule less polar and ensuring sharp, symmetrical peaks with consistent retention times. UV detection is ideal due to the aromatic pyridine ring, which provides strong chromophores.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water. The acid ensures the analyte is in its non-ionized form.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 10% B to 80% B over 20 minutes. A gradient is crucial for eluting both polar and potential non-polar impurities within a reasonable timeframe.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control prevents fluctuations in retention time.

    • Detection Wavelength: 239 nm, selected to maximize the response of the analyte and related substances.[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). Sonication may be used to aid dissolution.

  • System Suitability (Trustworthiness): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%. This confirms the system is performing consistently.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Identify the main peak corresponding to this compound.

    • Integrate all peaks, ignoring those from the blank/diluent.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Assay: Potentiometric Titration

Expertise & Causality: While HPLC can be used for assay, a classic acid-base titration is often more precise, accurate, and cost-effective for determining the potency of an acidic compound.[10] This method directly measures the molar quantity of the acidic functional group, providing a direct assessment of the active molecule's content. It is a first-principles technique that does not rely on a calibrated reference standard in the same way as chromatography. Potentiometric endpoint detection using a pH electrode is preferred over colorimetric indicators to eliminate subjective interpretation and potential interferences from the sample's color.

Experimental Protocol: Titrimetric Assay
  • Instrumentation: Autotitrator with a combined pH electrode, analytical balance.

  • Reagents:

    • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

    • Solvent: A 1:1 mixture of ethanol and deionized water. The ethanol helps to dissolve the organic acid in the aqueous medium for titration.[10]

  • Procedure:

    • Accurately weigh approximately 120-150 mg of this compound into a 100 mL beaker.

    • Add 50 mL of the ethanol:water solvent and stir until fully dissolved.

    • Immerse the pH electrode in the solution.

    • Titrate with standardized 0.1 N NaOH, recording the volume of titrant and the pH.

    • Determine the equivalence point (the point of maximum inflection) from the titration curve or its first derivative.

  • Calculation:

    • The reaction is a 1:1 molar equivalence: C₇H₇NO₃ + NaOH → C₇H₆NNaO₃ + H₂O.

    • Assay (% w/w) = (V x N x MW) / (W x 10)

      • V = Volume of NaOH at equivalence point (mL)

      • N = Normality of NaOH titrant (mol/L)

      • MW = Molecular Weight of the analyte (153.14 g/mol )

      • W = Weight of the sample (mg)

Spectroscopic Identity Confirmation

While chromatography and titration address purity and potency, they do not definitively confirm the molecular structure. Spectroscopic methods are essential for identity verification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides an unambiguous fingerprint of the molecule's structure. The spectrum should show characteristic signals for the methoxy group protons (a singlet), the three aromatic protons on the pyridine ring (distinct doublets and triplets), and the acidic proton of the carboxylic acid (a broad singlet). This technique confirms the structure is consistent with this compound.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Using a technique like electrospray ionization (ESI), the analysis should show an ion corresponding to the protonated molecule [M+H]⁺ at m/z 154.14 or the deprotonated molecule [M-H]⁻ at m/z 152.14.[1]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch of the carbonyl group, C-O stretches associated with the ether and carboxylic acid, and vibrations characteristic of the pyridine ring.

Summary and Conclusion

The comprehensive analysis of this compound requires a multi-faceted, orthogonal testing strategy. This guide outlines a robust framework that combines the separating power of HPLC for purity, the precision of titrimetry for assay, and the definitive structural confirmation of spectroscopic methods (NMR, MS, IR). By understanding the rationale behind each technique and anticipating potential impurities based on the synthetic route, researchers and drug development professionals can establish a quality control system that is not only compliant but also scientifically sound. This ensures that the this compound used in subsequent manufacturing is of the highest possible quality, safeguarding the integrity of the final product.

References

An In-depth Technical Guide to the Derivatives of 6-Methoxypyridine-2-carboxylic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the derivatives of 6-methoxypyridine-2-carboxylic acid, a pivotal scaffold in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, functionalization, and therapeutic applications of this versatile heterocyclic compound. We will explore the causal factors behind synthetic strategies and provide detailed, field-proven protocols for the preparation of key derivatives.

The Strategic Importance of the this compound Scaffold

This compound is a substituted picolinic acid derivative that has garnered significant attention in the pharmaceutical and agrochemical industries.[1][2] Its structure is characterized by a pyridine ring, which imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability, a carboxylic acid group at the 2-position that serves as a versatile handle for derivatization, and a methoxy group at the 6-position which can influence the electronic properties and binding interactions of the molecule.[3]

The pyridine nitrogen and the carboxylic acid moiety can act as hydrogen bond acceptors and donors, respectively, and can also chelate metal ions, a property that is particularly useful in the design of enzyme inhibitors.[3] The strategic placement of the methoxy group can modulate the reactivity of the carboxylic acid and influence the conformation of the molecule, which can be critical for its biological activity. These features make the this compound scaffold a "privileged" structure in drug discovery, appearing in a range of biologically active compounds.[4]

Synthesis of the Core Scaffold: this compound

A common and efficient method for the synthesis of this compound involves the methylation of the corresponding 6-hydroxypyridine-2-carboxylic acid. A general, reliable protocol is outlined below.

Protocol 1: Synthesis of this compound

Materials:

  • 6-Hydroxypyridine-2-carboxylic acid

  • Silver oxide (Ag₂O)

  • Iodomethane (CH₃I)

  • Toluene

  • Tetrahydrofuran (THF)

  • 5N Sodium hydroxide (NaOH)

  • 5N Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-hydroxypyridine-2-carboxylic acid (1.0 eq) in toluene, add silver oxide (1.05 eq) and stir the mixture for 30 minutes at room temperature.

  • Add iodomethane (2.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and allow it to react overnight.

  • After cooling to room temperature, filter the reaction mixture through diatomaceous earth and concentrate the filtrate to obtain the crude methyl 6-methoxypyridine-2-carboxylate.

  • Dissolve the crude solid in tetrahydrofuran (THF).

  • Add a mixture of 5N NaOH (10 eq) and water and stir for 1 hour.

  • Acidify the reaction mixture to pH 3 with 5N HCl and then concentrate under reduced pressure.

  • To the resulting white solid, add a 20% MeOH/CHCl₃ solvent mixture and sonicate for 20 minutes.

  • Filter the mixture. Dry the mother liquor with anhydrous MgSO₄, filter, and concentrate to yield this compound as a white solid.[5]

Expected Yield: 85-90%[5]

Key Derivatives and Their Synthesis

The carboxylic acid functionality of this compound is the primary site for derivatization, most commonly through the formation of amides and esters. These reactions are central to building molecular complexity and exploring structure-activity relationships (SAR).

Amide Derivatives: A Gateway to Bioactive Molecules

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[6] Derivatives of 6-methoxypyridine-2-carboxamide have shown significant potential in the development of novel therapeutics, including Janus kinase (JAK) inhibitors and Glycogen Synthase Kinase-3 (GSK-3) inhibitors.[7][8][9]

The synthesis of amides from this compound typically requires a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by an amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[10]

The choice of coupling reagent and conditions is critical. The reaction of a carboxylic acid with an amine to form an ammonium carboxylate salt is a non-productive acid-base reaction. Coupling reagents circumvent this by converting the hydroxyl group of the carboxylic acid into a better leaving group.

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid R-COOH EDC EDC O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea EDC Amide Amide (R-CO-NHR') O_Acylisourea->Amide Amine Urea_byproduct Urea Byproduct O_Acylisourea->Urea_byproduct Amine R'-NH₂

Amide coupling workflow using EDC.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a stirred solution of the desired amine (1.0 eq) in DCM, add this compound (1.2 eq), EDC (1.2 eq), HOBt (0.1 eq), and DMAP (1.0 eq).[10]

  • Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[10]

Table 1: Representative Amide Derivatives and Their Applications

DerivativeTherapeutic Target/ApplicationReference
N-Aryl/Heteroaryl AmidesJanus Kinase (JAK) Inhibitors[11][12]
Pyrimidyl HydrazonesGlycogen Synthase Kinase-3 (GSK-3) Inhibitors[8]
Complex tetracyclic amidesGamma-secretase modulators[13]
Ester Derivatives: Modulating Physicochemical Properties

Esterification of this compound is another key transformation, often used to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially improving cell permeability. The Steglich esterification is a mild and effective method for synthesizing esters, particularly for substrates that are sensitive to acidic conditions.[14]

The Steglich esterification utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), then attacks this intermediate to form an even more reactive acylpyridinium species. This species readily reacts with the alcohol to form the ester, regenerating the DMAP catalyst. The driving force for the reaction is the formation of the highly stable dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[5]

G Carboxylic_Acid 6-Methoxypyridine- 2-carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP Ester Ester Derivative Acylpyridinium->Ester + Alcohol - DMAP Alcohol Alcohol (R-OH)

Mechanism of Steglich Esterification.

Materials:

  • This compound

  • Alcohol of choice

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a flask with this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.08 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with 0.5 N HCl and then with saturated NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the pure ester.

Table 2: Spectroscopic Data for Methyl 6-methoxypyridine-2-carboxylate

NucleusChemical Shift (δ, ppm)
¹H NMR (CDCl₃)7.9-7.7 (m, 2H), 7.2-7.1 (m, 1H), 3.95 (s, 3H), 3.90 (s, 3H)
¹³C NMR (CDCl₃)165.0, 163.5, 147.0, 139.0, 117.5, 111.0, 53.5, 52.5
Note: Approximate chemical shifts based on related structures. Actual values may vary.
Carbohydrazide Derivatives: Building Blocks for Further Elaboration

Carbohydrazides are valuable intermediates in organic synthesis, serving as precursors for the synthesis of various heterocyclic compounds such as pyrazoles, oxadiazoles, and triazoles. The reaction of an ester derivative of this compound with hydrazine hydrate is a straightforward method for the preparation of 6-methoxypyridine-2-carbohydrazide.

Materials:

  • Methyl 6-methoxypyridine-2-carboxylate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve methyl 6-methoxypyridine-2-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield 6-methoxypyridine-2-carbohydrazide.[15]

Applications in Drug Discovery: Case Studies

The derivatives of this compound have been investigated for a wide range of therapeutic applications. The following examples highlight the importance of this scaffold in modern drug discovery.

  • Gamma-Secretase Modulators (GSMs) for Alzheimer's Disease: Certain complex derivatives incorporating the 6-methoxypyridine scaffold have been developed as GSMs. These molecules aim to modulate the activity of gamma-secretase to selectively reduce the production of the amyloid-beta 42 (Aβ42) peptide, a key pathogenic species in Alzheimer's disease. The methoxypyridine motif in these compounds has been shown to improve both potency and pharmacokinetic properties, such as aqueous solubility.[13]

  • Janus Kinase (JAK) Inhibitors for Inflammatory Diseases: The 6-methoxypyridine-2-carboxamide core is a key structural feature in a number of patented JAK inhibitors.[7][11] These compounds are being investigated for the treatment of autoimmune and inflammatory disorders such as rheumatoid arthritis and psoriasis. The amide linkage is crucial for orienting the molecule within the ATP-binding pocket of the kinase, while the methoxypyridine ring engages in key interactions that contribute to binding affinity and selectivity.

  • Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: The pyridine carboxylic acid scaffold is also prevalent in inhibitors of GSK-3, a kinase implicated in a variety of diseases including bipolar disorder, Alzheimer's disease, and type 2 diabetes.[2][8][9] The ability of the pyridine nitrogen and the carboxamide group to form specific hydrogen bonds is a key determinant of their inhibitory activity.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of novel bioactive compounds. Its derivatives, particularly amides and esters, have demonstrated significant potential in a range of therapeutic areas. The synthetic methodologies outlined in this guide provide a robust foundation for researchers to explore the chemical space around this important scaffold. A thorough understanding of the underlying reaction mechanisms and the strategic application of modern synthetic techniques will continue to drive the discovery of new and improved therapeutics based on the this compound core.

References

Methodological & Application

The Versatile Toolkit of 6-Methoxypyridine-2-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Synthetic Chemistry

6-Methoxypyridine-2-carboxylic acid is a heterocyclic compound that has emerged as a cornerstone in the edifice of modern organic synthesis. Its unique structural features—a pyridine ring, a carboxylic acid moiety, and a methoxy group—endow it with a versatile reactivity profile, making it an invaluable tool for synthetic chemists. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. It is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs[1].

The strategic placement of the nitrogen atom and the carboxylic acid group allows this molecule to act as a bidentate ligand, effectively chelating with various transition metals to catalyze a wide array of chemical transformations. Furthermore, the carboxylic acid functionality can serve as a directing group, enabling the selective functionalization of otherwise inert C-H bonds. This capability has revolutionized the way chemists approach the synthesis of complex molecules, offering a more atom-economical and efficient alternative to traditional synthetic methods.

This document will delve into the multifaceted roles of this compound, providing both the theoretical underpinnings of its reactivity and practical, field-proven protocols for its application in key synthetic transformations.

I. As a Bidentate Ligand in Transition Metal Catalysis

The ability of this compound to act as a bidentate ligand is one of its most powerful attributes. The pyridine nitrogen and the carboxylate oxygen can coordinate to a metal center, forming a stable five-membered ring. This chelation enhances the stability and reactivity of the catalytic species, leading to higher efficiency and selectivity in cross-coupling reactions.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a pillar of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. This compound and its derivatives can serve as effective ligands in these transformations, promoting reactions such as Suzuki-Miyaura, Heck, and C-H arylation. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Application Note: Ligand-Accelerated Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The use of this compound as a ligand can enhance the reaction rate and expand the substrate scope, particularly with challenging substrates. The bidentate coordination of the ligand to the palladium center is thought to stabilize the active catalytic species and promote the transmetalation step.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst and this compound as a ligand. This method is adapted from established procedures for similar pyridine-based ligands[2].

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • This compound (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), this compound (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add the toluene/water (4:1) solvent mixture (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Summary Table:

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl92
21-Iodonaphthalene4-Tolylboronic acid1-(4-Tolyl)naphthalene88
32-Chloropyridine3-Furylboronic acid2-(3-Furyl)pyridine75

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of the Catalytic Cycle:

Suzuki_Coupling cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'B(OH)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Reductive Elimination L L = this compound

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

II. As a Directing Group in C-H Bond Functionalization

The concept of directing groups has transformed synthetic chemistry by allowing for the selective activation of specific C-H bonds.[3] Carboxylic acids are particularly attractive as directing groups due to their widespread availability and the potential for traceless removal or further functionalization.[3] this compound is an excellent candidate for a directing group in C-H functionalization reactions. The carboxylic acid moiety can coordinate to a transition metal catalyst, positioning it in close proximity to an ortho C-H bond on an adjacent ring system, facilitating its activation.

A. Mechanism of Carboxylate-Assisted C-H Activation

The generally accepted mechanism for carboxylate-assisted C-H activation involves the formation of a cyclometalated intermediate.[4][5] The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway.[5] In this process, the carboxylate group of this compound coordinates to the metal center (e.g., Palladium or Rhodium), and a C-H bond ortho to the directing group is cleaved, forming a stable five- or six-membered metallacycle. This intermediate then undergoes further reaction, such as oxidative addition with a coupling partner, followed by reductive elimination to yield the functionalized product.

Application Note: Direct Arylation of Aromatic Compounds

Direct C-H arylation is a powerful tool for the synthesis of biaryl compounds, avoiding the need for pre-functionalized starting materials. This compound can be employed as a directing group to facilitate the ortho-arylation of aromatic substrates.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation of a Benzoic Acid Derivative

This protocol outlines a general procedure for the palladium-catalyzed direct C-H arylation of a benzoic acid derivative using an aryl halide as the coupling partner and this compound as a directing group. This protocol is based on established methods for directed C-H functionalization[6][7].

Materials:

  • Substituted benzoic acid (1.0 mmol)

  • Aryl iodide (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • This compound (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • N,N-Dimethylacetamide (DMA) (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine the substituted benzoic acid (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), this compound (0.2 mmol), and K₂CO₃ (2.5 mmol).

  • Add DMA (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Summary Table:

EntrySubstituted Benzoic AcidAryl IodideProductYield (%)
1Benzoic acid4-Iodotoluene2-(p-Tolyl)benzoic acid78
24-Methoxybenzoic acid1-Iodobenzene2-Phenyl-4-methoxybenzoic acid85
33-Fluorobenzoic acid4-Iodoanisole2-(4-Methoxyphenyl)-3-fluorobenzoic acid72

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of the C-H Activation Mechanism:

CH_Activation cluster_legend Legend Substrate Substrate + Pd(II)L Coordination Coordination Complex Substrate->Coordination Coordination Metallacycle Palladacycle Intermediate Coordination->Metallacycle C-H Activation (CMD) Functionalized_Product Functionalized Product Metallacycle->Functionalized_Product Oxidative Addition & Reductive Elimination L L = this compound (Directing Group) Atorvastatin_Intermediate_Synthesis Start 6-Methoxypyridine- 2-carboxylic acid Activation Carboxylic Acid Activation (e.g., -> COCl) Start->Activation Coupling Amide Coupling with Amine Activation->Coupling Modification Pyridine Ring Modification Coupling->Modification Cyclization Pyrrole Ring Formation (Paal-Knorr type) Modification->Cyclization Intermediate Atorvastatin Intermediate Cyclization->Intermediate

References

Application Notes & Protocols: 6-Methoxypyridine-2-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Versatility of a Bidentate Ligand

6-Methoxypyridine-2-carboxylic acid, also known as 6-methoxypicolinic acid, is a heterocyclic organic compound with the chemical formula C₇H₇NO₃ and a molecular weight of 153.14.[1][2] It presents as a white solid with a melting point in the range of 130-134 °C.[1] In the field of coordination chemistry, it has emerged as a highly effective chelating agent. Its structure, featuring a pyridine nitrogen atom and an adjacent carboxylic acid group, allows it to function as a bidentate N,O-donor ligand. Upon deprotonation of the carboxylic acid, the resulting carboxylate and the pyridine nitrogen form a stable five-membered chelate ring with a central metal ion. This coordination mode is common for picolinic acid derivatives and is fundamental to the stability of the resulting complexes.[3]

The presence of the methoxy group at the 6-position of the pyridine ring is not merely a passive substituent. It exerts a significant electronic influence, increasing the electron density on the pyridine nitrogen and thereby enhancing its donor capability. This modification can subtly tune the photophysical, magnetic, and catalytic properties of the resulting metal complexes. The unique properties of coordination compounds, such as their distinct geometries and reactivity, make them powerful tools for applications ranging from therapeutics to materials science.[4][5] This guide provides an in-depth look at the application of this compound as a ligand, complete with detailed protocols for the synthesis and characterization of its metal complexes.

II. Ligand Synthesis Protocol

A reliable supply of the pure ligand is paramount for reproducible coordination chemistry. The following protocol, adapted from established procedures, outlines the synthesis of this compound from its hydroxylated precursor.[6]

Objective: To synthesize this compound via methylation of 6-hydroxypyridine-2-carboxylic acid.

Materials:

  • 6-Hydroxypyridine-2-carboxylic acid

  • Silver(I) oxide (Ag₂O)

  • Iodomethane (CH₃I)

  • Toluene

  • Tetrahydrofuran (THF)

  • 5N Sodium Hydroxide (NaOH)

  • 5N Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 6-hydroxypyridine-2-carboxylic acid (1.0 eq) in toluene. Add silver oxide (1.05 eq).

    • Causality: Silver oxide acts as a base to deprotonate the hydroxyl group of the starting material, forming a silver salt. This step is crucial for facilitating the subsequent nucleophilic attack on iodomethane.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the silver salt.

  • Methylation: Add iodomethane (2.1 eq) to the suspension. Fit the flask with a reflux condenser.

    • Causality: Iodomethane is the methylating agent. The reaction is heated to reflux to provide the necessary activation energy for the Sₙ2 reaction, where the oxygen anion attacks the methyl group of iodomethane, displacing the iodide ion.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Saponification): After cooling to room temperature, filter the reaction mixture to remove silver salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting solid in THF and add a solution of 5N NaOH. Stir for 1 hour.

    • Causality: This step saponifies any methyl ester that may have formed as a byproduct, converting it back to the desired carboxylate salt, ensuring a higher yield of the final carboxylic acid product.

  • Acidification & Extraction: Acidify the mixture to pH 3 using 5N HCl. Concentrate the solution. Add a 20% MeOH/CHCl₃ solvent mixture to the resulting solid and sonicate for 20 minutes.

    • Causality: Acidification protonates the carboxylate salt to yield the final carboxylic acid product. The mixed solvent system is used to selectively dissolve the product while leaving inorganic salts behind.

  • Purification: Filter the mixture. Dry the filtrate over anhydrous MgSO₄, filter again, and concentrate under reduced pressure to yield this compound as a white solid.[6]

  • Characterization: Confirm the product's identity and purity using ¹H NMR and Mass Spectrometry (MS). The expected mass for the deprotonated molecule [M-H]⁻ is m/z 152.[6]

III. Applications in Coordination Chemistry

The coordination of this compound to metal ions has unlocked a diverse range of applications, primarily driven by the unique properties of the resulting complexes.

A. Luminescent Materials

When complexed with lanthanide ions (Ln³⁺), such as Europium (Eu³⁺) or Terbium (Tb³⁺), this compound can act as an "antenna".[7] The ligand possesses π-conjugated systems that are efficient at absorbing UV light. Following absorption, the ligand transfers this energy intramolecularly to the central lanthanide ion, which then emits light through its characteristic, sharp f-f electronic transitions.[7][8] This "antenna effect" overcomes the problem of the low absorption coefficients of the lanthanide ions themselves.[7] These luminescent complexes are highly valuable for applications in:

  • Bioimaging and Sensing: The long luminescence lifetimes of lanthanide complexes allow for time-resolved measurements, which can eliminate background autofluorescence from biological samples.[8][9]

  • Optoelectronic Devices: The pure emission colors of these complexes make them suitable for use in Organic Light-Emitting Diodes (OLEDs) and other display technologies.[10]

B. Magnetic Materials

In the field of molecular magnetism, ligands like this compound are used to assemble metal ions, particularly anisotropic lanthanides like Dysprosium (Dy³⁺), into structures that can function as Single-Molecule Magnets (SMMs).[11] SMMs are individual molecules that exhibit magnetic hysteresis, a property typically associated with bulk magnets. The ligand's role is critical in:

  • Controlling Coordination Geometry: The ligand field around the metal ion dictates the magnetic anisotropy, which is a prerequisite for SMM behavior.

  • Mediating Magnetic Interactions: In polynuclear complexes, the ligand can mediate magnetic exchange interactions between metal centers, which can enhance the SMM properties.[11][12][13]

The development of SMMs is a key area of research for applications in high-density data storage and quantum computing.

C. Biological Activity

Pyridine carboxylic acids and their metal complexes are known to exhibit a range of biological activities.[3] While research on this compound itself is emerging, studies on the closely related 6-methylpyridine-2-carboxylic acid have shown that its metal complexes can act as potent inhibitors of enzymes like α-glucosidase, which is relevant to diabetes treatment.[14] This suggests a strong potential for complexes of the 6-methoxy derivative in the development of new metallopharmaceuticals.[4][15]

IV. Protocol: Synthesis of a Europium(III) Complex

This protocol provides a representative method for synthesizing a luminescent lanthanide complex using this compound.

Objective: To synthesize Tris(6-methoxypyridine-2-carboxylato)europium(III), [Eu(6-MeO-pic)₃].

Materials:

  • This compound (ligand)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Methanol (MeOH)

  • Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)

  • Diethyl ether

Diagram: Coordination Mode of the Ligand

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ligand Ligand Synthesis & Purification Complex Complexation Reaction (Ligand + Metal Salt) Ligand->Complex Purify Filtration & Washing Complex->Purify FTIR FT-IR Spectroscopy (Coordination Confirmation) Purify->FTIR UVVis UV-Vis Spectroscopy (Ligand Absorption) Purify->UVVis XRay Single Crystal X-Ray (Structural Analysis) Purify->XRay If crystals form Luminescence Luminescence Spectroscopy (Emission Properties) FTIR->Luminescence UVVis->Luminescence

References

The Versatile Scaffold: 6-Methoxypyridine-2-carboxylic Acid in Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pyridine nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been developed. Among its many derivatives, 6-Methoxypyridine-2-carboxylic acid has emerged as a particularly valuable building block. Its unique electronic and steric properties, conferred by the methoxy and carboxylic acid functionalities on the pyridine ring, make it a versatile intermediate in the synthesis of complex molecules targeting a range of debilitating diseases. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its role in the development of treatments for central nervous system disorders, metabolic diseases, and cancer, providing both the "how" and the "why" behind its synthetic and biological utility.

I. Central Nervous System Therapeutics: Targeting Melanin-Concentrating Hormone Receptor 1 (MCH1R)

The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, mood, and anxiety.[1][2] The MCH1 receptor (MCH1R), a G protein-coupled receptor, is a prime target for the development of therapeutics for obesity, depression, and anxiety disorders.[1] this compound serves as a crucial scaffold for the synthesis of potent MCH1R antagonists.

Signaling Pathway of MCH1R

The activation of MCH1R by its endogenous ligand, MCH, initiates a cascade of intracellular signaling events. This signaling is primarily mediated through Gαi and Gαq protein coupling, leading to the modulation of adenylyl cyclase and phospholipase C activity, respectively.[3] A visual representation of this pathway is provided below.

MCH1R_Signaling MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binds G_protein Gαq / Gαi MCH1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_decrease ↓ cAMP AC->cAMP_decrease Leads to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Antagonist 6-Methoxypyridine-2- carboxylic acid derivative (Antagonist) Antagonist->MCH1R Blocks GSK3_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits (Phosphorylation) Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits (Phosphorylation) Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Promotes Inhibitor 6-Methoxypyridine-2- carboxylic acid derivative (Inhibitor) Inhibitor->GSK3 Blocks ATP Binding Site Amide_Synthesis Carboxylic_Acid 6-Methoxypyridine-2- carboxylic acid Acid_Chloride 6-Methoxypyridine-2- carbonyl chloride Carboxylic_Acid->Acid_Chloride Activation Amide 6-Methoxy-pyridine-2- carboxylic acid amide Acid_Chloride->Amide Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R-NH₂) SOCl2 SOCl₂ or (COCl)₂ Base Base (e.g., Et₃N)

References

Application Notes and Protocols for 6-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxypyridine-2-carboxylic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its pyridine core, substituted with a carboxylic acid at the 2-position and a methoxy group at the 6-position, provides a unique scaffold with multiple reactive sites. The carboxylic acid moiety allows for the facile formation of amide, ester, and salt derivatives, while the pyridine nitrogen and the methoxy group can influence the molecule's electronic properties, solubility, and coordination behavior with metal ions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols to facilitate its use in the laboratory.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 26893-73-2[1]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
Appearance White to pale cream powder or crystals[2]
Melting Point 130-134 °C[3]
Solubility Slightly soluble in water[2]
pKa 3.52 ± 0.10 (Predicted)[1]

Core Applications

The unique structural features of this compound make it a valuable precursor in several key areas of chemical synthesis.

Synthesis of Bioactive Amides in Drug Discovery

The carboxylic acid functionality of this compound is readily converted to an amide bond, a ubiquitous linkage in pharmaceuticals. The pyridine scaffold is a common motif in many biologically active molecules, and the methoxy group can be used to fine-tune physicochemical properties such as lipophilicity and metabolic stability.

Mechanism of Amide Bond Formation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This reagent converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Amide_Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 6-Methoxypyridine- 2-carboxylic acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU) Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack by Amine Amine Primary or Secondary Amine Amine->Activated_Intermediate

Caption: General workflow for amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Add the amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Precursor for Agrochemicals

Picolinic acid derivatives are a well-established class of herbicides and fungicides.[4][5] For instance, picloram is a systemic herbicide used for the control of broadleaf weeds.[6] this compound serves as a valuable starting material for the synthesis of novel picolinate-based agrochemicals with potentially improved efficacy, selectivity, and environmental profiles.

Synthetic Strategy for a Picolinate-Based Herbicide Analog:

The following diagram illustrates a plausible synthetic route to a picloram analog, showcasing the utility of this compound as a key intermediate.

Herbicide_Synthesis Start 6-Methoxypyridine- 2-carboxylic acid Step1 Esterification (e.g., SOCl₂, MeOH) Start->Step1 Intermediate1 Methyl 6-methoxypyridine- 2-carboxylate Step1->Intermediate1 Step2 Nitration (e.g., HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 Nitrated Intermediate Step2->Intermediate2 Step3 Reduction (e.g., H₂, Pd/C) Intermediate2->Step3 Intermediate3 Amino Intermediate Step3->Intermediate3 Step4 Sandmeyer Reaction (e.g., NaNO₂, CuCl, HCl) Intermediate3->Step4 Intermediate4 Chlorinated Intermediate Step4->Intermediate4 Step5 Hydrolysis (e.g., NaOH, H₂O) Intermediate4->Step5 Final_Product Picloram Analog Step5->Final_Product

Caption: A representative synthetic pathway to a picolinate herbicide analog.

Experimental Protocol: Synthesis of Methyl 6-methoxypyridine-2-carboxylate (Esterification)

This protocol details the first step in the synthesis of a picolinate-based agrochemical analog: the esterification of the carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask with reflux condenser, magnetic stirrer, and standard glassware.

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated NaHCO₃ (aq).

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude methyl 6-methoxypyridine-2-carboxylate.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Ligand for Metal Complexes in Catalysis and Bioinorganic Chemistry

The pyridine nitrogen and the carboxylate group of this compound can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals.[7] These metal complexes can exhibit interesting catalytic properties or possess biological activities. For instance, metal complexes of the related 6-methylpyridine-2-carboxylic acid have been investigated as potent α-glucosidase inhibitors.[3]

Coordination of this compound to a Metal Center:

The following diagram illustrates the bidentate coordination of the deprotonated form of this compound to a generic metal center (M).

Caption: Bidentate coordination of the ligand to a metal center.

Experimental Protocol: Synthesis of a Ruthenium(II) Complex

This protocol provides a general method for the synthesis of a ruthenium(II) complex with this compound as a ligand.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (1.0 eq)

  • This compound (2.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Schlenk flask, reflux condenser, magnetic stirrer, and cannula.

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1.0 eq) and this compound (2.2 eq) in anhydrous methanol.

  • Add triethylamine (2.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. The color of the solution may change, indicating complex formation.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under vacuum.

  • Add anhydrous diethyl ether to precipitate the ruthenium complex.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • The complex can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Safety and Handling

This compound is an irritant.[3] It may cause skin, eye, and respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a valuable and versatile building block with broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this compound. With careful experimental design and execution, this compound can be a key component in the development of novel and impactful molecules.

References

The Synthetic Chemist's Guide to 6-Methoxypyridine-2-carboxylic Acid: Advanced Protocols and Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

6-Methoxypyridine-2-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its substituted pyridine core is a common motif in a vast array of biologically active molecules. The strategic placement of the methoxy and carboxylic acid groups offers a rich platform for diverse chemical transformations. The carboxylic acid at the 2-position provides a handle for standard modifications such as amidation and esterification, while the pyridine ring itself can be functionalized through various modern cross-coupling methodologies. This guide provides detailed application notes and robust protocols for key transformations of this compound, empowering researchers to leverage its full synthetic potential.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueReference
Synonyms 6-Methoxypicolinic acid[2]
CAS Number 26893-73-2[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [3]
Appearance Pale cream to white powder or crystals[1]
Melting Point 130-134 °C[3]
Solubility Slightly soluble in water[3]

Handling and Storage: this compound should be stored in a cool, dry place away from incompatible materials. As with all carboxylic acids, it is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Synthetic Transformations: Detailed Protocols

The reactivity of this compound can be broadly categorized into two main areas: reactions of the carboxylic acid group and functionalization of the pyridine ring.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functionalities, most commonly esters and amides.

Esterification is a fundamental transformation, often employed to mask the carboxylic acid, improve solubility, or to serve as a precursor for further reactions. Fischer esterification, using an excess of alcohol in the presence of a strong acid catalyst, is a classic and effective method.

Reaction Rationale: The Fischer esterification is an equilibrium-driven process.[4] By using the alcohol (in this case, methanol) as the solvent, the equilibrium is shifted towards the product side, ensuring a high yield of the desired ester. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Experimental Protocol: Fischer Esterification

  • Materials:

    • This compound (1.0 eq)

    • Methanol (reagent grade, as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask, add this compound.

    • Add methanol in a quantity sufficient to act as the solvent (e.g., 10-20 mL per gram of carboxylic acid).

    • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 6-methoxypyridine-2-carboxylate.

    • Purify the product by column chromatography on silica gel if necessary.

Amide bond formation is one of the most crucial reactions in medicinal chemistry. Direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).

Reaction Rationale: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then susceptible to nucleophilic attack by the amine. HOBt is often added to suppress side reactions and minimize racemization (if applicable) by forming an active ester intermediate, which is more stable than the O-acylisourea but still highly reactive towards amines. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the acids formed during the reaction and to ensure the amine nucleophile is in its free base form.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Materials:

    • This compound (1.0 eq)

    • Amine (e.g., benzylamine, 1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • 1 M HCl solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Standard glassware for anhydrous reactions.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, HOBt, and the desired amine in anhydrous DCM or DMF.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the tertiary amine base (TEA or DIPEA) to the stirred solution.

    • Add EDC portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired amide.[6]

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Dissolve Acid, Amine, HOBt in Anhydrous Solvent B Cool to 0 °C A->B C Add Base (e.g., DIPEA) B->C D Add EDC Portion-wise C->D E Warm to RT, Stir Overnight D->E F Aqueous Workup (Acid/Base Wash) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Isolated Amide Product H->I Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ OA_complex->Amine_complex + HNR'R'' - L Amido_complex Ar-Pd(II)(NR'R'')L₂ Amine_complex->Amido_complex + Base - H-Base⁺Br⁻ Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product Cross_Coupling_Overview cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start 6-Bromo-2-methoxypyridine Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald Sonogashira Sonogashira Coupling (+ Alkyne) Start->Sonogashira Heck Heck Reaction (+ Alkene) Start->Heck Product_N 6-Amino-2-methoxypyridine Derivative Buchwald->Product_N Product_C_sp 6-Alkynyl-2-methoxypyridine Derivative Sonogashira->Product_C_sp Product_C_sp2 6-Alkenyl-2-methoxypyridine Derivative Heck->Product_C_sp2

References

Application Notes & Protocols: Strategic Functionalization of 6-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methoxypyridine-2-carboxylic acid is a pivotal building block in contemporary drug discovery and materials science. Its unique structural arrangement, featuring a carboxylic acid handle, an electron-donating methoxy group, and a pyridine core, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of scientifically-vetted strategies for the selective functionalization of this molecule. We delve into the derivatization of the carboxylic acid moiety via robust amidation and esterification protocols, and explore advanced C-H activation and cross-coupling reactions to modify the pyridine ring. Each section is designed to provide researchers with not only step-by-step protocols but also the underlying mechanistic rationale, enabling logical troubleshooting and adaptation for novel synthetic campaigns.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate the physicochemical properties of a molecule. This compound capitalizes on this core structure, presenting three distinct points for chemical diversification: the carboxylic acid, the pyridine ring C-H bonds, and the methoxy group.

This document serves as a technical guide for researchers, offering detailed protocols and expert insights into the most common and effective functionalization pathways. We will focus primarily on the two most synthetically accessible routes: modification of the carboxylic acid and functionalization of the pyridine ring.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material is critical for experimental success and safety.

PropertyValueSource
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance Pale cream to white solid/powder[1]
Melting Point 130-134 °C
Solubility Slightly soluble in water[2]
CAS Number 26893-73-2[2]
Hazard Statements H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)
Safety Precautions Use in a well-ventilated area. Wear protective gloves, eye protection, and a dust mask.

Functionalization of the Carboxylic Acid Group

The carboxylic acid at the C2 position is the most readily functionalized site, serving as an anchor for building molecular complexity through amide or ester linkages.

Amide Bond Formation (Amidation)

Amide coupling is arguably the most frequent reaction performed in medicinal chemistry campaigns.[3] The direct reaction between a carboxylic acid and an amine is unfavorable, requiring activation of the carboxyl group to facilitate nucleophilic attack.[4]

cluster_start Starting Materials cluster_reagents Reagents A 6-Methoxypyridine- 2-carboxylic acid F Activation of Carboxylic Acid A->F B Primary or Secondary Amine G Nucleophilic Attack by Amine B->G C Coupling Reagent (e.g., HATU, EDC) C->F D Base (optional) (e.g., DIPEA, TEA) D->F E Solvent (e.g., DMF, DCM) E->F F->G H Work-up & Purification G->H I Final Amide Product H->I A Pyridine Substrate (with Directing Group, DG) C Coordination of Catalyst to DG A->C B Metal Catalyst (e.g., Pd(OAc)₂) B->C D Cyclometalation (C-H Cleavage) C->D E Metallocycle Intermediate D->E G Oxidative Addition/ Reductive Elimination E->G F Coupling Partner (e.g., Aryl Halide) F->G G->B Catalyst Regeneration H Functionalized Pyridine Product G->H

References

Application Notes & Protocols: 6-Methoxypyridine-2-carboxylic Acid as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Methoxypyridine-2-carboxylic Acid

This compound, also known as 6-methoxypicolinic acid, is a highly valuable heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its structure combines the unique electronic properties of a pyridine ring with the versatile reactivity of a carboxylic acid functional group. The pyridine nitrogen acts as a hydrogen bond acceptor and a site for potential coordination, while the carboxylic acid provides a handle for a multitude of chemical transformations. The methoxy group at the 6-position electronically modifies the pyridine ring, influencing its reactivity and the conformational preferences of its derivatives.

This guide provides an in-depth exploration of this compound as a precursor for constructing more complex heterocyclic systems. We will detail field-proven protocols for key transformations, explain the rationale behind methodological choices, and present workflows for synthesizing advanced molecular architectures.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₇H₇NO₃[2]
Molecular Weight153.14 g/mol [2][3]
AppearanceWhite to off-white solid/powder[2][3]
Melting Point130-134 °C[2]
SolubilitySlightly soluble in water[1][3][4]

Core Application I: Amide Bond Formation for Bioactive Scaffolds

The most prevalent application of this compound is its conversion to amides. The resulting 6-methoxypyridine-2-carboxamide moiety is a common feature in a wide array of biologically active compounds and pharmaceutical drugs.[5][6] The formation of the amide bond requires the activation of the carboxylic acid, which can be achieved through various coupling reagents.[7][8]

Causality in Reagent Selection:

The choice of coupling reagent is critical and depends on the substrate's sensitivity, steric hindrance, and the desired reaction scale.

  • Carbodiimides (DCC, EDC): Economical and effective, but can lead to racemization in chiral substrates and the formation of difficult-to-remove urea byproducts.[8]

  • Uronium/Aminium Salts (HATU, HBTU): Highly efficient, fast, and known to suppress racemization.[7] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is often the reagent of choice for challenging couplings due to its high reactivity.[7][9]

  • Bases (DIPEA, TEA): Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are required to neutralize the acid formed during the reaction without competing in the coupling itself.[9][10]

Visualized Workflow: HATU-Mediated Amide Coupling

G Acid 6-Methoxypyridine- 2-carboxylic acid ActiveEster O-Acyl-isourea (Active Intermediate) Acid->ActiveEster Activation HATU HATU + DIPEA (Base) HATU->ActiveEster Amine Primary or Secondary Amine (R-NH₂) ActiveEster->Amine Product Target Amide Product ActiveEster->Product Amine->Product Nucleophilic Attack

Caption: General workflow for HATU-mediated amide coupling.

Protocol 1: Synthesis of N-Aryl-6-methoxypyridine-2-carboxamide

This protocol provides a general procedure for the synthesis of an amide derivative using HATU as the coupling agent.

Materials:

  • This compound

  • Substituted Aniline (or other primary/secondary amine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[9]

  • DIPEA (N,N-Diisopropylethylamine)[9]

  • Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)[7][10]

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired amine (1.1 eq).

  • Add HATU (1.2 eq) to the mixture, followed by the slow, dropwise addition of DIPEA (2.5 eq). The order of addition is crucial to pre-activate the acid before the base can deprotonate the amine.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and excess reagents.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide.

Expected Outcome: This procedure typically results in high yields (often >80%) of the desired amide product with high purity.[9]

Core Application II: Esterification for Derivative Synthesis

Esterification of the carboxylic acid group provides another avenue for creating derivatives. These esters can serve as key intermediates for further transformations or as final products in agrochemical and material science applications.[1]

Methodological Considerations:
  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄).[11][12] The reaction is reversible, and using the alcohol as the solvent helps drive the equilibrium towards the product. A key consideration for pyridine carboxylic acids is that the acid catalyst will protonate the pyridine nitrogen.[11]

  • Alkylating Agents: Reagents like methyl iodide (MeI) or dimethyl sulfate (Me₂SO₄) in the presence of a base (e.g., K₂CO₃) can be used for methylation under milder conditions, which can be advantageous for sensitive substrates.[11][13]

  • Acyl Chloride Formation: A two-step process involving conversion of the carboxylic acid to a more reactive acyl chloride (using SOCl₂ or oxalyl chloride) followed by reaction with an alcohol is highly effective but involves harsher reagents.[12][13]

Visualized Workflow: Fischer Esterification

G Start 6-Methoxypyridine- 2-carboxylic acid + Alcohol (R'-OH) Catalyst Conc. H₂SO₄ (Catalyst) Start->Catalyst Reflux Heat / Reflux Start->Reflux Catalyst->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Purify Purification (Distillation or Chromatography) Workup->Purify Product Target Ester + H₂O Purify->Product

Caption: A simplified workflow for Fischer esterification.

Protocol 2: Synthesis of Methyl 6-Methoxypyridine-2-carboxylate

This protocol is adapted from standard Fischer esterification procedures.[11][14]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Suspend this compound (1.0 eq) in a large excess of methanol (can serve as the solvent, e.g., 15-20 mL per gram of acid).

  • Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-18 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude ester.

  • Purify the product by vacuum distillation or column chromatography.

Troubleshooting:

  • Low Yield: The reaction is an equilibrium. Ensure a large excess of alcohol is used and that the reaction is run long enough to completion.[11]

  • Side Reactions: Prolonged heating at high temperatures can potentially lead to decarboxylation.[11] Monitor the reaction time and temperature carefully.

Core Application III: Advanced Synthesis of Fused Heterocycles

The true power of this compound as a building block is realized in its use to construct complex, fused heterocyclic systems. By first converting the carboxylic acid to an amide or ester and then utilizing the reactivity of the pyridine ring or its substituents, multi-ring structures common in advanced medicinal agents can be synthesized.

Conceptual Pathway: Synthesis of a Pyridotriazine Derivative

One advanced strategy involves the amidation of this compound with a hydrazine derivative, followed by an intramolecular cyclization to form a fused pyridotriazine ring system. These types of ring systems are explored for their diverse biological activities.

Visualized Pathway: Conceptual Cyclization Reaction

G Start 6-Methoxypyridine- 2-carboxylic acid Step1 Amide Coupling (e.g., with Hydrazine) Start->Step1 Intermediate Hydrazide Intermediate Step1->Intermediate Step2 Cyclization (e.g., with orthoformate) Intermediate->Step2 Product Fused Heterocycle (e.g., Pyridotriazinone) Step2->Product

Caption: Conceptual workflow for building a fused heterocycle.

This type of multi-step synthesis highlights the strategic importance of this compound. The initial, simple transformations (amidation, esterification) create intermediates that are primed for more complex, ring-forming reactions, enabling the efficient construction of novel molecular architectures.[15][16]

Conclusion

This compound is a foundational building block for the synthesis of a diverse range of heterocyclic compounds. Its robust and predictable reactivity through amide coupling and esterification provides reliable entry points into novel chemical space. The protocols and workflows detailed herein offer researchers and drug development professionals a practical guide to leveraging this versatile scaffold for creating next-generation pharmaceuticals, agrochemicals, and functional materials.

References

Application Notes and Protocols: 6-Methoxypyridine-2-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxypyridine-2-carboxylic acid (6-MPCA) is a versatile heterocyclic organic compound that has emerged as a significant building block in the field of materials science. Its structure, featuring a pyridine ring functionalized with both a carboxylic acid and a methoxy group, provides a unique combination of coordination sites and electronic properties. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group act as excellent coordination sites for a wide array of metal ions, making it a highly effective ligand for the synthesis of novel materials.[1][2] The presence of the electron-donating methoxy group can further modulate the electronic structure and, consequently, the physical properties (e.g., luminescence, stability) of the resulting materials.

This guide provides an in-depth exploration of 6-MPCA's applications in two key areas: the construction of coordination polymers and the synthesis of discrete luminescent metal complexes. It offers researchers and scientists detailed, field-proven protocols and explains the scientific rationale behind the experimental choices, ensuring a robust foundation for innovation.

Physicochemical Properties of this compound
Synonyms 6-Methoxypicolinic acid[3]
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance White to pale cream solid (powder or crystals)[4]
Melting Point 130-134 °C
Solubility Slightly soluble in water[5][6]
CAS Number 26893-73-2[3]

Part 1: Design and Synthesis of Coordination Polymers with 6-MPCA

Theoretical Framework: The Role of 6-MPCA as an Organic Linker

Coordination polymers (CPs) and their subclass, metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic ligands.[7] The properties of these materials—such as porosity, stability, and functionality—are directly dictated by the geometry and chemical nature of the metal nodes and organic linkers.

6-MPCA is an exemplary organic linker due to its bidentate N,O-chelating capability via the pyridine nitrogen and one carboxylate oxygen. This coordination mode facilitates the formation of stable, extended networks. The methoxy group, while not typically involved in coordination, influences the overall electronic properties of the ligand and can tune the framework's interaction with guest molecules or its photophysical behavior. The choice of metal ion is critical; for instance, d¹⁰ metals like Zn(II) or Cd(II) are often selected for creating luminescent CPs because their filled d-orbitals prevent d-d transitions that could quench ligand-based fluorescence.[8]

Application Protocol 1: Solvothermal Synthesis of a Luminescent Zinc-based Coordination Polymer, [Zn(6-MPCA)₂(H₂O)₂]n

This protocol describes the synthesis of a one-dimensional (1D) coordination polymer using 6-MPCA and zinc nitrate. The solvothermal method is employed as it allows for the crystallization of high-quality, thermodynamically stable products that may not form at room temperature.

Experimental Workflow: Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Combine: - 6-MPCA - Zn(NO₃)₂·6H₂O - DMF/H₂O solvent s2 Seal in Teflon-lined autoclave s1->s2 s3 Heat at 120°C for 72 hours s2->s3 s4 Cool to room temp. s3->s4 s5 Wash with DMF & Dry s4->s5 s6 Obtain Crystalline Product s5->s6 c1 FT-IR Spectroscopy s6->c1 Analyze Structure & Properties c2 Powder X-Ray Diffraction (PXRD) c1->c2 c3 Thermogravimetric Analysis (TGA) c2->c3 c4 Photoluminescence Spectroscopy c3->c4

Caption: Workflow for the synthesis and analysis of a Zn-(6-MPCA) coordination polymer.

Step-by-Step Methodology:

  • Reagent Preparation: In a 20 mL glass vial, dissolve this compound (15.3 mg, 0.1 mmol) in 5 mL of N,N-Dimethylformamide (DMF). In a separate vial, dissolve Zinc(II) nitrate hexahydrate (14.9 mg, 0.05 mmol) in 5 mL of deionized water.

  • Assembly: Slowly add the aqueous solution of zinc nitrate to the DMF solution of 6-MPCA while stirring. A clear solution should be maintained.

  • Solvothermal Reaction: Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the vessel tightly.

  • Heating: Place the autoclave in a programmable oven and heat to 120 °C at a rate of 5 °C/min. Hold the temperature at 120 °C for 72 hours.

  • Cooling and Isolation: Allow the oven to cool naturally to room temperature. Colorless, crystalline products should be visible. Carefully decant the mother liquor.

  • Washing: Wash the crystals three times with 5 mL portions of fresh DMF to remove any unreacted starting materials. Subsequently, wash with ethanol to remove DMF.

  • Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.

Characterization and Data Interpretation

The synthesized material should be analyzed to confirm its structure and properties. The following table outlines the expected results and their scientific interpretation.

Technique Expected Result Causality and Interpretation
FT-IR Spectroscopy Disappearance of broad O-H stretch (~3000 cm⁻¹). Shift of C=O stretch from ~1710 cm⁻¹ (free ligand) to 1620-1550 cm⁻¹ (asymmetric) and 1400-1385 cm⁻¹ (symmetric).The disappearance of the carboxylic acid O-H peak and the significant shift in C=O stretching frequencies confirm the deprotonation and coordination of the carboxylate group to the Zn(II) center.
Thermogravimetric Analysis (TGA) Initial weight loss at ~100-150 °C, followed by thermal stability up to >350 °C.The initial weight loss corresponds to the removal of coordinated water molecules. The high decomposition temperature indicates a robust, thermally stable coordination polymer network.
Photoluminescence (PL) Spectroscopy Excitation at ~330 nm, strong emission band in the blue region (~400-440 nm).Since Zn(II) has a d¹⁰ configuration and is redox-inactive, the observed luminescence is attributed to an intra-ligand (π→n or π→π) fluorescent transition within the 6-MPCA ligand, whose energy is modulated by coordination to the metal center.[9]

Part 2: 6-MPCA in Emissive Complexes for Optoelectronic Applications

Theoretical Framework: Ligand Design for Photophysics

Discrete transition metal complexes are foundational to technologies like organic light-emitting diodes (OLEDs) and chemical sensors.[10][11] The photophysical properties of these complexes, such as their absorption/emission wavelengths, quantum yields, and excited-state lifetimes, are governed by the interplay between the metal and its ligands.[12][13]

In complexes with metals like Ru(II) or Ir(III), the dominant electronic transitions are often metal-to-ligand charge transfer (MLCT) states.[12] 6-MPCA can serve as an ancillary ligand in such complexes. Its role is to fine-tune the energy levels of the metal's d-orbitals and the ligand-based π* orbitals. The electron-donating methoxy group (-OCH₃) raises the energy of the ligand's orbitals, which can shift emission wavelengths and influence the complex's overall stability and quantum efficiency.

Application Protocol 2: Synthesis of a Heteroleptic Ruthenium(II) Complex, [Ru(bpy)₂(6-MPCA)]PF₆

This protocol details the synthesis of a classic heteroleptic ruthenium complex, where 6-MPCA acts as a bidentate N,O-ligand alongside two 2,2'-bipyridine (bpy) ligands. Such complexes are excellent candidates for fundamental photophysical studies and sensing applications.[14]

Diagram: Structure of the Target Complex

Caption: Coordination sphere of the [Ru(bpy)₂(6-MPCA)]⁺ complex.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the precursor complex, cis-[Ru(bpy)₂Cl₂]·2H₂O, according to established literature methods.

  • Ligand Preparation: In a 100 mL round-bottom flask, suspend 6-MPCA (46 mg, 0.3 mmol) in a 20 mL mixture of ethanol/water (3:1 v/v).

  • Deprotonation: Add one equivalent of sodium hydroxide (12 mg, 0.3 mmol) to the suspension and stir until the 6-MPCA dissolves completely, forming the sodium salt in situ.

  • Complexation Reaction: Add cis-[Ru(bpy)₂Cl₂]·2H₂O (104 mg, 0.2 mmol) to the flask. Fit the flask with a reflux condenser.

  • Reflux: Heat the reaction mixture to reflux under an inert nitrogen atmosphere for 8 hours. The solution color will change from deep purple to a reddish-orange.

  • Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to the remaining aqueous solution to precipitate the product as a PF₆⁻ salt.

  • Purification: Collect the orange-red solid by vacuum filtration. Wash thoroughly with cold water, followed by a small amount of cold diethyl ether.

  • Recrystallization: For higher purity, recrystallize the product from an acetone/diethyl ether solvent system.

Photophysical Characterization and Interpretation

The purified complex should be characterized to understand its electronic and emissive properties.

Technique Expected Result Causality and Interpretation
UV-Vis Absorption Intense bands <300 nm. A strong, broad band centered around 450-480 nm.The high-energy bands are attributed to ligand-centered π-π* transitions within the bpy and 6-MPCA ligands. The visible band is the characteristic ¹MLCT (metal-to-ligand charge transfer) transition from the Ru(II) d-orbitals to the π* orbitals of the bpy ligands.[12]
Photoluminescence (PL) Spectroscopy Excitation into the MLCT band (~460 nm) results in a strong emission peak around 610-630 nm.This emission originates from the triplet MLCT (³MLCT) excited state. The precise emission wavelength is influenced by the electronic contribution of the 6-MPCA ligand, which modulates the energy of the Ru(II) metal center.
Excited-State Lifetime A lifetime in the range of 100-1000 ns in deaerated acetonitrile.The relatively long lifetime is characteristic of emission from a spin-forbidden triplet state (³MLCT), a hallmark of such ruthenium polypyridyl complexes.[12]

Conclusion and Future Outlook

This compound is a powerful and versatile ligand for the rational design of advanced functional materials. Its well-defined coordination chemistry allows for the predictable assembly of both extended coordination polymers and discrete metal complexes with tailored properties. The protocols and insights provided herein demonstrate its utility in creating thermally stable, luminescent frameworks and photosensitive ruthenium complexes.

Future research can expand upon these foundations. In coordination polymers, 6-MPCA could be used to construct porous MOFs for applications in gas storage or heterogeneous catalysis.[8][15] For discrete complexes, its derivatives could be incorporated into therapeutic coordination polymers for controlled drug release or used to develop highly specific chemical sensors where luminescence is modulated by binding to a target analyte.[16][17] The continued exploration of ligands like 6-MPCA will undoubtedly fuel further innovation across materials science and chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Methoxypyridine-2-carboxylic acid (6-MPCA). This molecule is a crucial building block in the development of pharmaceuticals and advanced materials.[1][2] Achieving a high yield and purity can be challenging, often requiring careful optimization and troubleshooting.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will delve into the causality behind experimental choices, offering insights grounded in established chemical principles to help you navigate the complexities of your synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the common causes and how can I fix this?

Low yield is the most frequent issue and can stem from several points in the synthetic process. The two primary routes to 6-MPCA are: A) Ortho-lithiation of 2-methoxypyridine followed by carboxylation. B) Hydrolysis of a suitable precursor like methyl 6-methoxypyridine-2-carboxylate or 6-methoxy-2-cyanopyridine.

Let's troubleshoot based on the synthetic route.

This route is powerful but highly sensitive to reaction conditions. The primary challenge is achieving selective deprotonation at the C6 position adjacent to the nitrogen atom.

  • Cause 1: Incorrect Choice of Base or Conditions. The regioselectivity of lithiation on the 2-methoxypyridine ring is complex. While the methoxy group directs to C3, the pyridine nitrogen directs to C6. The outcome depends heavily on the lithium amide base used.[3][4] Using a general-purpose base like n-BuLi can lead to a mixture of products or addition reactions.

    • Solution: Employ a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases favor deprotonation at the most acidic proton, which is at the C6 position, guided by the coordinating effect of the pyridine nitrogen.

  • Cause 2: Incomplete Lithiation. The lithiation reaction may not be going to completion.

    • Solution: Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents). Perform the reaction at low temperatures (-78 °C) to ensure the stability of the lithiated intermediate. Allow sufficient time for the deprotonation to complete (typically 1-2 hours) before adding the electrophile (CO₂).

  • Cause 3: Inefficient Carboxylation. The introduction of carbon dioxide must be managed carefully.

    • Solution: Add a large excess of freshly crushed, high-purity dry ice (solid CO₂) to the reaction mixture containing the lithiated species. Do not add the lithiated species to the dry ice, as this can lead to localized warming and side reactions. Alternatively, bubble dry CO₂ gas through the solution at -78 °C. Ensure the CO₂ source is anhydrous.

  • Cause 4: Degradation During Quench/Workup. The product is an acid and requires careful pH adjustment during workup to ensure it precipitates correctly and is not lost to the aqueous layer.

    • Solution: After carboxylation, quench the reaction with a saturated aqueous solution of NH₄Cl. Carefully acidify the aqueous layer with cold 1N or 2N HCl to a pH of ~3-4 to precipitate the carboxylic acid.[1] Avoid using strong acids at high concentrations, which could potentially cause hydrolysis of the methoxy group under harsh conditions.

Troubleshooting Workflow: Low Yield in Lithiation Route

G start Low Yield Observed check_base Is the base appropriate? (e.g., LDA, LTMP) start->check_base check_conditions Are conditions strictly anhydrous and at low temp (-78°C)? check_base->check_conditions Yes solution_base Action: Switch to LDA or LTMP. Rationale: Hindered bases improve C6 regioselectivity. check_base->solution_base No check_co2 Is the CO2 source high-purity and added correctly? check_conditions->check_co2 Yes solution_conditions Action: Flame-dry glassware, use solvent still, maintain -78°C. Rationale: Prevents quenching of lithiated intermediate. check_conditions->solution_conditions No check_workup Is the workup pH controlled (~3-4)? check_co2->check_workup Yes solution_co2 Action: Use excess fresh dry ice. Rationale: Ensures complete carboxylation. check_co2->solution_co2 No check_workup->start Re-evaluate solution_workup Action: Use cold 1N HCl and monitor with pH paper. Rationale: Maximizes precipitation of the acid product. check_workup->solution_workup No

Caption: Troubleshooting Decision Flow for Low Yield.

This is often a higher-yielding and more scalable approach.

  • Cause 1: Incomplete Hydrolysis. The ester or nitrile may not be fully converted to the carboxylic acid.

    • Solution (for Esters): Use a sufficient excess of base (e.g., LiOH or NaOH in a THF/water or MeOH/water mixture).[1] Heat the reaction if necessary (e.g., reflux), but monitor for potential side reactions. Reaction times of 1-4 hours are typical.

    • Solution (for Nitriles): Both acidic and basic conditions can be used. For basic hydrolysis, refluxing with a strong base like NaOH is effective.[5][6] Acidic hydrolysis often requires harsh conditions (e.g., concentrated H₂SO₄ or HCl) which might risk cleaving the methoxy ether.[7] Base-catalyzed hydrolysis is generally preferred for this substrate.

  • Cause 2: Side Product Formation (Nitrile Hydrolysis). If the hydrolysis conditions are too mild or the reaction time is too short, the reaction can stall at the amide intermediate (6-methoxypyridine-2-carboxamide).

    • Solution: Increase the reaction temperature, prolong the reaction time, or use a higher concentration of the base to drive the hydrolysis of the intermediate amide to the carboxylate salt.

  • Cause 3: Product Isolation Issues. The product, this compound, has some solubility in water.[8]

    • Solution: After acidification to pH ~3-4, if precipitation is incomplete, cool the solution in an ice bath to maximize crystallization. If the product remains in solution, extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

Q2: I am observing multiple spots on my TLC plate. What are the likely impurities?

Identifying impurities is key to optimizing the reaction.

  • Starting Material: The most common impurity is unreacted starting material (2-methoxypyridine, or the corresponding ester/nitrile precursor).

    • Identification: Compare the Rf value with a standard of your starting material.

    • Solution: Increase reaction time, temperature, or the equivalents of reagent as discussed in Q1.

  • Isomeric Products (Lithiation Route): If you are using the lithiation route, you may be forming the C3-carboxylated isomer, 3-methoxy-pyridine-2-carboxylic acid.

    • Identification: This can be difficult to distinguish by TLC alone. ¹H NMR is definitive. The proton at C6 (adjacent to N) in the desired product is typically a downfield doublet, whereas the protons in the C3 isomer will show a different splitting pattern.

    • Solution: Re-evaluate your lithiation strategy. Ensure you are using a hindered base like LTMP which strongly favors C6 deprotonation.[9]

  • Amide Intermediate (Nitrile Hydrolysis): As mentioned, incomplete hydrolysis will leave 6-methoxypyridine-2-carboxamide.

    • Identification: The amide will have a different Rf from both the nitrile and the carboxylic acid. It can be confirmed by IR (presence of N-H stretches) or mass spectrometry.

    • Solution: Push the hydrolysis to completion with more forcing conditions (higher temperature, longer time).

Table 1: Common Impurities and Diagnostic Signals

ImpuritySynthesis RouteLikely ¹H NMR Signal (CDCl₃)Diagnostic Tip
2-MethoxypyridineLithiationAromatic protons, singlet at ~3.9 ppm (OMe)Compare to starting material spectrum
Methyl 6-MPCAEster HydrolysisTwo singlets for OMe groups (~3.9-4.0 ppm)Check for incomplete saponification
6-Methoxy-2-cyanopyridineNitrile HydrolysisAromatic protons, OMe singletCompare to starting material spectrum
6-Methoxy-2-carboxamideNitrile HydrolysisBroad N-H signals, OMe singletDrive reaction harder to hydrolyze
3-MPCA IsomerLithiationDifferent aromatic coupling patternUse hindered base (LTMP) for selectivity

Section 2: Frequently Asked Questions (FAQs)

Q: Which synthetic route is better for scale-up, lithiation or hydrolysis? A: For large-scale synthesis, the hydrolysis route is generally preferred. It avoids the challenges of handling pyrophoric organolithium reagents at scale and the need for cryogenic temperatures (-78 °C). Hydrolysis reactions are typically more robust and use less expensive reagents and equipment.

Q: What is the best way to purify the final product? A: The crude product obtained after acidic workup is often a solid. Recrystallization is the most effective method for purification. A common solvent system is an ethanol/water or methanol/chloroform mixture.[1] If the product is contaminated with non-polar impurities, washing the crude solid with a cold non-polar solvent like hexanes or diethyl ether can be effective before recrystallization.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: Confirms the chemical structure and helps identify any isomeric or organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight (153.14 g/mol ).[10]

  • Melting Point: A sharp melting point in the expected range (130-134 °C) is a good indicator of purity.[10]

  • HPLC: Can be used to determine the exact purity percentage by area.

Q: Can I start from 2-chloro-6-methoxypyridine? A: Yes, this is a viable alternative. You could perform a lithium-halogen exchange using a reagent like n-BuLi at -78 °C to generate the 2-lithiated species, followed by carboxylation with CO₂. This method offers excellent regioselectivity compared to the deprotonation of 2-methoxypyridine.

Section 3: Reference Experimental Protocol

This protocol describes the synthesis of this compound via the hydrolysis of its methyl ester.

Protocol: Saponification of Methyl 6-methoxypyridine-2-carboxylate

G cluster_0 Reaction Setup cluster_1 Workup & Isolation start 1. Dissolve ester in THF/Water add_base 2. Add LiOH solution start->add_base stir 3. Stir at RT for 2h add_base->stir concentrate 4. Concentrate to remove THF stir->concentrate acidify 5. Acidify with 1N HCl to pH ~3 concentrate->acidify precipitate 6. Cool and collect solid by filtration acidify->precipitate dry 7. Wash with cold water and dry under vacuum precipitate->dry product Final Product: 6-MPCA dry->product

Caption: Workflow for Ester Hydrolysis.

Methodology:

  • Dissolution: In a round-bottom flask, dissolve methyl 6-methoxypyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).

  • Saponification: Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) in water to the flask.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add cold 1N HCl dropwise with stirring, checking the pH with pH paper until it reaches approximately 3-4. A white solid should precipitate.

  • Isolation: Continue to stir the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent (e.g., diethyl ether) to remove any residual organic impurities.

  • Drying: Dry the purified white solid under high vacuum to a constant weight. An expected yield is typically in the range of 85-95%.[1]

References

Technical Support Center: Purification of 6-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Methoxypyridine-2-carboxylic acid. The information herein is designed to address specific experimental challenges and provide scientifically grounded solutions.

Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses common problems encountered during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Low Recovery or Yield After Purification

  • Probable Cause 1: Sub-optimal pH for Precipitation. The carboxylic acid functionality of the target molecule dictates its solubility based on pH. If the pH of the aqueous solution is not sufficiently acidic, the compound will remain partially or fully dissolved as its carboxylate salt, leading to significant product loss.

  • Solution: During the workup, after any basic washes, it is crucial to acidify the aqueous layer to a pH of approximately 2-3 to ensure complete precipitation of the carboxylic acid.[1][2] Use a reliable pH meter or pH paper for accurate measurement.

  • Probable Cause 2: Product Solubility in Wash Solvents. this compound is slightly soluble in water.[3][4][5] Washing the precipitated solid with large volumes of room temperature water or other polar solvents can lead to product loss.

  • Solution: Minimize the volume of wash solvents. Use pre-chilled solvents (e.g., cold deionized water or a cold non-polar solvent like diethyl ether) to decrease the solubility of your product during washing.[2]

  • Probable Cause 3: Incomplete Extraction. If performing a liquid-liquid extraction, insufficient partitioning of the product into the desired solvent layer can result in low yields.

  • Solution: Ensure the correct solvent system is used for extraction. For instance, after acidification of the aqueous layer, extract with an appropriate organic solvent like ethyl acetate multiple times to ensure complete transfer of the product from the aqueous to the organic phase.

Issue 2: Persistent Impurities Observed by Analytical Methods (TLC, HPLC, NMR)

  • Probable Cause 1: Unreacted Starting Materials. A common impurity is the unhydrolyzed ester precursor if the synthesis involves a saponification step.[1] This impurity will typically have a higher Rf value on a TLC plate than the more polar carboxylic acid product.

  • Solution: To drive the hydrolysis to completion, consider extending the reaction time, increasing the equivalents of the base (e.g., NaOH or KOH), or moderately increasing the reaction temperature.[1]

  • Probable Cause 2: Side-Products from Synthesis. Depending on the synthetic route, various side-products can form. For example, if starting from 6-hydroxypyridine-2-carboxylic acid and an alkylating agent, incomplete alkylation can leave starting material in the product mixture.

  • Solution: Careful monitoring of the reaction by TLC or HPLC is crucial. If side-products are present, a more rigorous purification method like column chromatography may be necessary.

  • Probable Cause 3: Degradation of the Product. Carboxylic acids can be prone to decarboxylation at elevated temperatures.[1][6]

  • Solution: Avoid excessive heat during purification steps, such as solvent removal under reduced pressure. Use a rotary evaporator with a water bath at a moderate temperature.

Issue 3: Oiling Out Instead of Crystallizing During Recrystallization

  • Probable Cause 1: Presence of Impurities. Impurities can disrupt the crystal lattice formation, causing the product to separate as an oil.

  • Solution: Attempt to purify the product further using column chromatography before recrystallization. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure product.

  • Probable Cause 2: Inappropriate Recrystallization Solvent. The chosen solvent may be too good of a solvent for the compound, preventing it from precipitating upon cooling.

  • Solution: A systematic approach to solvent selection is key. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2] Consider using a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

While specific solvent systems can be substrate-dependent, a common approach for polar carboxylic acids is to use a mixture of a polar protic solvent and water, or an ester and a non-polar solvent. For this compound, which is slightly soluble in water[3][4][5], a mixture of ethanol/water or methanol/water could be a good starting point. Alternatively, an ethyl acetate/hexane system could be explored.

Q2: How can I effectively remove baseline impurities on a silica gel column?

For acidic compounds like this compound, streaking or tailing on a silica gel TLC plate is common due to interactions with the acidic silica. This can also occur during column chromatography. To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to the eluent system.[1][2] This will suppress the ionization of the carboxylic acid and lead to better peak shape and separation.

Q3: My purified product has a broad melting point. What does this indicate?

A broad melting point range is a strong indicator of the presence of impurities.[1] Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests that your sample may still contain starting materials, byproducts, or residual solvent. Further purification is recommended.

Experimental Workflow & Data

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action
Low YieldIncomplete precipitationAdjust pH to 2-3 during workup
Product loss during washingUse cold wash solvents
Persistent ImpuritiesUnreacted starting materialOptimize reaction conditions (time, temp.)
Product degradationAvoid excessive heat during purification
Oiling OutPresence of impuritiesPre-purify by another method (e.g., column)
Inappropriate solventSystematically screen for a suitable solvent or solvent mixture

Diagram: Decision-Making Workflow for Purification

PurificationWorkflow start Crude Product tlc_check Analyze by TLC/HPLC start->tlc_check decision Purity Assessment tlc_check->decision recrystallization Recrystallization decision->recrystallization Relatively Pure (1-2 spots) column Column Chromatography decision->column Multiple Impurities acid_base Acid-Base Extraction decision->acid_base Acidic/Basic Impurities pure_product Pure Product recrystallization->pure_product column->pure_product acid_base->pure_product

Caption: A decision tree for selecting an appropriate purification method.

References

common side reactions with 6-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-Methoxypyridine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common side reactions encountered during its use in synthesis. Our goal is to move beyond simple procedural lists and explain the chemical causality behind experimental choices, ensuring your reactions are both successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues reported by users in a question-and-answer format.

Part 1: Stability and Handling
Q1: Is this compound prone to degradation during storage or upon heating?

Answer: Yes, thermal degradation is a primary concern. Like other pyridine-2-carboxylic acids (picolinic acids), this molecule is susceptible to decarboxylation (loss of CO₂) upon heating.[1][2]

  • Mechanism: The reaction proceeds through a zwitterionic intermediate where the pyridine nitrogen is protonated by the carboxylic acid. The proximity of the positively charged nitrogen stabilizes the negative charge that develops on the ring during CO₂ loss, forming a 2-pyridyl carbanion or ylide intermediate.[1][3] This intermediate is then quenched to yield 2-methoxypyridine.

  • Practical Implication: If you are running a reaction at elevated temperatures (e.g., >80-100 °C) and observing a non-polar, volatile byproduct, it is very likely the decarboxylated 2-methoxypyridine. This side reaction will consume your starting material and reduce the overall yield.

  • Recommendation: Use the lowest effective temperature for your reactions. If heating is required, perform a small-scale pilot reaction to assess the extent of decarboxylation by LC-MS or GC-MS before proceeding to a larger scale.

Fig 1. Proposed decarboxylation mechanism via a zwitterion.
Part 2: Amide Coupling Reactions

Amide bond formation is the most common application for this reagent. Success depends heavily on the choice of coupling reagents and reaction conditions.[4]

Q2: My amide coupling reaction is giving low yields. What are the common causes?

Answer: Low yields typically stem from three sources: poor activation of the carboxylic acid, side reactions related to the coupling reagent, or inherent properties of the substrate.

  • Inefficient Activation: Standard carbodiimide reagents like DCC or EDC alone can be inefficient and lead to side products. The initially formed O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your starting material.

    • Solution: Always use an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the activated acid as a more stable active ester, minimizing side reactions and reducing racemization.[5]

  • Suboptimal Reagent Choice: For challenging or sterically hindered amines, carbodiimide-based methods may not be sufficiently reactive.

    • Solution: Switch to a more potent onium salt reagent. Uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP, PyAOP) are generally more effective for difficult couplings.[6][7] HATU is often considered the gold standard for its high reactivity, which is derived from the formation of a highly reactive OAt ester.[7]

  • Reduced Basicity of Pyridine Nitrogen: The 6-methoxy group inductively withdraws electron density, making the pyridine nitrogen less basic than in an unsubstituted pyridine (pKa of pyridinium ion is ~5.2 vs. ~3.1 for 2-methoxypyridinium).[8] While this often prevents the nitrogen from interfering with the reaction, it also means it cannot act as an internal base to facilitate the reaction. Ensure an adequate amount of an external non-nucleophilic base (like DIPEA or NMM) is present.

Q3: I'm observing a side product with a mass corresponding to my amine plus a guanidinium group. What is happening?

Answer: This is a classic side reaction known as guanidinylation . It occurs specifically when using uronium/aminium-type coupling reagents like HATU, HBTU, or HCTU, especially if they are used in excess.[5][9]

  • Mechanism: If the activation of the carboxylic acid is slow or incomplete, the free amine can directly attack the electron-deficient core of the uronium salt. This forms a stable guanidinium byproduct, capping the amine and preventing it from participating in the desired amide bond formation.

  • Prevention:

    • Pre-activation: Mix the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your solvent (e.g., DMF) and stir for 5-10 minutes before adding the amine. This allows the highly reactive OAt-ester to form, ensuring it's the primary electrophile the amine encounters.

    • Stoichiometry: Use a slight excess of the carboxylic acid relative to the amine, and avoid a large excess of the coupling reagent.

    • Alternative Reagents: If guanidinylation remains a persistent issue, switch to a phosphonium-based reagent like PyBOP or PyAOP. These reagents do not have the guanidinium core and are incapable of this specific side reaction.[7]

Guanidinylation cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Guanidinium Guanidinium Byproduct (Terminated Chain) Amine->Guanidinium Direct attack on coupling reagent HATU HATU (Uronium Salt) HOAt HOAt HATU->HOAt Decomposition

Fig 2. Guanidinylation side reaction with uronium salts.

Recommended Protocol: Standard Amide Coupling

This protocol for coupling this compound with a generic primary amine (R-NH₂) using HATU is designed to minimize common side reactions.

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a clean, dry, nitrogen-flushed flask, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid completely.

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • Pre-activation (Critical Step): Stir the mixture at room temperature for 10 minutes. The solution may change color. This step is crucial for forming the active ester and preventing guanidinylation.[9]

  • Amine Addition: Add the amine (R-NH₂) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl, and extract with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Troubleshooting Workflow

If a coupling reaction fails, follow this logical progression to diagnose the issue.

References

Technical Support Center: Optimizing Reaction Parameters for 6-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Methoxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic intermediate. Here, we will delve into the common challenges and provide in-depth, field-proven insights to streamline your experimental workflow and enhance your success rate.

Introduction

This compound is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Its structural motif is found in numerous biologically active molecules, making its efficient and high-purity synthesis a critical step in many research and development pipelines. This guide provides a comprehensive resource for troubleshooting common issues and optimizing reaction parameters to achieve high yields and purity.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during the synthesis of this compound, particularly following the common synthetic route involving the methylation of 6-hydroxypyridine-2-carboxylic acid and subsequent saponification.

Issue 1: Low Yield of Methyl 6-methoxypyridine-2-carboxylate during Methylation

Question: I am experiencing a low yield during the methylation of 6-hydroxypyridine-2-carboxylic acid to form the methyl ester intermediate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this step often stem from incomplete reaction, side reactions, or suboptimal reaction conditions. Let's break down the potential causes and solutions:

  • Incomplete Deprotonation: The first step in the methylation is the deprotonation of the hydroxyl group of 6-hydroxypyridine-2-carboxylic acid. Incomplete deprotonation will leave unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong base and the correct stoichiometry. While silver oxide is a common choice, other bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable aprotic solvent like DMF or acetonitrile can also be effective. Ensure your reagents are anhydrous, as water can quench the base.

  • Competitive N-methylation vs. O-methylation: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. This can lead to competitive N-methylation, resulting in the formation of an undesired N-methyl-2-pyridone byproduct.

    • Solution: The choice of solvent and base can influence the O- versus N-alkylation ratio. Aprotic, non-polar solvents generally favor O-alkylation. The use of a silver salt, like silver oxide, is known to promote O-alkylation.

  • Suboptimal Reaction Temperature and Time: The reaction may not be reaching completion due to insufficient temperature or reaction time.

    • Solution: The reaction is often heated to reflux.[1] Ensure your reaction is heated adequately and monitored over a sufficient period. Use thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Decomposition of Reagents or Products: Prolonged exposure to high temperatures can lead to the decomposition of reagents or the desired product.

    • Solution: While reflux is often necessary, avoid excessive heating for extended periods once the reaction is complete, as monitored by TLC.

Issue 2: Incomplete Saponification of Methyl 6-methoxypyridine-2-carboxylate

Question: My saponification of methyl 6-methoxypyridine-2-carboxylate to the final carboxylic acid is not going to completion, and I am isolating a mixture of the ester and the acid. How can I drive the reaction to completion?

Answer:

Incomplete saponification is a common hurdle. The following factors are critical for a successful hydrolysis:

  • Insufficient Base: The saponification is a base-mediated hydrolysis. An inadequate amount of base will result in an incomplete reaction.

    • Solution: Use a sufficient excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). A common protocol uses a significant excess of 5N NaOH.[1]

  • Reaction Time and Temperature: The hydrolysis of the ester may be slow at room temperature.

    • Solution: Heating the reaction mixture can significantly increase the rate of saponification. Monitor the reaction by TLC until all the starting ester has been consumed.

  • Solvent System: The solubility of the ester in the reaction medium is crucial for the reaction to proceed efficiently.

    • Solution: A co-solvent system, such as tetrahydrofuran (THF) and water, is often employed to ensure the ester is sufficiently soluble to react with the aqueous base.[1]

Issue 3: Presence of Impurities in the Final Product

Question: After my synthesis and workup, I am observing impurities in my final this compound product by NMR and LC-MS. What are the common impurities and how can I remove them?

Answer:

Impurities can arise from starting materials, side reactions, or degradation. Here are some common culprits and purification strategies:

  • Unreacted Starting Material (6-hydroxypyridine-2-carboxylic acid): If the initial methylation was incomplete, you might carry over the starting material.

    • Identification: This impurity will have a different retention factor on TLC and a distinct NMR spectrum.

    • Solution: Optimize the methylation step to ensure complete conversion. Purification of the final product can be achieved by recrystallization or column chromatography.

  • Methyl 6-methoxypyridine-2-carboxylate: This is a result of incomplete saponification.

    • Identification: The presence of a methyl ester singlet in the 1H NMR spectrum (around 3.9 ppm) is a clear indicator.

    • Solution: Ensure the saponification goes to completion by optimizing the reaction conditions as described in Issue 2. If present in the final product, it can be removed by purification. A general method for purifying carboxylic acids involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral impurities (like the ester), and then re-acidifying the aqueous layer to precipitate the pure acid.[2]

  • N-methylated byproduct: As discussed in Issue 1, N-methylation can lead to an isomeric impurity.

    • Identification: This isomer will likely have a similar mass but a different fragmentation pattern in MS and a distinct NMR spectrum.

    • Solution: Optimize the methylation conditions to favor O-alkylation. Chromatographic purification is typically required to separate these isomers.

Purification Strategies for this compound
Method Description Advantages Disadvantages
Recrystallization Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form crystals.Can be very effective for removing small amounts of impurities.Requires finding a suitable solvent system; can result in loss of product.
Acid-Base Extraction Dissolving the crude product in a suitable solvent and extracting with an aqueous base. The aqueous layer containing the carboxylate salt is then washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure acid.[2]Highly effective for removing non-acidic impurities.Can be labor-intensive and may involve handling large volumes of solvents.
Column Chromatography Separating the components of a mixture based on their differential adsorption onto a stationary phase.Can provide very high purity and separate closely related compounds.Can be time-consuming and require significant amounts of solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: With optimized conditions, yields for the two-step synthesis from 6-hydroxypyridine-2-carboxylic acid can be quite high, with reports of up to 87% for the final product.[1]

Q2: What are the key analytical techniques to monitor the reaction and characterize the final product?

A2: Thin-layer chromatography (TLC) is essential for monitoring the progress of both the methylation and saponification steps. For final product characterization, 1H NMR and 13C NMR spectroscopy are crucial for structural confirmation, and mass spectrometry (MS) is used to confirm the molecular weight.

Q3: Are there any alternative synthetic routes to this compound?

A3: Yes, alternative routes exist, though the methylation of 6-hydroxypyridine-2-carboxylic acid is a common and relatively straightforward method. Other approaches could involve the synthesis of a pre-functionalized pyridine ring. For instance, a route starting from a substituted pyridine, such as 2-chloro-6-methoxypyridine, followed by introduction of the carboxylic acid group via methods like lithiation and carboxylation, could be explored. The choice of route often depends on the availability and cost of the starting materials.

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should be followed. Iodomethane is a toxic and volatile reagent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Strong bases like NaOH and NaH are corrosive and should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents used.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported procedure and should be adapted and optimized for your specific laboratory conditions.[1]

Step 1: Synthesis of Methyl 6-methoxypyridine-2-carboxylate
  • To a solution of 6-hydroxypyridine-2-carboxylic acid (1.39 g, 10.0 mmol) in toluene (35 mL), add silver oxide (2.43 g, 10.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodomethane (1.31 mL, 21.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and stir overnight.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 6-methoxypyridine-2-carboxylate as a yellow solid.

Step 2: Synthesis of this compound
  • Dissolve the crude methyl 6-methoxypyridine-2-carboxylate (from the previous step) in tetrahydrofuran (THF, 50 mL).

  • Add a solution of 5N sodium hydroxide (NaOH, 20 mL, 100 mmol) and water (5 mL).

  • Stir the mixture at room temperature for 1 hour, or until TLC analysis indicates the complete consumption of the ester.

  • After the reaction is complete, carefully acidify the reaction mixture to approximately pH 3 with 5N hydrochloric acid (HCl).

  • Concentrate the mixture under reduced pressure.

  • To the resulting solid, add a 20% methanol/chloroform solvent mixture and sonicate for 20 minutes.

  • Filter the mixture. Dry the filtrate with anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure to yield this compound as a white solid.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Saponification start 6-Hydroxypyridine-2-carboxylic acid reagents1 Ag2O, Iodomethane Toluene, Reflux start->reagents1 Reacts with intermediate Methyl 6-methoxypyridine-2-carboxylate reagents1->intermediate Forms reagents2 5N NaOH THF/H2O intermediate->reagents2 Reacts with workup Acidification (HCl) Extraction reagents2->workup Followed by product This compound workup->product Yields

Caption: A simplified workflow for the two-step synthesis of this compound.

References

troubleshooting failed reactions involving 6-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-Methoxypyridine-2-carboxylic acid. As Senior Application Scientists, we have compiled this guide to address common challenges and answer frequently asked questions encountered during synthetic reactions involving this versatile building block. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot failed reactions and optimize your experimental outcomes.

Troubleshooting Guide: Common Failed Reactions

This section addresses specific issues you might encounter during common synthetic transformations of this compound.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting an amide coupling between this compound and a primary/secondary amine using standard coupling reagents like HATU, but I am observing very low to no formation of the desired amide product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in amide coupling reactions with this compound are a frequent challenge. The primary causes often revolve around incomplete activation of the carboxylic acid, issues with the nucleophilicity of the amine, or suboptimal reaction conditions. The electronic properties of the pyridine ring and the presence of the methoxy group can also play a role.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The pyridine nitrogen can interact with the coupling reagent, hindering the efficient activation of the adjacent carboxylic acid.

    • Solution: Pre-activation of the carboxylic acid is crucial.[1][2] Dissolve the this compound, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF or DCM.[3] Stir this mixture at room temperature for at least 15-30 minutes before adding the amine. This allows for the formation of the activated ester intermediate without competing reactions.

  • Suboptimal Base Selection: The choice of base is critical. While tertiary amines like triethylamine (TEA) are common, they can sometimes participate in side reactions. Pyridine should be avoided as a base as it is a nucleophile and can react with the activated acid.[3]

    • Solution: Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.[3][4] These bases are less likely to compete with your amine nucleophile.

  • Reaction with the Coupling Reagent: The amine nucleophile can react directly with some coupling reagents, especially uronium/aminium salts like HATU, leading to the formation of a guanidinium byproduct and consumption of the amine.

    • Solution: As mentioned above, pre-activating the carboxylic acid before adding the amine is the most effective way to prevent this side reaction.[1]

  • Solvent Effects and Solubility: Poor solubility of either starting material or the activated intermediate can stall the reaction.

    • Solution: While DCM is a common solvent, DMF or DMSO can be better choices due to their higher polarity and ability to dissolve a wider range of substrates.[1][3] Ensure all reagents are fully dissolved before proceeding.

  • Presence of Water: Even trace amounts of water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and significantly reducing the yield.

    • Solution: Use anhydrous solvents and reagents.[3] If necessary, dry solvents using standard laboratory procedures. Store hygroscopic reagents in a desiccator.

Troubleshooting Workflow for Amide Coupling

G start Low Amide Yield check_activation Pre-activate Carboxylic Acid? (15-30 min with HATU/Base) start->check_activation check_base Using a Non-Nucleophilic Base? (e.g., DIPEA, 2,6-Lutidine) check_activation->check_base Yes re_run Re-run Optimized Reaction check_activation->re_run No, Implement Pre-activation check_solvent Solvent Choice? (Consider DMF or DMSO for solubility) check_base->check_solvent Yes check_base->re_run No, Switch to DIPEA check_anhydrous Anhydrous Conditions? check_solvent->check_anhydrous Yes check_solvent->re_run No, Switch to DMF/DMSO check_anhydrous->re_run Yes check_anhydrous->re_run No, Ensure Dry Conditions success Successful Coupling re_run->success

Caption: A logical workflow for troubleshooting failed amide coupling reactions.

Issue 2: Failed Esterification using DCC/DMAP

Question: I am trying to synthesize the methyl or ethyl ester of this compound using DCC and a catalytic amount of DMAP, but the reaction is sluggish and gives a low yield, with a significant amount of a white precipitate that is difficult to filter.

Answer:

The Steglich esterification is a powerful method, but it has known failure modes, especially with substrates like this compound.[5][6][7]

Potential Causes & Solutions:

  • Formation of N-acylurea byproduct: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, can rearrange to a more stable N-acylurea. This byproduct is often difficult to separate from the product and consumes the activated intermediate.

    • Solution: The role of DMAP is to intercept the O-acylisourea to form a highly reactive acylpyridinium intermediate, which then reacts with the alcohol.[7][8] Ensure you are using a sufficient catalytic amount of DMAP (5-10 mol%). For sluggish reactions, increasing the amount of DMAP to stoichiometric levels can sometimes be beneficial, though this can complicate purification.

  • Steric Hindrance: While less of an issue with simple alcohols like methanol and ethanol, bulkier alcohols can react slowly, allowing more time for the N-acylurea rearrangement.

    • Solution: For sterically hindered alcohols, consider alternative esterification methods. Converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the alcohol in the presence of a base, can be more effective.[9]

  • Reaction Temperature: Running the reaction at elevated temperatures can promote the formation of the N-acylurea byproduct.

    • Solution: Perform the reaction at 0 °C to room temperature.[5] Add the DCC to the solution of the carboxylic acid, alcohol, and DMAP at 0 °C and then allow the reaction to slowly warm to room temperature.

  • Purification Difficulties: The main byproduct, dicyclohexylurea (DCU), is often a fine precipitate that can clog filters.

    • Solution: After the reaction is complete, cool the mixture to promote further precipitation of DCU. Dilute the reaction mixture with a solvent in which DCU has low solubility, such as diethyl ether or hexane, before filtration. Sometimes, filtering through a pad of Celite® can help.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[6] It is a solid that is slightly soluble in water and should be protected from moisture.

Q2: Can decarboxylation be a significant side reaction?

A2: Yes, pyridine-2-carboxylic acids are known to undergo decarboxylation, especially at elevated temperatures.[10] The rate of decarboxylation is influenced by the reaction conditions and the substituents on the pyridine ring. While the methoxy group's effect isn't extensively documented in this context, it is advisable to avoid prolonged heating of this compound, especially under acidic or basic conditions, to minimize the risk of forming 2-methoxypyridine as a byproduct.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[11][12][13] ¹H NMR spectroscopy can also be used to monitor the reaction by observing the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the amide or ester product.[14][15]

Q4: Are there any specific safety precautions I should take when working with the coupling reagents mentioned?

A4: Yes. Carbodiimides like DCC are potent allergens and should be handled with gloves in a well-ventilated fume hood.[16] Reagents like HATU are generally less hazardous but standard laboratory safety practices should always be followed. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Optimized HATU-Mediated Amide Coupling

This protocol is a robust method for coupling this compound with a variety of primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.2 eq).

  • Add anhydrous DMF and stir until all solids are dissolved.

  • Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentBaseCommon SolventsKey AdvantagesPotential Issues
HATU DIPEA, TEADMF, DCM, ACNHigh efficiency, fast reaction times, low racemization.Can react with the amine if not pre-activated.[1]
DCC/DMAP DMAP (catalytic)DCM, THFEffective for esterifications, inexpensive.[5][7]Forms DCU byproduct, potential for N-acylurea formation.[7]
EDC/HOBt DIPEA, TEADMF, DCMWater-soluble carbodiimide (EDC) allows for easier workup.[8]Can be less effective for sterically hindered substrates.
SOCl₂ Pyridine, TEADCM, TolueneGood for forming acid chlorides for subsequent reactions.Harsh conditions, may not be suitable for sensitive substrates.
Protocol 2: Steglich Esterification with DCC/DMAP

This protocol is suitable for the esterification of this compound with primary and secondary alcohols.[5][16]

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.5 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous DCM

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq).

  • Add anhydrous DCM and stir until all solids are dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 3-6 hours. Monitor by TLC.

  • Once the reaction is complete, cool the mixture again to maximize DCU precipitation.

  • Filter the mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of cold DCM.

  • Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship: Reagent Selection

G start Desired Transformation amide Amide Synthesis start->amide ester Ester Synthesis start->ester hatu HATU / DIPEA amide->hatu Standard/Difficult Coupling edc EDC / HOBt amide->edc Aqueous Workup Desired steglich DCC / DMAP ester->steglich Mild Conditions socl2 1) SOCl₂ 2) Alcohol, Base ester->socl2 For Hindered Alcohols

Caption: Decision tree for selecting appropriate reagents for amide or ester synthesis.

References

Technical Support Center: Scaling Up Reactions with 6-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for scaling up chemical reactions involving 6-Methoxypyridine-2-carboxylic acid. As a key building block in pharmaceutical synthesis, successfully transitioning its reactions from the bench to a pilot or manufacturing scale is critical. This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to solve challenges encountered during scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound in a scale-up context.

Q: What are the key physical and safety properties of this compound relevant to scale-up?

A: Understanding the physicochemical and safety properties is paramount for safe and effective process design. Key data is summarized below.

PropertyValueSignificance for Scale-UpSource
Molecular Formula C₇H₇NO₃Foundational for stoichiometric calculations.[1]
Molecular Weight 153.14 g/mol Essential for converting mass to moles for reagent charging.[2]
Appearance SolidImpacts handling, charging procedures, and dissolution rates.[2]
Melting Point 130-134 °CDefines the upper limit for drying temperature to avoid degradation.[2]
Solubility Slightly soluble in water.Critical for designing aqueous work-ups and crystallization procedures. Poor aqueous solubility can be leveraged for precipitation but complicates cleaning.[1][3]
Hazard Codes H315, H319, H335Indicates potential for skin irritation, serious eye irritation, and respiratory irritation.[2]
Personal Protective Equipment (PPE) Dust mask, eyeshields, glovesMandatory for safe handling, especially when charging large quantities of the solid material.[2]
Q: What are the most common industrial-scale reactions involving this molecule?

A: The two most prevalent transformations for this molecule in drug development are amide bond formation (amidation) and esterification . The carboxylic acid moiety is readily activated for coupling with a wide range of amine nucleophiles to form amides, which are ubiquitous in pharmaceuticals.[4] Similarly, esterification is a common reaction, often used to create prodrugs or modify solubility.[5]

Q: What are the primary safety concerns when handling this compound at scale?

A: Beyond the inherent irritant nature of the compound, the main concerns are:

  • Dust Inhalation: When charging large quantities of the solid, dust generation is a significant risk. Use appropriate engineering controls like a ventilated charging enclosure and wear respiratory protection.[6][7]

  • Thermal Hazards: While the compound itself is stable, its reactions (especially amide coupling) can be highly exothermic. Thermal runaway is a serious risk that must be managed with controlled reagent addition and adequate reactor cooling.[8]

  • Byproducts and Reagents: Many reagents used in conjunction, such as carbodiimides (e.g., EDC, DCC) and solvents (e.g., DCM, DMF), have their own significant health and safety risks that must be considered in the overall process hazard analysis.

Q: Which solvents are suitable for reactions and work-ups?

A: Solvent selection is critical and process-dependent.

  • For Amide Coupling: Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are common choices.[1][4] On scale, factors like boiling point (for reflux or removal), environmental impact, and cost become more important.

  • For Esterification: If conducting a Fischer esterification, the corresponding alcohol (e.g., methanol, ethanol) is typically used as both the reagent and solvent.[9]

  • For Work-up & Crystallization: Solvents like Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), and various alcohol/water or heptane/EtOAc mixtures are frequently used for extraction and crystallization. The slight water solubility of the starting material must be accounted for to prevent yield loss during aqueous washes.[1][3]

Section 2: Troubleshooting Guide: Amide Bond Formation

Amide coupling is the most frequently performed reaction in medicinal chemistry and presents unique challenges during scale-up.[10]

Q1: My amide coupling reaction is sluggish or incomplete on a larger scale, despite working well on the bench. What are the likely causes and solutions?

A: This is a classic scale-up issue often rooted in mass and heat transfer limitations or insufficient activation.

Causality:

  • Inefficient Mixing: In large reactors, achieving homogenous mixing is more difficult. Pockets of low reagent concentration can form, slowing the reaction.

  • Poor Temperature Control: Inadequate cooling can lead to localized heating, which may decompose sensitive activated intermediates. Conversely, poor heating can stall the reaction.

  • Activation Issues: The formation of the activated carboxylic acid intermediate is the rate-limiting step.[10] On a larger scale, the stability of this intermediate is more critical. Additives like 1-Hydroxybenzotriazole (HOBt) form a more stable active ester, buffering the highly reactive species.[4]

Solutions:

  • Optimize Coupling Reagents & Additives: While carbodiimides like EDC are common, consider phosphonium salts (PyBOP, PyAOP) or aminium/uronium salts (HATU, HBTU) which can be more efficient, albeit more expensive. The use of additives is highly recommended.[4] A catalytic amount of an acyl transfer agent like 4-Dimethylaminopyridine (DMAP) can significantly accelerate reactions, particularly with hindered amines.[4]

  • Ensure Anhydrous Conditions: Water will consume the activated intermediate, quenching the reaction. Ensure all solvents and reagents are appropriately dried before use.

  • Implement In-Process Controls (IPCs): Do not rely on time alone. Use HPLC to monitor the consumption of the starting material. A reaction is complete only when the IPC confirms it.[8]

Scale-Up Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation prep_reagents Charge Reactor: - this compound - Amine - Anhydrous Solvent (e.g., MeCN) cool Cool to 0-5 °C prep_reagents->cool add_coupling Slowly Add Solution of Coupling Reagent (e.g., EDC/HOBt) cool->add_coupling stir Stir at RT for 4-18h add_coupling->stir ipc Monitor by HPLC (IPC) stir->ipc quench Quench Reaction (e.g., with water) ipc->quench Upon Completion extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Aqueous Washes (e.g., NaHCO₃, Brine) extract->wash dry_conc Dry & Concentrate wash->dry_conc crystallize Crystallize/Purify dry_conc->crystallize

Caption: Workflow for a typical amide coupling scale-up process.

Q2: I'm observing a dangerous exotherm during the addition of the coupling reagent. How can I manage this?

A: Exotherm management is a critical safety and process control consideration. The reaction between the carboxylic acid and a carbodiimide to form the O-acylisourea intermediate is highly exothermic.

Solutions:

  • Controlled Addition: Never add the coupling reagent in one portion. Dissolve it in the reaction solvent and add it slowly via a pressure-equalizing addition funnel or a dosing pump.[8]

  • Jacketed Reactor: Use a jacketed reactor connected to a chiller/heater unit to actively remove heat from the reaction mass. Set the jacket temperature significantly lower than the desired internal temperature (e.g., jacket at -10 °C for an internal temp of 0 °C).[8]

  • Reverse Addition: In some cases, adding the carboxylic acid to a mixture of the amine and coupling reagent can help control the concentration of the reactive intermediate.

  • Dilution: Increasing the solvent volume can help absorb the heat generated, though this may slow the reaction rate and decrease throughput. A careful balance must be found.

Detailed Protocol: Scale-Up Amide Coupling with Benzylamine

This protocol describes the coupling of 100 g of this compound with benzylamine.

Equipment: 5 L jacketed glass reactor with overhead stirrer, temperature probe, addition funnel, and chiller unit.

Methodology:

  • Reactor Charging: Charge the reactor with this compound (100 g, 0.65 mol), benzylamine (77.5 g, 0.72 mol, 1.1 equiv), 1-Hydroxybenzotriazole (HOBt) (99.8 g, 0.72 mol, 1.1 equiv), and anhydrous Acetonitrile (MeCN) (1 L).

  • Cooling: Start agitation (150 RPM) and cool the reactor contents to 0-5 °C using the chiller.

  • Reagent Addition: Dissolve N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (138 g, 0.72 mol, 1.1 equiv) in anhydrous MeCN (500 mL). Slowly add this solution to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to ambient temperature (20-25 °C) and stir for 6-12 hours.

  • In-Process Control (IPC): Take an aliquot from the reaction mixture, quench it with water, extract with EtOAc, and analyze the organic layer by HPLC to check for the disappearance of the starting carboxylic acid.

  • Work-Up: Upon completion, add water (1 L) to the reactor to quench the reaction. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 750 mL).

  • Washes: Combine the organic layers and wash sequentially with 1 M HCl (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Isopropanol/Heptane) to afford the pure amide.

Section 3: Troubleshooting Guide: Esterification

Fischer esterification is a common, acid-catalyzed method for producing esters. Its primary scale-up challenge is managing the reaction equilibrium.[5]

Q1: My Fischer esterification is not reaching completion. How can I drive the equilibrium forward at scale?

A: The Fischer esterification is a reversible reaction where water is produced as a byproduct. According to Le Châtelier's principle, the equilibrium can be shifted toward the product by either adding an excess of a reactant or by removing a product.[5]

Solutions:

  • Excess Alcohol: The simplest method is to use the alcohol reactant as the solvent. This large excess of one reagent drives the reaction towards completion.[9]

  • Water Removal: On a large scale, azeotropic removal of water using a Dean-Stark trap with a co-solvent like toluene can be effective, though this adds complexity and requires careful solvent selection.

  • Strong Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is used. Typically 1-5 mol% is sufficient.

Protocol: Scale-Up Fischer Esterification to Methyl Ester

Equipment: 5 L jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and heater unit.

Methodology:

  • Reactor Charging: To the reactor, add this compound (153 g, 1.0 mol) and Methanol (1.5 L).

  • Catalyst Addition: With stirring, slowly and carefully add concentrated Sulfuric Acid (10 mL, ~0.18 mol). A slight exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the starting material is <1% remaining.

  • Cooling & Concentration: Once complete, cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator or by distillation.

  • Work-Up: Carefully pour the concentrated mixture into cold water (2 L). Neutralize the solution by slowly adding solid sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 1 L).

  • Isolation: Combine the organic layers, wash with brine (1 x 1 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Purification and Work-Up Logic

Caption: General workflow for aqueous work-up and product isolation at scale.

References

compatibility of 6-Methoxypyridine-2-carboxylic acid with other reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful use of this versatile reagent in your experiments.

Introduction

This compound, also known as 6-methoxypicolinic acid, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Its unique structure, featuring a carboxylic acid and a methoxy group on a pyridine ring, offers a range of synthetic possibilities. However, this combination of functional groups also presents specific challenges regarding reagent compatibility and reaction conditions. This guide will help you navigate these complexities and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The molecule has three main reactive sites:

  • Carboxylic acid (-COOH): This is the most reactive functional group, readily undergoing reactions such as esterification, amide bond formation, and reduction.

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated by strong acids or coordinate to Lewis acids and metal catalysts.

  • Methoxy group (-OCH₃): The ether linkage is generally stable but can be cleaved under strongly acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding 6-hydroxypyridine-2-carboxylic acid.

Q2: Can I perform standard amide coupling reactions with this acid?

A2: Yes, standard amide coupling protocols using reagents like EDC/HOBt or HATU are generally effective. However, potential side reactions and challenges should be considered. The proximity of the methoxy group to the carboxylic acid can introduce some steric hindrance, potentially slowing down the reaction rate. Additionally, the basicity of the pyridine nitrogen can interfere with some coupling reagents. Careful selection of coupling agents and reaction conditions is crucial for high yields.

Q3: Is the methoxy group stable under typical reaction conditions?

A3: The methoxy group is relatively stable under neutral and basic conditions. However, it is susceptible to cleavage by strong acids (e.g., HBr, HI) and strong Lewis acids (e.g., BBr₃), which will convert it to a hydroxyl group.[1] If your reaction requires strongly acidic conditions, you may need to protect the resulting phenol or choose an alternative synthetic route.

Q4: What should I be aware of regarding the stability of the compound itself?

A4: Like other pyridine-2-carboxylic acids, this compound can undergo decarboxylation (loss of CO₂) upon heating, particularly in the presence of acid.[2][3] This is a common side reaction to be mindful of, especially in reactions requiring high temperatures.

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Steps
Steric Hindrance The 6-methoxy group can sterically hinder the approach of the amine to the activated carboxylic acid. Consider using a less bulky activating group or a smaller coupling reagent. Increasing the reaction time or temperature (while monitoring for decarboxylation) may also be beneficial.
Interference from Pyridine Nitrogen The basic pyridine nitrogen can be protonated by acidic additives or react with some coupling reagents. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is recommended to neutralize any acids without interfering with the coupling reaction.
Side Reactions Racemization can be an issue if coupling with a chiral amine. The addition of HOBt or HOAt can help to suppress this.[4][5] For dipeptide synthesis, diketopiperazine formation is a potential side reaction.[4]
Incomplete Activation Ensure your coupling reagents (e.g., EDC, HATU) are fresh and used in the correct stoichiometry. Pre-activation of the carboxylic acid before adding the amine can sometimes improve yields.[6]
Problem 2: Unexpected Demethylation of the Methoxy Group
Potential Cause Troubleshooting Steps
Strongly Acidic Conditions The use of strong protic acids (e.g., HBr, HCl at high concentrations) or Lewis acids (e.g., AlCl₃, BBr₃) can lead to ether cleavage.[1] If acidic conditions are necessary, consider using a milder acid or protecting the methoxy group if it's not compatible.
High Temperatures with Acid Catalysis Even with weaker acids, prolonged heating can sometimes promote demethylation. Monitor your reaction closely and try to use the lowest possible temperature to achieve the desired transformation.
Problem 3: Decarboxylation of the Carboxylic Acid
Potential Cause Troubleshooting Steps
High Reaction Temperatures Pyridine-2-carboxylic acids are known to undergo thermal decarboxylation.[2][3][7] If possible, conduct your reaction at a lower temperature, even if it requires a longer reaction time.
Acid Catalysis Acidic conditions can facilitate decarboxylation. If your reaction is acid-catalyzed, use the minimum amount of acid required and keep the temperature as low as possible.

Reagent Compatibility Guide

The following table provides a general overview of the compatibility of this compound with common classes of reagents.

Reagent ClassCompatible (with considerations)Potentially IncompatibleTroubleshooting/Notes
Bases Weak non-nucleophilic bases (e.g., DIPEA, Et₃N), inorganic bases (e.g., K₂CO₃, NaHCO₃)Strong nucleophilic bases (e.g., LDA, n-BuLi)Strong bases can deprotonate other positions on the pyridine ring.
Acids Mild organic acids (e.g., acetic acid), dilute mineral acids at low temperaturesStrong mineral acids (HBr, HI, conc. H₂SO₄), strong Lewis acids (BBr₃, AlCl₃)Risk of demethylation of the methoxy group.[1]
Reducing Agents NaBH₄, DIBAL-H (will reduce the carboxylic acid to the alcohol)LiAlH₄LiAlH₄ is a very strong reducing agent and may also reduce the pyridine ring.[8][9] NaBH₄ is generally not strong enough to reduce a carboxylic acid directly.[8][9]
Oxidizing Agents PCC, PDC (for oxidation of other functionalities in the molecule)KMnO₄, CrO₃/H₂SO₄ (Jones reagent)Strong oxidizing agents can potentially oxidize the pyridine ring or lead to other side reactions.[10][11] Use with caution and on small scale first.
Amide Coupling Reagents EDC, HOBt, HATU, PyBOP-The pyridine nitrogen can act as a base, so the addition of an external non-nucleophilic base like DIPEA is often recommended.[5][12]
Esterification Reagents Alcohols with acid catalysis (Fischer), Mitsunobu reagents (DEAD/PPh₃)-Be mindful of potential decarboxylation with acid catalysis at high temperatures. The Mitsunobu reaction proceeds under mild conditions but requires careful purification to remove byproducts.[13][14]

Key Reaction Protocols & Workflows

Amide Coupling using EDC/HOBt

This protocol is a standard and generally reliable method for forming amide bonds.

DOT Script:

AmideCoupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup 6-MPCA 6-Methoxypyridine- 2-carboxylic acid Active_Ester Activated O-Acylisourea or HOBt Ester 6-MPCA->Active_Ester EDC, HOBt EDC_HOBt EDC, HOBt DCM or DMF, 0°C to RT Amide_Product Amide Product Active_Ester->Amide_Product Amine Amine R-NH₂ Purification Purification (Chromatography/Recrystallization) Amide_Product->Purification Aqueous Wash

Caption: Workflow for amide coupling of this compound.

Step-by-Step Protocol:

  • Dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.1 equivalents) followed by a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Demethylation of the Methoxy Group

This protocol describes a common method for cleaving the methyl ether to reveal the corresponding phenol.

DOT Script:

Demethylation 6-MPCA 6-Methoxypyridine- 2-carboxylic acid Intermediate Boron Complex 6-MPCA->Intermediate BBr₃ BBr3 BBr₃ DCM, -78°C to RT Product 6-Hydroxypyridine- 2-carboxylic acid Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (e.g., MeOH, H₂O)

Caption: Demethylation of this compound using BBr₃.

Step-by-Step Protocol:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ in DCM (typically 1.5-2 equivalents) dropwise.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol, followed by water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

References

avoiding impurities in 6-Methoxypyridine-2-carboxylic acid products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis and purification of this important intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity and yield in your work.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound. Each problem is presented with its probable causes and actionable solutions.

Issue 1: Low Yield of this compound

  • Probable Cause 1: Incomplete Reaction

    • Explanation: The reaction may not have proceeded to completion, leaving unreacted starting materials. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

    • Solution:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

      • Optimize reaction conditions: If the reaction stalls, consider increasing the temperature or extending the reaction time. Ensure that the reagents are added in the correct molar ratios.

      • Check reagent quality: The purity of starting materials and reagents can significantly impact reaction efficiency. Use reagents from reputable suppliers and ensure they are stored under appropriate conditions.

  • Probable Cause 2: Product Loss During Work-up and Purification

    • Explanation: this compound has some solubility in water, which can lead to losses during aqueous work-up.[1][2] Improper pH adjustment during extraction can also result in the product remaining in the aqueous layer.

    • Solution:

      • Saturate the aqueous phase: Before extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product.

      • Optimize pH for extraction: Ensure the pH of the aqueous solution is sufficiently acidic (pH 2-3) to protonate the carboxylic acid, making it less water-soluble and more soluble in organic solvents.

      • Perform multiple extractions: Use multiple small-volume extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) rather than a single large-volume extraction to maximize product recovery.

Issue 2: Presence of Impurities in the Final Product

  • Probable Cause 1: Unreacted Starting Material

    • Explanation: The most common impurity is often the starting material, such as methyl 6-methoxypyridine-2-carboxylate or 6-hydroxypyridine-2-carboxylic acid.[1]

    • Solution:

      • Drive the reaction to completion: As mentioned above, optimize reaction conditions to ensure complete conversion of the starting material.

      • Purification:

        • Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system can be a mixture of ethanol and water.

        • Column Chromatography: For more challenging separations, silica gel column chromatography using a gradient of ethyl acetate and hexanes can be employed.

  • Probable Cause 2: Formation of 6-methoxypyridine-2-carboxamide

    • Explanation: When synthesizing from a nitrile precursor (e.g., 6-methoxypicolinonitrile), incomplete hydrolysis can lead to the formation of the corresponding amide as an intermediate and impurity.[3][4][5][6][7]

    • Solution:

      • Ensure complete hydrolysis: Prolong the reaction time or use more stringent conditions (e.g., higher concentration of acid or base, higher temperature) to drive the hydrolysis of the amide to the carboxylic acid.

      • Monitor the reaction: Use TLC or HPLC to confirm the disappearance of the amide intermediate.

      • Purification: The polarity difference between the amide and the carboxylic acid allows for effective separation by column chromatography.

  • Probable Cause 3: Presence of 6-methoxypyridine due to Decarboxylation

    • Explanation: Pyridine-2-carboxylic acids can undergo decarboxylation, especially at elevated temperatures, to form the corresponding pyridine.[8][9][10] This results in the formation of 6-methoxypyridine as a non-polar impurity.

    • Solution:

      • Avoid excessive heat: During synthesis, work-up, and purification, avoid prolonged exposure to high temperatures.

      • Purification: The significant difference in polarity between the acidic product and the basic 6-methoxypyridine allows for easy separation. An acid-base extraction can be very effective. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its salt, while the 6-methoxypyridine will remain in the organic layer. The aqueous layer can then be acidified and the pure product extracted.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic routes are:

  • Hydrolysis of Methyl 6-methoxypyridine-2-carboxylate: This is a straightforward method where the methyl ester is hydrolyzed under acidic or basic conditions.[1]

  • Methylation of 6-Hydroxypyridine-2-carboxylic acid: This involves the methylation of the hydroxyl group, typically using a methylating agent like iodomethane or dimethyl sulfate.[1]

  • From 2-Chloro-6-methoxypyridine: This route often involves a Grignard reaction where the chloro-substituted pyridine is converted to a Grignard reagent, which is then reacted with carbon dioxide.

  • From 6-Chloropicolinonitrile: This is a two-step process involving an initial nucleophilic substitution of the chlorine with a methoxy group, followed by hydrolysis of the nitrile to the carboxylic acid.

Q2: How can I best store this compound to prevent degradation?

A2: To ensure the stability of your product, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to heat should be minimized to prevent potential decarboxylation.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying any residual starting materials or byproducts.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product and can help in the identification of unknown impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity. A broad melting range suggests the presence of impurities. The reported melting point is around 130-134 °C.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Methyl 6-methoxypyridine-2-carboxylate

This protocol outlines the basic hydrolysis of the corresponding methyl ester.

Materials:

  • Methyl 6-methoxypyridine-2-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve methyl 6-methoxypyridine-2-carboxylate (1 equivalent) in a mixture of methanol (or ethanol) and water.

  • Add NaOH or LiOH (1.5 - 2 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Further purify by recrystallization if necessary.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask, hot plate, filter funnel, filter paper.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Section 4: Visualizations

Diagram 1: Synthetic Pathways and Potential Impurities

G cluster_0 Synthetic Routes cluster_1 Potential Impurities 6-hydroxypyridine-2-carboxylic acid 6-hydroxypyridine-2-carboxylic acid product This compound 6-hydroxypyridine-2-carboxylic acid->product Methylation impurity1 Unreacted Starting Materials product->impurity1 Incomplete reaction impurity3 6-methoxypyridine product->impurity3 Decarboxylation methyl 6-methoxypyridine-2-carboxylate methyl 6-methoxypyridine-2-carboxylate methyl 6-methoxypyridine-2-carboxylate->product Hydrolysis 2-chloro-6-methoxypyridine 2-chloro-6-methoxypyridine 2-chloro-6-methoxypyridine->product 1. Grignard formation 2. CO2 6-chloropicolinonitrile 6-chloropicolinonitrile 6-methoxypicolinonitrile 6-methoxypicolinonitrile 6-chloropicolinonitrile->6-methoxypicolinonitrile Methoxylation 6-methoxypicolinonitrile->product Hydrolysis impurity2 6-methoxypyridine-2-carboxamide 6-methoxypicolinonitrile->impurity2 Incomplete hydrolysis

Caption: Synthetic pathways and common impurity formation.

Diagram 2: Troubleshooting Workflow for Impurities

G start Crude Product Analysis (TLC/HPLC/NMR) impurity_detected Impurity Detected? start->impurity_detected high_rf_impurity Non-polar impurity (e.g., 6-methoxypyridine)? impurity_detected->high_rf_impurity Yes pure_product Pure Product impurity_detected->pure_product No polar_impurity Polar impurity (e.g., starting material, amide)? high_rf_impurity->polar_impurity No acid_base_extraction Perform Acid-Base Extraction high_rf_impurity->acid_base_extraction Yes recrystallization Recrystallization polar_impurity->recrystallization Minor column_chromatography Column Chromatography polar_impurity->column_chromatography Major/Difficult Separation acid_base_extraction->pure_product recrystallization->pure_product column_chromatography->pure_product end End pure_product->end

Caption: Troubleshooting workflow for product purification.

Section 5: References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. --INVALID-LINK--

  • Hydrolysis of nitriles. Chemguide. --INVALID-LINK--

  • Nitrile to Carboxylic Acid. BYJU'S. --INVALID-LINK--

  • Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. --INVALID-LINK--

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. --INVALID-LINK--

  • This compound | 26893-73-2. ChemicalBook. --INVALID-LINK--

  • This compound CAS#: 26893-73-2. ChemWhat. --INVALID-LINK--

  • This compound, 97%. Thermo Scientific Chemicals. --INVALID-LINK--

  • This compound 97%. Sigma-Aldrich. --INVALID-LINK--

  • This compound, 97%. Sigma-Aldrich. --INVALID-LINK--

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. --INVALID-LINK--

  • Decarboxylation. Master Organic Chemistry. --INVALID-LINK--

  • Hammick reaction. Wikipedia. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 6-Methoxypyridine-2-carboxylic Acid: Ensuring Structural Integrity in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the structural elucidation of 6-Methoxypyridine-2-carboxylic acid, a key building block in various pharmaceutical syntheses. Moving beyond a simple recitation of methods, we will delve into the "why" behind experimental choices, offering a self-validating workflow for confident structural confirmation.

The molecular structure of this compound (C₇H₇NO₃), with a molecular weight of 153.14 g/mol , presents a unique combination of a substituted pyridine ring, a carboxylic acid, and a methoxy group.[1][2][3] Each functional group provides characteristic spectroscopic signatures that, when analyzed in concert, create a comprehensive and definitive structural portrait.

The Spectroscopic Quartet: A Multi-faceted Approach to Structural Confirmation

A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques.[4][5][6] For this compound, the primary tools in our spectroscopic arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Ultraviolet-Visible (UV-Vis) spectroscopy can provide complementary information about the electronic structure.

The Logical Workflow for Spectroscopic Analysis

The process of confirming the structure of this compound should follow a logical progression, where each technique provides a piece of the puzzle.

Spectroscopic Analysis Workflow cluster_0 Primary Techniques cluster_1 Complementary & Alternative Techniques NMR NMR MS MS NMR->MS Confirm Molecular Weight IR IR MS->IR Identify Functional Groups UV_Vis UV-Vis IR->UV_Vis Analyze Conjugated System Final_Confirmation Final_Confirmation UV_Vis->Final_Confirmation Convergent Data Elemental_Analysis Elemental Analysis Elemental_Analysis->Final_Confirmation XRay_Crystallography X-Ray Crystallography XRay_Crystallography->Final_Confirmation Synthesis Synthesis Synthesis->NMR Initial Structure Sketch

Caption: A logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6][7]

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete count of the carbon atoms and providing insights into their chemical environment. For carboxylic acids, the carboxyl carbon typically appears in the 165-185 ppm range.[8]

Comparative NMR Data for this compound and Related Structures

Compound ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
This compound Aromatic Protons: ~7.0-8.0 (m), Methoxy Protons: ~3.9 (s), Carboxylic Proton: >10 (br s)Pyridine Ring: ~110-160, Methoxy Carbon: ~55, Carboxyl Carbon: ~165
2-Methoxypyridine Aromatic Protons: 6.7-8.2 (m), Methoxy Protons: ~3.9 (s)Pyridine Ring: 110.8, 116.6, 138.4, 146.9, 163.9, Methoxy Carbon: 53.2
6-Methylpyridine-2-carboxylic acid Aromatic Protons: 7.4-8.0 (m), Methyl Protons: ~2.6 (s), Carboxylic Proton: (variable)Pyridine Ring: ~122-158, Methyl Carbon: ~24, Carboxyl Carbon: ~166

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, though optimization may be required for dilute samples.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule. For the ¹³C spectrum, assign each peak to a specific carbon atom based on its chemical shift and, if available, DEPT (Distortionless Enhancement by Polarization Transfer) data.

Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[5] This is crucial for confirming the molecular weight and elemental composition.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 153. The fragmentation pattern can also provide valuable structural information. For instance, the loss of a methoxy group (•OCH₃, 31 Da) or a carboxyl group (•COOH, 45 Da) would result in characteristic fragment ions. In a synthesis of this compound, mass spectrometry showed an m/z of 152 (M-H)⁻ in ion spray mode, confirming the product.[9]

Expected Mass Spectrometry Data

Ion m/z (Expected) Interpretation
[M+H]⁺154Protonated molecular ion
[M]⁺153Molecular ion
[M-OCH₃]⁺122Loss of a methoxy radical
[M-COOH]⁺108Loss of a carboxyl radical
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) interface.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][10] The carboxylic acid and methoxy groups of this compound have distinct IR absorption bands.

Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic Acid O-HStretching2500-3300 (broad)
Carbonyl C=OStretching1700-1725
Aromatic C=CStretching1450-1600
C-O (ether and acid)Stretching1000-1300

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[8][10] The C=O stretch is also a strong and sharp absorption. Experimental IR spectra of pyridine carboxylic acids show that the interactions are due to the pyridyl ring nitrogen and the carboxylate functional groups.[11][12]

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Glimpse into the Electronic Landscape

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[5] The pyridine ring in this compound is an aromatic, conjugated system that will exhibit characteristic UV absorption. While not as structurally definitive as NMR or MS, it can be a useful complementary technique. Carboxylic acids and unsaturated acids typically show an absorption maximum around 210 nm.[13]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Interpretation: Identify the wavelength(s) of maximum absorbance (λ_max) and compare them to known values for similar chromophores.

Alternative and Confirmatory Techniques

While the spectroscopic quartet provides a robust confirmation of structure, other techniques can offer additional or definitive proof, especially in cases of ambiguity.

  • Elemental Analysis: This technique determines the elemental composition of a compound, providing an empirical formula that can be compared to the proposed structure.

  • X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide an unambiguous, three-dimensional structure of the molecule.[4]

Workflow for Alternative Structural Confirmation

Alternative Confirmation Workflow cluster_0 Initial Data cluster_1 Confirmatory Methods Spectroscopic_Data NMR, MS, IR Data Elemental_Analysis Elemental Analysis Spectroscopic_Data->Elemental_Analysis Confirm Empirical Formula XRay_Crystallography X-Ray Crystallography Spectroscopic_Data->XRay_Crystallography Obtain 3D Structure Unambiguous_Confirmation Unambiguous_Confirmation Elemental_Analysis->Unambiguous_Confirmation Match Molecular Formula XRay_Crystallography->Unambiguous_Confirmation Definitive Structure

Caption: Workflow illustrating the use of alternative techniques for unambiguous structural confirmation.

Conclusion: A Symphony of Spectroscopic Data

The structural confirmation of this compound is not achieved through a single analytical technique but rather through the harmonious convergence of data from a suite of spectroscopic methods. Each technique provides a unique and essential piece of the structural puzzle. By following a logical workflow and understanding the strengths and limitations of each method, researchers can confidently and unequivocally determine the structure of this and other important pharmaceutical intermediates, ensuring the integrity and quality of their work.

References

A Comparative Guide to the Biological Activity of 6-Methoxypyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. Among these, derivatives of 6-methoxypyridine-2-carboxylic acid have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides an in-depth comparison of the anticancer and antimicrobial properties of these derivatives, supported by experimental data, to assist researchers and drug development professionals in this dynamic field.

Part 1: Anticancer Activity as PI3K/mTOR Dual Inhibitors

A significant area of interest for this compound derivatives lies in their potential as anticancer agents, particularly as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome resistance mechanisms associated with targeting a single node in this pathway.[3]

Comparative Analysis of Inhibitory Potency

Recent studies have synthesized and evaluated a series of sulfonamide methoxypyridine derivatives for their inhibitory activity against PI3Kα and mTOR, as well as their anti-proliferative effects on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The half-maximal inhibitory concentrations (IC50) are presented in Table 1 for a selection of these derivatives, alongside comparator compounds HS-173 (a known PI3K inhibitor) and Omipalisib (a dual PI3K/mTOR inhibitor).

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 IC50 (nM)HCT-116 IC50 (nM)
Derivative 22c 0.22 23 130 20
HS-1731.11101760190
Omipalisib0.019 (Ki)0.18 (Ki)>400020

Data for derivatives and comparators sourced from Pharmaceuticals (Basel), 2023.[3]

As the data indicates, derivative 22c , which features a quinoline core, demonstrates potent inhibitory activity against both PI3Kα and mTOR. Notably, its anti-proliferative effect on the HCT-116 cell line is comparable to that of Omipalisib, a compound that has undergone clinical investigation.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt has numerous downstream targets, including mTOR, which ultimately promotes protein synthesis and cell growth. By inhibiting both PI3K and mTOR, this compound derivatives can effectively shut down this pro-survival pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth Promotes Derivative 6-Methoxypyridine-2- carboxylic acid derivative Derivative->PI3K Derivative->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by this compound derivatives.

Experimental Protocols

The inhibitory activity of the compounds against PI3Kα and mTOR can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, incubate the kinase (PI3Kα or mTOR) with the test compound (at varying concentrations) and the appropriate substrate (e.g., PIP2 for PI3K) in kinase reaction buffer.

  • ATP Addition: Initiate the reaction by adding ATP to the wells. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • IC50 Calculation: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The anti-proliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Part 2: Antimicrobial Activity

Derivatives of pyridine-2-carboxylic acid have also demonstrated potential as antimicrobial agents. The presence of heteroatoms and active functional groups like the carboxylate can contribute to their antibacterial and antifungal properties.[4]

Comparative Analysis of Antimicrobial Potency
Antimicrobial AgentOrganismMIC (µg/mL)
CiprofloxacinEscherichia coli0.013 - 0.25
CiprofloxacinStaphylococcus aureus0.5 - 0.6
FluconazoleCandida albicans0.25 - 0.5

MIC values are sourced from various studies and can vary based on the specific strain and testing conditions.[2][5][6]

Further research is warranted to establish a comprehensive profile of the antimicrobial activity of this compound derivatives and to identify the most potent compounds within this class.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Synthesis of this compound Derivatives

The synthesis of the sulfonamide methoxypyridine derivatives discussed in the anticancer section typically involves a multi-step process. A representative synthetic route is outlined below.

Synthesis_Workflow Start 6-Hydroxypyridine- 2-carboxylic acid Step1 Methylation Start->Step1 Intermediate1 6-Methoxypyridine- 2-carboxylic acid Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 Intermediate2 Amide Intermediate Step2->Intermediate2 Step3 Sulfonamide Formation Intermediate2->Step3 Final Sulfonamide Methoxypyridine Derivative Step3->Final

Caption: General synthetic workflow for sulfonamide methoxypyridine derivatives.

Representative Synthetic Protocol

The synthesis of sulfonamide derivatives from this compound often involves the initial formation of an amide bond, followed by the introduction of the sulfonamide group.

Step-by-Step Methodology:

  • Amide Formation: this compound is coupled with an appropriate amine using a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide reagent (e.g., DCC) to form the corresponding amide.

  • Sulfonylation: The resulting amide, which contains a suitable functional group for sulfonylation (e.g., an amino group on a phenyl ring), is then reacted with a sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the final sulfonamide derivative.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. As dual PI3K/mTOR inhibitors, certain derivatives exhibit potent anticancer activity, with efficacy comparable to compounds in clinical development. While their antimicrobial potential is evident, further quantitative studies are necessary to fully elucidate their spectrum of activity and identify lead candidates. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of their biological profiles for various therapeutic applications. This guide serves as a foundational resource for researchers aiming to explore and advance the therapeutic potential of this important class of molecules.

References

A Comparative Guide to Catalysts for Reactions of 6-Methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxypyridine-2-carboxylic acid, also known as 6-methoxypicolinic acid, is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its structural motif is present in numerous biologically active molecules, making the efficient and selective functionalization of this scaffold a subject of considerable interest in the fields of medicinal chemistry and drug development. The reactivity of the carboxylic acid group and the pyridine ring allows for a variety of chemical transformations, including decarboxylation, amide bond formation, and cross-coupling reactions. The choice of catalyst is paramount in dictating the outcome, yield, and selectivity of these transformations.

This guide provides a comparative analysis of various catalytic systems for key reactions involving this compound. By synthesizing information from peer-reviewed literature and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings of different catalysts, present available experimental data for objective comparison, and provide detailed protocols for representative transformations.

I. Decarboxylation Reactions: Accessing the 6-Methoxypyridine Scaffold

Decarboxylation of this compound is a fundamental transformation that provides access to the 6-methoxypyridine core, a valuable building block in organic synthesis. This reaction can be promoted thermally or through the use of metal catalysts, with the latter often offering milder reaction conditions and improved functional group tolerance.

Catalyst Systems for Decarboxylation

Copper-Based Catalysts: Copper catalysts have been shown to be effective for the decarboxylation of aromatic and heteroaromatic carboxylic acids. The mechanism is believed to involve the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an aryl-copper species, followed by protonolysis to yield the decarboxylated product.

Palladium-Based Catalysts: Palladium complexes are also known to catalyze decarboxylation reactions, particularly for electron-rich aromatic acids.[1] The catalytic cycle often involves the formation of an arylpalladium intermediate.

Enzymatic Decarboxylation: Biocatalysis offers a green and highly selective alternative for decarboxylation. Specific decarboxylases can operate under mild conditions, although their substrate scope can be limited. For instance, a novel decarboxylase, PicC, has been identified for the decarboxylation of 3,6-dihydroxypicolinic acid, a related picolinic acid derivative.[2][3]

Comparative Performance

Direct comparative studies on the decarboxylation of this compound are scarce in the literature. However, we can draw inferences from studies on structurally similar substrates. For example, a study on copper-catalyzed decarboxylation of various aromatic carboxylic acids provides data for 2-methoxybenzoic acid, which serves as a reasonable proxy.

Catalyst SystemSubstrateLigand/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Cu₂O2-Methoxybenzoic acidTMEDANMP140<175[4]
Cu₂O2-Methoxybenzoic acido-phenanthrolineNMP1701224[4]

Table 1: Comparison of Copper-Based Catalysts for the Decarboxylation of 2-Methoxybenzoic Acid.

The data suggests that the choice of ligand significantly impacts the efficiency of copper-catalyzed decarboxylation, with TMEDA enabling a much faster reaction at a lower temperature compared to o-phenanthroline.[4]

Experimental Protocol: Copper-Catalyzed Decarboxylation

The following protocol is adapted from a general procedure for the copper-catalyzed decarboxylation of aromatic carboxylic acids.[4]

Materials:

  • This compound

  • Copper(I) oxide (Cu₂O)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1 mmol), Cu₂O (0.05 mmol, 5 mol%), and TMEDA (0.1 mmol, 10 mol%).

  • Under an inert atmosphere, add NMP (5 mL).

  • Heat the reaction mixture to 140 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-methoxypyridine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst.

  • TMEDA as Ligand: Acts as a chelating ligand, stabilizing the copper catalyst and enhancing its reactivity.

  • NMP as Solvent: A high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

Reaction Mechanism Visualization

G cluster_0 Catalytic Cycle A Ar-COOH C [Ar-COO-Cu(I)-Ligand] A->C + Cu(I)-Ligand - H₂O B Cu(I)-Ligand D Ar-Cu(I)-Ligand C->D - CO₂ D->B + H⁺ E Ar-H D->E + H⁺ caption Proposed mechanism for copper-catalyzed decarboxylation.

Caption: Proposed mechanism for copper-catalyzed decarboxylation.

II. Amide Bond Formation: Synthesis of Bioactive Amides

The formation of an amide bond from this compound is a crucial step in the synthesis of many pharmaceutical compounds. This transformation is typically achieved using coupling reagents or, more recently, through direct catalytic amidation methods.

Catalytic Systems for Amide Formation

Peptide Coupling Reagents (Stoichiometric): While not strictly catalytic, reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are widely used for their high efficiency and broad substrate scope in amide bond formation. They activate the carboxylic acid to facilitate nucleophilic attack by an amine.

Boronic Acid Catalysts: Arylboronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines.[2] The proposed mechanism involves the formation of an acyloxyboronate intermediate.

Metal-Based Catalysts: Various metal catalysts, including those based on zirconium, hafnium, and iron, have been developed for direct amidation reactions.

Comparative Performance

Specific comparative data for catalysts in the amidation of this compound is limited. However, patent literature and research articles provide valuable data points for specific systems.

Catalyst/ReagentSubstrateAmineBaseSolventYield (%)Reference
HATU5-Amino-6-methoxypicolinic acid(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-olDIPEAIsopropylacetate88WO 2018/116139 A1
HATU5-Amino-6-methoxypicolinic acidVarious aminesTEADMF55Org. Biomol. Chem., 2022, DOI: 10.1039/d2ob00431a

Table 2: Performance of HATU in the Amidation of a 6-Methoxypicolinic Acid Derivative.

This data highlights that HATU is an effective coupling reagent for derivatives of 6-methoxypicolinic acid, achieving high yields.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is adapted from a procedure for the synthesis of a picolinamide derivative.[5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve this compound (1 mmol) and HATU (1.1 mmol) in DMF (5 mL).

  • Add the amine (1.1 mmol) to the solution.

  • Cool the reaction mixture to 0 °C and add DIPEA (2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • HATU: A highly efficient coupling reagent that activates the carboxylic acid for rapid amide bond formation.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants.

Workflow Visualization

G cluster_0 Amide Coupling Workflow Start Dissolve Carboxylic Acid and HATU in DMF AddAmine Add Amine Start->AddAmine AddBase Add DIPEA at 0 °C AddAmine->AddBase React Stir at Room Temperature AddBase->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Product Pure Amide Product Purify->Product caption Workflow for HATU-mediated amide coupling.

Caption: Workflow for HATU-mediated amide coupling.

III. Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Cross-coupling reactions are powerful tools for constructing C-C and C-N bonds, enabling the synthesis of complex molecular architectures. While the carboxylic acid group itself can be used in decarboxylative cross-coupling, it is more common to first convert it to a more reactive functional group (e.g., a halide) or to perform the coupling on a pyridine ring that already bears a suitable handle.

Catalytic Systems for Cross-Coupling

Palladium-Based Catalysts: Palladium catalysts are the workhorses of cross-coupling chemistry. Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are widely used to form C-C and C-N bonds, respectively.[5][6][7][8] The choice of ligand is critical for the success of these reactions.

Copper-Based Catalysts: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are also valuable, particularly for C-N and C-O bond formation.[9]

Nickel-Based Catalysts: Nickel catalysts are gaining prominence as a more sustainable alternative to palladium for various cross-coupling reactions.

Comparative Considerations
  • Suzuki-Miyaura Coupling: For the coupling of a bromo- or chloro-substituted 6-methoxypyridine derivative with a boronic acid, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are generally expected to provide high yields.[10]

  • Sonogashira Coupling: The coupling of a halo-6-methoxypyridine with a terminal alkyne is typically achieved using a palladium catalyst in the presence of a copper(I) co-catalyst.[3][7][11][12]

  • Buchwald-Hartwig Amination: For the amination of a halo-6-methoxypyridine, palladium catalysts with specialized ligands such as Josiphos or BrettPhos are often employed to achieve high efficiency.[5][6][13][14][15]

Reaction Mechanism Visualization: Suzuki-Miyaura Coupling

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation (R-B(OR)₂) Transmetal->Pd0 Reductive Elimination RedElim Ar-R Transmetal->RedElim caption Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The catalytic functionalization of this compound is a rich field with a diverse array of available methodologies. While direct comparative studies of different catalysts for this specific substrate are not abundant, a clear understanding of the general principles of catalysis allows for rational catalyst selection.

For decarboxylation , copper-based systems with chelating amine ligands appear promising for achieving high efficiency under relatively mild conditions. For amide bond formation , established coupling reagents like HATU provide reliable and high-yielding routes, while the development of direct catalytic amidation offers greener alternatives. For cross-coupling reactions , palladium catalysis remains the dominant and most versatile approach, with the appropriate choice of ligand being crucial for success.

This guide has aimed to provide a comprehensive overview based on the available scientific literature. It is important to note that the optimal catalyst and reaction conditions will always be substrate-dependent, and empirical screening is often necessary to achieve the best results. The information presented herein should serve as a strong foundation for researchers to design and execute efficient and selective transformations of this compound.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Methoxypyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic building block whose purity and concentration are critical to the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). Validating the analytical methods used to quantify this compound is not merely a regulatory formality but a scientific necessity. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, ensuring that the measurements are accurate, reliable, and consistent.[4][5]

Compound Profile: this compound

  • Structure: C₇H₇NO₃

  • Molecular Weight: 153.14 g/mol [6]

  • Key Features: A pyridine ring (UV active), a carboxylic acid group (polar, ionizable), and a methoxy group.

  • Solubility: Slightly soluble in water.[7]

  • Analytical Implications: The presence of the carboxylic acid group makes the compound polar and non-volatile, favoring High-Performance Liquid Chromatography (HPLC) for analysis. The aromatic pyridine ring provides a strong chromophore for UV detection. Gas Chromatography (GC) is less direct as it would require derivatization to increase volatility and thermal stability.

Choosing the Right Tool: HPLC vs. GC

The selection of an analytical technique is the foundational step upon which a validation plan is built. The physicochemical properties of this compound dictate the most appropriate methods.

  • High-Performance Liquid Chromatography (HPLC): This is the premier choice for non-volatile, polar compounds.[8] A Reversed-Phase HPLC (RP-HPLC) method offers high resolution, specificity, and reproducibility for pyridine carboxylic acids.[9][10]

  • Gas Chromatography (GC): Direct analysis by GC is challenging due to the high polarity and low volatility of the carboxylic acid group.[11] To make the analyte suitable for GC, a derivatization step (e.g., silylation or esterification) is necessary to convert the carboxylic acid into a less polar, more volatile ester.[11][12] While this can offer high sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), it introduces extra steps, potential for incomplete reactions, and added complexity to the validation.[8]

This guide will focus primarily on the validation of an RP-HPLC method due to its direct applicability and widespread use. A comparative summary with a potential GC method will be provided.

The Validation Workflow: A Structured Approach

A successful validation follows a logical progression of experiments, where each step builds confidence in the method's performance. This workflow is aligned with the globally recognized ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][13][14][15]

Validation_Workflow Dev Method Development & Optimization Spec Specificity / Selectivity Dev->Spec Begin Validation Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit Detection & Quantitation Limits (LOD/LOQ) Prec->Limit Robust Robustness Limit->Robust Report Validation Report & Lifecycle Management Robust->Report Finalize

Caption: A typical workflow for analytical method validation.

Experimental Protocols & Comparative Analysis

The core of method validation lies in executing a series of tests to evaluate its performance characteristics.[16] Below, we detail the protocols for an RP-HPLC method and compare the expected performance against a derivatization-based GC method.

Specificity

Causality: Specificity demonstrates that the analytical signal is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[17] This is the cornerstone of a reliable method.

Experimental Protocol (HPLC):

  • Prepare Solutions:

    • A solution of a placebo (all matrix components except the analyte).

    • A solution of this compound standard.

    • A spiked sample solution containing the analyte and known related substances or impurities.

  • Stress Testing: Subject a sample of the analyte to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to intentionally generate degradation products.[18]

  • Chromatographic Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • The placebo chromatogram should show no peak at the retention time of the analyte.

    • The analyte peak in the stressed sample should be well-resolved from all degradation peaks (Resolution > 2).

    • Peak purity analysis using a Diode Array Detector (DAD) can be used to confirm the analyte peak is spectrally pure.[18]

Linearity and Range

Causality: Linearity establishes a proportional relationship between the analyte concentration and the method's response. The range is the interval over which this proportionality is demonstrated to be acceptable for accuracy and precision.[16]

Experimental Protocol (HPLC):

  • Prepare Standards: Prepare a minimum of five standard solutions of this compound spanning the expected working range (e.g., 80% to 120% of the target assay concentration).[19]

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the mean response (peak area) against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.999.[19]

    • The y-intercept should be insignificant relative to the response at 100% concentration.[19]

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies.[17]

Experimental Protocol (HPLC):

  • Prepare Spiked Samples: Spike a placebo matrix with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and a standard solution.

  • Evaluation: Calculate the percent recovery for each sample. The mean recovery should typically be within 98.0% to 102.0%.[20]

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[20]

Experimental Protocol (HPLC):

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples at 100% of the target concentration under the same operating conditions over a short interval.

    • Alternatively, analyze nine samples across the range (three replicates at three concentrations).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for the replicate sets. The RSD should typically be ≤ 2%.[20]

Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[18] These are critical for impurity analysis.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Signal-to-Noise Ratio: Inject progressively more dilute solutions of the analyte.

  • Evaluation:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The precision (RSD) at the LOQ should be verified to be acceptable (e.g., ≤ 10%).

Robustness

Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17] This is typically evaluated during method development.

Experimental Protocol (HPLC):

  • Identify Key Parameters: Select critical HPLC parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%).

  • Vary Parameters: Analyze a sample while making small, deliberate changes to these parameters.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak shape, resolution). The results should remain within acceptance criteria.

Comparative Performance Summary

The following table presents a hypothetical but realistic comparison of validation parameters for a developed RP-HPLC method versus a derivatization-based GC-FID method for this compound.

Validation Parameter RP-HPLC with UV Detection GC-FID (with Derivatization) Commentary
Specificity ExcellentGood to ExcellentHPLC often has superior resolution for polar, non-volatile impurities. GC specificity depends heavily on the absence of interfering peaks from derivatization reagents.
Linearity (r²) > 0.999> 0.998Both methods can achieve excellent linearity. The GC method's linearity can be affected by the consistency of the derivatization reaction.
Accuracy (% Recovery) 99.0% - 101.5%97.5% - 103.0%HPLC offers more straightforward recovery. GC accuracy is dependent on both the analytical measurement and the derivatization yield, which can introduce variability.
Precision (RSD) < 1.0%< 2.0%The direct injection in HPLC leads to higher precision. The multi-step derivatization process in GC can increase variability.
LOQ ~0.1 µg/mL~0.05 µg/mLGC-FID can potentially offer a lower limit of quantitation, which may be advantageous for trace impurity analysis.
Robustness HighModerateHPLC methods are generally robust. GC methods are sensitive to variations in both chromatographic and derivatization conditions (temperature, time, reagent concentration).
Sample Throughput HighLow to ModerateThe elimination of the derivatization step makes the HPLC method significantly faster for routine analysis.

Method Selection Logic

The choice between HPLC and GC is a critical decision driven by the analytical objective and the properties of the analyte.

Method_Selection Start Analyze 6-Methoxypyridine-2- carboxylic acid Prop Is the analyte volatile & thermally stable? Start->Prop HPLC Primary Choice: Reversed-Phase HPLC (Direct, Robust, Precise) Prop->HPLC No GC_Path Derivatization Required (e.g., Esterification) Prop->GC_Path Yes Impurity Is ultra-trace impurity analysis required? HPLC->Impurity GC Alternative Choice: Gas Chromatography (Complex, Higher Sensitivity) GC_Path->GC Impurity->HPLC No Impurity->GC Yes (Consider GC-MS) for lower LOQ

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine assay and impurity determination of this compound, a validated Reversed-Phase HPLC method is unequivocally the superior choice . It provides a robust, precise, and accurate analysis without the complexities of derivatization. The direct nature of the analysis leads to higher sample throughput and greater reliability in a quality control environment.

A Gas Chromatography method should only be considered in specific circumstances where the need for extremely low quantitation limits for certain impurities outweighs the significant drawbacks of a more complex, multi-step sample preparation and validation procedure. In all cases, the validation must be rigorously executed according to established regulatory guidelines to ensure data integrity and product quality.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 6-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical comparison of orthogonal analytical techniques for the comprehensive purity assessment of synthesized 6-Methoxypyridine-2-carboxylic acid, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Purity in this compound

This compound is a versatile intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its purity is paramount, as even trace impurities can lead to unforeseen side reactions, altered biological activity, and compromised safety profiles in the final drug product. A robust purity assessment strategy, therefore, must not only quantify the main compound but also identify and quantify any process-related impurities, such as unreacted starting materials, by-products, and degradation products.

A common synthetic route to this compound involves the methylation of 6-hydroxypyridine-2-carboxylic acid.[1] This process can lead to several potential impurities that need to be carefully monitored:

  • Unreacted Starting Material: 6-hydroxypyridine-2-carboxylic acid.

  • Over-methylated By-product: Methyl 6-methoxypyridine-2-carboxylate.[1]

  • Positional Isomers: Impurities arising from the starting materials or side reactions.

  • Residual Solvents and Reagents: Any remaining solvents or reagents from the synthesis and purification steps.

To address this analytical challenge, a multi-pronged approach employing orthogonal analytical techniques is essential. Orthogonal methods are based on different chemical or physical principles, providing a more comprehensive and reliable assessment of purity than any single technique alone. This guide will focus on a quartet of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

Comparative Analysis of Purity Assessment Techniques

The following table provides a comparative overview of the primary analytical techniques for assessing the purity of this compound.

Technique Principle Information Provided Strengths Limitations
HPLC (UV) Differential partitioning between a stationary and mobile phaseQuantitative purity (area %), detection of non-volatile impuritiesHigh sensitivity and resolution, widely applicable, quantitativeRequires a chromophore for UV detection, may not detect all impurities
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldStructural confirmation, identification and quantification of impurities with protons/carbonsProvides detailed structural information, can be quantitative (qNMR)Lower sensitivity than HPLC, complex mixtures can be difficult to interpret
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight confirmation, identification of impurities by massHigh sensitivity and specificity, provides molecular weight informationCan be difficult to quantify without standards, ionization suppression effects
Elemental Analysis (EA) Combustion and detection of elemental compositionConfirmation of elemental composition (C, H, N)Provides fundamental confirmation of the empirical formulaDoes not provide information on the nature of impurities, requires high purity for accurate results

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high sensitivity, resolving power, and quantitative accuracy. A well-developed reversed-phase HPLC method can effectively separate this compound from its potential impurities.

Causality of Method Design:

  • Reversed-Phase C18 Column: A C18 column is chosen for its versatility and ability to retain and separate moderately polar compounds like pyridine carboxylic acids.

  • Acidified Mobile Phase: The addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase serves two purposes: it protonates the carboxylic acid group, leading to better retention and peak shape on the reversed-phase column, and it suppresses the ionization of free silanol groups on the silica-based stationary phase, further improving peak symmetry.

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile or methanol) is employed to ensure the elution of both the polar starting material and any less polar by-products within a reasonable timeframe, while providing good resolution for all components.

  • UV Detection: The pyridine ring in this compound contains a chromophore, making UV detection a suitable and sensitive method. The detection wavelength is typically set at the absorbance maximum of the analyte for optimal sensitivity.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Illustrative HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (270 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report Purity Report

Caption: Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the desired structure and the identification of structurally related impurities.

Causality of NMR Analysis:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The presence of the methoxy group, the aromatic protons of the pyridine ring, and the carboxylic acid proton can be readily identified.

  • ¹³C NMR: Complements the ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methoxy carbon are characteristic.

  • Solvent Choice: A deuterated solvent such as DMSO-d₆ is often used for carboxylic acids as it can solubilize the compound and the acidic proton is typically observable.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative ratios of protons. Compare the observed chemical shifts and coupling patterns with the expected values for this compound. Impurity signals can be identified by their distinct chemical shifts and integrations.

Expected NMR Data for this compound:

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Carboxylic Acid (-COOH)~13.0 (s, 1H)~165.0
Pyridine-H3~7.5 (d, 1H)~112.0
Pyridine-H4~7.9 (t, 1H)~140.0
Pyridine-H5~7.1 (d, 1H)~110.0
Methoxy (-OCH₃)~3.9 (s, 3H)~54.0
Pyridine-C2-~150.0
Pyridine-C6-~163.0

Note: Predicted chemical shifts are for illustrative purposes and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful technique that provides information about the molecular weight of a compound and can be used to identify impurities based on their mass-to-charge ratio (m/z).

Causality of MS Analysis:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Experimental Protocol: MS Analysis

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system or for direct infusion.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and compare the observed m/z with the calculated molecular weight of this compound (C₇H₇NO₃, MW = 153.14 g/mol ). A synthesis of the compound confirmed the product with an m/z of 152 (M-H)⁻.[1]

Illustrative Mass Spectrometry Logic

MS_Logic cluster_interpretation Data Interpretation Sample Synthesized Compound Ionization Electrospray Ionization (ESI) Sample->Ionization Introduction MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Mass Separation Spectrum Mass Spectrum Detector->Spectrum Signal Generation MolecularIon Identify Molecular Ion (e.g., [M+H]⁺ or [M-H]⁻) Spectrum->MolecularIon ImpurityPeaks Search for Impurity Peaks MolecularIon->ImpurityPeaks

References

6-Methoxypyridine-2-carboxylic Acid: A Versatile Scaffold for Advanced Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecules with desired functionalities. Among the myriad of heterocyclic compounds, 6-Methoxypyridine-2-carboxylic acid has emerged as a particularly valuable scaffold, finding diverse applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features—a pyridine ring for aromatic interactions and hydrogen bonding, a carboxylic acid group for amide bond formation and coordination, and a methoxy group for modulating electronic properties and metabolic stability—provide a versatile platform for chemical innovation.

This guide offers an in-depth technical review of the applications of this compound, presenting a comparative analysis of its performance against relevant alternatives. We will delve into specific use cases, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with the insights necessary to leverage this powerful molecule in their own work.

Pharmaceutical Applications: A Scaffold for Potent Enzyme Inhibitors

The pyridine-2-carboxylic acid moiety is a well-established pharmacophore, present in numerous approved drugs and clinical candidates.[1][2] The introduction of a methoxy group at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This strategic substitution can enhance metabolic stability by blocking a potential site of oxidation, and its electron-donating nature can modulate the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby influencing binding interactions with biological targets.

Case Study: PI3K/mTOR Dual Inhibitors for Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Consequently, the development of dual PI3K/mTOR inhibitors is a major focus of anticancer drug discovery.

A recent study detailed the design and synthesis of a series of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[3] In this work, the this compound core served as a key structural element, with the carboxylic acid group being converted to a variety of amides to explore structure-activity relationships (SAR).

Comparative Analysis:

While a direct comparison with a non-methoxylated analogue was not provided in this specific study, the rationale for including the methoxy group is based on established medicinal chemistry principles. Compared to its parent compound, picolinic acid, this compound offers several potential advantages in drug design:

  • Metabolic Stability: The methoxy group can prevent enzymatic hydroxylation at the 6-position, a common metabolic pathway for pyridines, potentially leading to a longer in vivo half-life.

  • Modified Acidity: The electron-donating methoxy group can increase the pKa of the carboxylic acid, which may affect its interaction with target proteins and its cellular permeability.

  • Enhanced Lipophilicity: The addition of the methyl group from the methoxy moiety can slightly increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table summarizes the enzymatic inhibitory activity of selected sulfonamide methoxypyridine derivatives from the study:

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
22a 0.81.5
22b 0.51.2
22c 0.30.8

Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[3]

The data demonstrates that modifications to the amide portion of the molecule, built upon the this compound scaffold, can lead to highly potent dual inhibitors.

Experimental Protocol: Synthesis of a Representative Amide Derivative (General Procedure)

This protocol is a generalized representation of the amide coupling reaction described in the literature.[3]

  • To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HBTU) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, TEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

G cluster_reagents Reagents This compound This compound Activated Ester Activated Ester This compound->Activated Ester Activation Amine (R-NH2) Amine (R-NH2) 6-Methoxy-N-R-pyridine-2-carboxamide 6-Methoxy-N-R-pyridine-2-carboxamide Amine (R-NH2)->6-Methoxy-N-R-pyridine-2-carboxamide Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU)->Activated Ester Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Activated Ester Activated Ester->6-Methoxy-N-R-pyridine-2-carboxamide Nucleophilic Acyl Substitution

Caption: Generalized workflow for the synthesis of 6-methoxypyridine-2-carboxamide derivatives.

Agrochemical Applications: A Building Block for Novel Herbicides

Picolinic acid and its derivatives are a well-known class of synthetic auxin herbicides.[2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants. The substitution pattern on the pyridine ring plays a crucial role in determining the herbicidal activity and crop selectivity.

A study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids as potential herbicides provides a relevant comparison.[2][5] Although this study does not directly involve this compound, it highlights the importance of the substituent at the 6-position for herbicidal efficacy.

Comparative Analysis:

By extrapolating from the principles of herbicide design, we can infer the potential impact of a 6-methoxy group compared to other substituents:

  • Electronic Effects: The electron-donating methoxy group would alter the electronic distribution within the pyridine ring, which could affect its binding to the auxin receptor F-box protein 5 (AFB5).[2]

  • Steric Hindrance: The size of the 6-substituent can influence the orientation of the molecule within the receptor's binding pocket. A methoxy group is relatively small and may be well-tolerated.

  • Metabolic Fate in Plants: The presence of a methoxy group can influence how the compound is metabolized by the plant, which can affect its persistence and efficacy.

The following table shows the IC50 values for root growth inhibition in Arabidopsis thaliana for some of the synthesized 6-substituted picolinic acid derivatives from the aforementioned study, compared to the commercial herbicide picloram.

CompoundR Group at 6-positionIC50 (μM)
Picloram -Cl0.18
V-7 -pyrazolyl derivative0.004
V-8 -pyrazolyl derivative0.02

Data from a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids as potential herbicides.[2]

This data underscores the significant impact of the 6-substituent on herbicidal activity, with the pyrazolyl derivatives showing much higher potency than the chloro-substituted picloram. While data for a 6-methoxy analogue is not available in this study, it highlights a promising area for future research in the development of new herbicides.

Coordination Chemistry and Materials Science: A Versatile Ligand for Functional Materials

The pyridine-2-carboxylic acid moiety is an excellent chelating ligand, capable of coordinating to metal ions through both the pyridine nitrogen and the carboxylate oxygen. This property makes this compound a valuable building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The methoxy group can influence the electronic properties of the ligand and the resulting metal complex, as well as introduce additional functionality.

Application in Metal-Organic Frameworks (MOFs)

MOFs are a class of porous crystalline materials with applications in gas storage and separation, catalysis, and sensing. The properties of a MOF are largely determined by the nature of the metal ions and the organic linkers used in its synthesis.

Comparative Analysis:

The use of functionalized pyridine-based linkers in MOFs can lead to materials with enhanced properties compared to those constructed from simple, unfunctionalized linkers.

  • Modulation of Lewis Basicity: The methoxy group can increase the Lewis basicity of the pyridine nitrogen, which can affect the coordination strength with the metal center and potentially influence the catalytic activity of the MOF.

  • Pore Environment Modification: The methoxy group can project into the pores of the MOF, creating a more polar and functionalized environment. This can lead to improved selectivity in gas separation or enhanced catalytic performance. For example, amino-functionalized MOFs have shown enhanced adsorption of pyridine through hydrogen bonding.[6][7]

  • Post-Synthetic Modification: The methoxy group could potentially serve as a handle for post-synthetic modification, although this is less common than with other functional groups like amines or hydroxyls.

A study on pyridinium-functionalized ionic MOFs for CO2 fixation demonstrated that the introduction of functional groups into the pyridine-based linker can create bifunctional catalysts with significantly enhanced activity.[8] While this study did not use this compound directly, it illustrates the principle of how functionalization of the pyridine linker can lead to superior material performance.

The following diagram illustrates the general structure of a paddle-wheel type MOF that could be constructed using a dicarboxylic acid linker like a derivative of this compound.

Caption: Schematic representation of a 2D paddle-wheel MOF structure.

Conclusion

This compound is a versatile and valuable building block with broad applications in drug discovery, agrochemical development, and materials science. Its unique combination of a chelating pyridine-2-carboxylic acid core and a modulating 6-methoxy group provides a powerful tool for fine-tuning the properties of target molecules. As demonstrated in this guide, the strategic incorporation of this scaffold can lead to the development of potent enzyme inhibitors, novel herbicides, and functional coordination materials. Further comparative studies that directly evaluate the impact of the 6-methoxy group against other substituents will undoubtedly continue to expand the utility of this important chemical intermediate.

References

A Researcher's Guide to 6-Methoxypyridine-2-carboxylic acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of reagents and building blocks is a critical decision that balances cost, efficiency, and novelty. 6-Methoxypyridine-2-carboxylic acid, a substituted picolinic acid derivative, has emerged as a valuable scaffold in medicinal chemistry. This guide provides an in-depth cost-benefit analysis of this compound, comparing it with two common alternatives: 6-Hydroxypyridine-2-carboxylic acid and Pyridine-2,6-dicarboxylic acid. Through an examination of their cost, performance in synthetic applications, and safety profiles, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research needs.

Introduction to this compound and its Alternatives

This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1] Its utility stems from the presence of a carboxylic acid group, a methoxy group, and a pyridine ring, which offer multiple sites for chemical modification and coordination to metal centers.

As alternatives, 6-Hydroxypyridine-2-carboxylic acid and Pyridine-2,6-dicarboxylic acid are frequently considered. 6-Hydroxypyridine-2-carboxylic acid, also known as 6-hydroxypicolinic acid, is a picolinic acid derivative that exhibits enol-keto tautomerism and acts as a chelating ligand.[2] Pyridine-2,6-dicarboxylic acid, or dipicolinic acid, is a well-known chelating agent used in the preparation of lanthanide and transition metal complexes.[3]

Cost Comparison

The cost of a chemical is a primary consideration in any research or development project. The following table provides a comparative overview of the pricing for this compound and its alternatives from various suppliers. Prices can vary based on purity and quantity.

CompoundSupplierQuantityPrice (USD)
This compoundThermo Scientific Chemicals1 g116.65
This compoundCP Lab Safety5 g-
6-Hydroxypyridine-2-carboxylic acidSigma-Aldrich5 g35.95
6-Hydroxypyridine-2-carboxylic acidCenmed Enterprises5 g101.37
6-Hydroxypyridine-2-carboxylic acidTCI America5 g-
Pyridine-2,6-dicarboxylic acidSigma-Aldrich25 g40.50
Pyridine-2,6-dicarboxylic acidIndiaMART25 kg~42.50/kg

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing may be available upon request.

From this data, it is evident that 6-Hydroxypyridine-2-carboxylic acid and Pyridine-2,6-dicarboxylic acid are generally more cost-effective, particularly when purchased in larger quantities, compared to this compound. This cost difference can be a significant factor in large-scale synthesis projects.

Performance and Application Analysis

The choice of a building block extends beyond its price to its performance in specific chemical transformations. Picolinic acid derivatives are widely used as ligands in catalysis and as key structural motifs in pharmacologically active compounds.

Ligand Performance in Catalysis

The electronic and steric properties of substituents on the picolinic acid scaffold can significantly influence the efficiency of a catalyst. The methoxy group in this compound is an electron-donating group, which can affect the electron density at the nitrogen atom and the metal center in a complex. In contrast, the hydroxyl group in 6-Hydroxypyridine-2-carboxylic acid can be deprotonated to form a pyridone, which can act as a cooperating ligand in C-H activation reactions.[4] Pyridine-2,6-dicarboxylic acid, with its two carboxylic acid groups, can act as a tridentate ligand.

While direct comparative studies of all three compounds in the same reaction are scarce, we can infer their potential performance from existing literature. For instance, a study on palladium-mediated C-H activation demonstrated the cooperating ability of 6-hydroxypicolinic acid.[4] The following experimental protocol is based on this study and can be adapted for a comparative analysis.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The following protocol outlines a comparative experiment to evaluate the performance of this compound, 6-Hydroxypyridine-2-carboxylic acid, and Pyridine-2,6-dicarboxylic acid as ligands in this reaction.

Objective: To compare the catalytic efficiency of the three picolinic acid derivatives in the Suzuki-Miyaura coupling of 4-chloroanisole and phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 6-Hydroxypyridine-2-carboxylic acid

  • Pyridine-2,6-dicarboxylic acid

  • 4-Chloroanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To three separate reaction vials, add Pd(OAc)₂ (2 mol%), the respective picolinic acid ligand (4 mol%), K₂CO₃ (2 equivalents), phenylboronic acid (1.5 equivalents), and 4-chloroanisole (1 equivalent).

  • Add a 4:1 mixture of dioxane and water to each vial to achieve a 0.1 M concentration of the aryl halide.

  • Add the internal standard to each vial.

  • Seal the vials and heat the reactions at 100 °C for a specified time (e.g., 2, 4, 6, 8, and 12 hours).

  • At each time point, take an aliquot from each reaction mixture, quench with water, and extract with ethyl acetate.

  • Analyze the organic layer by GC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.

Expected Outcome:

The reaction yields at different time points will provide a quantitative measure of the catalytic efficiency of each ligand. This data can be used to construct a reaction profile for each ligand, allowing for a direct comparison of their performance.

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Safety and Handling

A comprehensive cost-benefit analysis must also consider the safety and handling requirements of each compound. The following table summarizes the key hazard information for this compound and its alternatives, based on their Material Safety Data Sheets (MSDS).

CompoundHazard StatementsPrecautionary Statements
This compound H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
6-Hydroxypyridine-2-carboxylic acid H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6]P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.[6]
Pyridine-2,6-dicarboxylic acid H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7]P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

All three compounds present similar hazards, primarily as irritants to the skin, eyes, and respiratory system. Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated fume hood, are essential when handling these chemicals.

Synthesis and Availability

The cost and availability of these compounds are influenced by the complexity of their synthesis.

Synthesis of this compound

A common route to this compound involves the nucleophilic substitution of a leaving group at the 6-position of a pyridine ring with a methoxide source, followed by the introduction or modification of the carboxylic acid group at the 2-position. For example, it can be synthesized from 2-bromo-6-methoxypyridine.

Synthesis of 6-Hydroxypyridine-2-carboxylic acid

6-Hydroxypyridine-2-carboxylic acid can be prepared from 2-bromo-6-hydroxypyridine and carbon dioxide.[7] This method involves a Grignard reaction followed by carboxylation.

Synthesis of Pyridine-2,6-dicarboxylic acid

Several methods exist for the synthesis of Pyridine-2,6-dicarboxylic acid, including the oxidation of 2,6-lutidine or the hydrolysis of 2,6-dicyanopyridine.[1][6]

Synthesis_Pathways cluster_6M This compound cluster_6H 6-Hydroxypyridine-2-carboxylic acid cluster_PDC Pyridine-2,6-dicarboxylic acid M1 2-Bromo-6-methoxypyridine M2 This compound M1->M2 1. Metal-halogen exchange 2. Carboxylation H1 2-Bromo-6-hydroxypyridine H3 6-Hydroxypyridine-2-carboxylic acid H1->H3 Grignard Reaction H2 CO₂ H2->H3 Grignard Reaction P1 2,6-Lutidine P2 Pyridine-2,6-dicarboxylic acid P1->P2 Oxidation

Caption: Simplified synthetic pathways for the target compound and its alternatives.

The relative complexity and cost of the starting materials for these syntheses contribute to the final price of the compounds. The more readily available starting materials and simpler reaction conditions for the synthesis of 6-Hydroxypyridine-2-carboxylic acid and Pyridine-2,6-dicarboxylic acid likely contribute to their lower market price.

Conclusion and Recommendations

The choice between this compound, 6-Hydroxypyridine-2-carboxylic acid, and Pyridine-2,6-dicarboxylic acid depends on a careful evaluation of the specific needs of a research project.

  • For cost-sensitive projects and large-scale synthesis, 6-Hydroxypyridine-2-carboxylic acid and Pyridine-2,6-dicarboxylic acid are the more economical choices.

  • For applications requiring a cooperating ligand in C-H activation, 6-Hydroxypyridine-2-carboxylic acid has demonstrated efficacy and warrants consideration.

  • For applications where the electronic effect of a methoxy group is desired, this compound is the appropriate choice, despite its higher cost.

  • For applications requiring a strong tridentate chelating agent, Pyridine-2,6-dicarboxylic acid is a well-established and cost-effective option.

Ultimately, the decision should be based on a combination of cost, desired reactivity, and the specific goals of the synthetic strategy. The experimental protocol provided in this guide offers a framework for researchers to conduct their own comparative analysis and make an evidence-based decision.

References

A Comparative Guide to the Reactivity of Methoxypyridine-2-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a scaffold or building block is a critical decision that profoundly impacts synthetic strategy and molecular properties. The substituted pyridine ring, a ubiquitous motif in pharmaceuticals, offers a rich landscape for fine-tuning electronic and steric properties. Among these, methoxypyridine-carboxylic acids are particularly valuable intermediates.[1] However, the positional isomerism of the methoxy substituent relative to the carboxylic acid and the ring nitrogen introduces subtle yet significant differences in reactivity.

This guide provides an in-depth, objective comparison of the reactivity of key isomers of methoxypyridine-2-carboxylic acid, focusing on the 4-methoxy, 5-methoxy, and the titular 6-methoxy derivatives. By understanding the underlying electronic and steric influences, scientists can make more informed decisions in their synthetic endeavors. We will explore how the placement of the methoxy group alters the reactivity of the carboxylic acid function and the aromatic pyridine core, supported by experimental data and mechanistic insights.

The Isomers: A Structural Overview

The three isomers under consideration are all derivatives of picolinic acid (pyridine-2-carboxylic acid). Their distinct reactivity profiles stem from the position of the electron-donating methoxy (-OCH₃) group.

isomers cluster_6 6-Methoxypyridine-2-carboxylic acid cluster_4 4-Methoxypyridine-2-carboxylic acid cluster_5 5-Methoxypyridine-2-carboxylic acid I1 I1 I2 I2 I3 I3

Figure 1: Structures of the compared isomers.

The methoxy group is a powerful electron-donating group (EDG) through resonance (+R effect) but is weakly electron-withdrawing inductively (-I effect). The carboxylic acid is an electron-withdrawing group (EWG) through both inductive and resonance effects (-I, -R). The interplay of these groups with the inherently electron-deficient pyridine ring dictates the chemical behavior of each isomer.

Comparative Analysis of Reactivity

Acidity and pKa

The acidity of the carboxylic acid group is modulated by the electronic environment of the pyridine ring. The pKa of the parent picolinic acid is approximately 5.4, while the pKa of the pyridine nitrogen (pyridinium ion) is about 1.0.[2]

  • 6-Methoxy Isomer : The methoxy group is ortho to the nitrogen and meta to the carboxyl group. Its primary influence is donating electron density to the ring, which slightly increases the basicity of the pyridine nitrogen and can slightly decrease the acidity of the carboxylic acid compared to an unsubstituted analogue.

  • 4-Methoxy Isomer : Here, the methoxy group is para to the nitrogen and meta to the carboxyl group. The strong +R effect of the methoxy group significantly increases the electron density at the nitrogen atom, making it more basic. This electron donation can also destabilize the carboxylate anion, making the acid weaker (higher pKa).

  • 5-Methoxy Isomer : The methoxy group is meta to both the nitrogen and the carboxyl group. In this position, the resonance effect on the nitrogen and carboxyl group is minimized. The primary influence is the weaker -I effect, which can slightly increase the acidity of the carboxylic acid.

Reactivity of the Carboxylic Acid Group

A. Esterification

The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a fundamental transformation.[5] The rate of this reaction is dependent on the electrophilicity of the carbonyl carbon.

  • Electronic Effects : Electron-donating groups on the pyridine ring can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction. Therefore, the 5-methoxy isomer, where the EDG's influence is weakest, might be expected to undergo esterification most readily.

  • Steric Hindrance : The 6-methoxy group, being ortho to the carboxylic acid, introduces significant steric hindrance. This can impede the approach of the alcohol nucleophile to the carbonyl carbon, making esterification more challenging compared to the 4- and 5-methoxy isomers.

Experimental Protocol: General Fischer Esterification [6][7]

  • Dissolve the methoxypyridine-2-carboxylic acid isomer (1.0 eq) in the desired alcohol (e.g., methanol, used as solvent).

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄, 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid catalyst carefully with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.

B. Amide Coupling

Amide bond formation is paramount in medicinal chemistry. This typically involves activating the carboxylic acid (e.g., to an acid chloride or with coupling reagents like EDC) followed by reaction with an amine.[8]

  • Activation Step : The ease of forming the activated intermediate (like an acid chloride with SOCl₂) is influenced by the nucleophilicity of the carbonyl oxygen. The 4- and 6-methoxy isomers, with their electron-donating effects, may slightly enhance this nucleophilicity.

  • Nucleophilic Attack : As with esterification, the steric bulk of the 6-methoxy group can hinder the approach of the amine nucleophile, potentially requiring more forcing conditions or resulting in lower yields compared to the less hindered 4- and 5-isomers.

C. Decarboxylation (Hammick Reaction)

Picolinic acids are known to undergo decarboxylation upon heating, often in the presence of a carbonyl compound in what is known as the Hammick reaction.[9] The mechanism involves the formation of a zwitterionic intermediate that loses CO₂ to form a 2-pyridyl carbanion or ylide, which is stabilized by the nitrogen atom.[10][11]

Hammick_Mechanism cluster_main Hammick Reaction Pathway Start Picolinic Acid Derivative Zwitterion Zwitterionic Intermediate (Heat) Start->Zwitterion Equilibrium Ylide 2-Pyridyl Ylide Intermediate (-CO2) Zwitterion->Ylide Rate-determining step Adduct Intermediate Adduct Ylide->Adduct Nucleophilic attack Aldehyde Aldehyde (e.g., PhCHO) Aldehyde->Adduct Product Carbinol Product Adduct->Product Protonation

Figure 2: Generalized workflow for the Hammick reaction.

A direct comparative study of the 4-, 5-, and 6-methoxypyridine-2-carboxylic acids in the Hammick reaction with benzaldehyde revealed significant differences in reactivity.[12]

IsomerProduct (Carbinol) YieldUnreacted Acid
4-Methoxy 56%35%
5-Methoxy 62%29%
6-Methoxy 46%46%
Table 1: Comparative yields in the Hammick reaction with benzaldehyde. Data sourced from Brown, E.V. & Shambhu, M.B. (1971).[12]

The data clearly show that the 6-methoxy isomer is the least reactive , giving the lowest yield of the desired product and the highest recovery of unreacted starting material.[12] This can be attributed to the steric hindrance of the 6-methoxy group, which may destabilize the necessary planar transition state for decarboxylation or impede the subsequent attack on the aldehyde. The 5-methoxy isomer proved to be the most reactive in this specific transformation.

Reactivity of the Pyridine Ring

A. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient and susceptible to nucleophilic attack, especially at the C2 and C4 positions (ortho and para to the nitrogen), as this allows the negative charge of the Meisenheimer intermediate to be stabilized on the electronegative nitrogen atom.[13][14]

  • The presence of the electron-withdrawing carboxyl group at C2 further activates the ring towards nucleophilic attack.

  • The electron-donating methoxy group, however, deactivates the ring towards SNAr. This deactivating effect is strongest in the 4- and 6-methoxy isomers , where the +R effect increases electron density at the substitution sites.

  • The 5-methoxy isomer would be the most susceptible to SNAr among the three, as the deactivating +R effect of the methoxy group does not extend to the C4 or C6 positions.

B. Electrophilic Aromatic Substitution (EAS)

Pyridine itself is highly resistant to electrophilic substitution due to the deactivating effect of the nitrogen atom, which can also be protonated under acidic reaction conditions.[15][16] However, the presence of a strong activating group like a methoxy group can enable EAS.

  • The methoxy group is an ortho, para-director.

  • The carboxylic acid group is a meta-director and a deactivator.

  • This compound : The methoxy group activates the C5 and C3 positions. The carboxyl group deactivates the ring. Substitution, if it occurs, would likely be directed to the C5 position.

  • 4-Methoxypyridine-2-carboxylic acid : The methoxy group strongly activates the C3 and C5 positions. This isomer is likely the most reactive towards EAS.

  • 5-Methoxypyridine-2-carboxylic acid : The methoxy group activates the C4 and C6 positions. The directing effects of the two groups are cooperative, strongly favoring substitution at C4.

Summary and Conclusions

The positional isomerism in methoxypyridine-2-carboxylic acids gives rise to distinct reactivity profiles that are crucial for synthetic planning.

Feature6-Methoxy Isomer4-Methoxy Isomer5-Methoxy Isomer
Dominant Effect of -OCH₃ Steric Hindrance, +RStrong +RInductive (-I)
Esterification/Amide Coupling Slowest (sterically hindered)ModerateFastest (least hindered, less deactivation)
Decarboxylation (Hammick) Least Reactive[12]Moderately Reactive[12]Most Reactive[12]
Nucleophilic Substitution DeactivatedDeactivatedMost reactive of the three
Electrophilic Substitution Moderately activatedMost reactive of the threeActivated, strong directing effect

Key Takeaways for the Synthetic Chemist:

  • For reactions involving the carboxylic acid (esterification, amide coupling), the This compound is the most challenging isomer due to steric hindrance. The 5-methoxy isomer is likely the most straightforward choice.

  • If the synthetic goal involves a decarboxylation step, the 6-methoxy isomer should be avoided in favor of the 5- or 4-methoxy isomers.[12]

  • To perform electrophilic substitution on the pyridine ring, the 4-methoxy isomer provides the highest activation .

  • For nucleophilic substitution , the 5-methoxy isomer offers the least deactivated ring system among the three.

This guide illustrates that a simple change in substituent position can fundamentally alter the preferred reaction pathways and efficiencies for a molecular scaffold. By leveraging this understanding, researchers can more effectively design synthetic routes, troubleshoot challenging reactions, and ultimately accelerate the drug discovery and development process.

References

Safety Operating Guide

Navigating the Disposal of 6-Methoxypyridine-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 6-Methoxypyridine-2-carboxylic acid, ensuring that its unique chemical properties are handled with the necessary expertise and caution.

The structural characteristics of this compound, featuring both a pyridine ring and a carboxylic acid functional group, necessitate a disposal protocol that addresses the potential hazards associated with both moieties. Pyridine and its derivatives are recognized for their potential harm if ingested, inhaled, or in contact with skin, and can act as irritants.[1] Similarly, carboxylic acids require careful handling due to their corrosive nature. Therefore, waste containing this compound must be unequivocally classified and managed as hazardous chemical waste.[1]

Core Principles of Chemical Waste Management

Before delving into the specific protocols for this compound, it is imperative to ground our procedures in the foundational principles of laboratory chemical waste disposal. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a regulatory framework that underscores the importance of systematic waste management to prevent environmental contamination and ensure personnel safety.[2] Key tenets include the stringent prohibition of disposing of hazardous chemicals in regular trash or down the sewer system, mandatory and accurate labeling of all waste containers, and the segregation of incompatible chemicals.[2][3]

Quantitative Hazard and Disposal Summary

To provide a clear and immediate reference, the following table summarizes the key hazard information and disposal parameters for this compound and related compounds. This data should be used to inform risk assessments and guide handling procedures.

ParameterInformationSource
Chemical Name This compound-
CAS Number 26893-73-2[4]
Primary Hazards May cause respiratory irritation. Causes severe skin burns and eye damage.
Incompatibility Strong oxidizing agents, acids (especially nitric acid), and bases.[5][5]
Recommended PPE Chemical safety goggles, appropriate chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[5][6][5][6]
Disposal Classification Hazardous Waste[1][7]

Step-by-Step Disposal Protocol for this compound

The following detailed protocol provides a systematic approach to the safe disposal of this compound, from the point of generation to final removal by certified professionals.

Waste Segregation and Collection: The First Line of Defense

Proper segregation at the source is a critical step in preventing hazardous reactions and ensuring compliant disposal.

  • Solid Waste: Collect all solid this compound, along with any contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.[1] This container must be constructed of a compatible material, such as high-density polyethylene (HDPE), to prevent any chemical degradation.[1]

  • Liquid Waste: For solutions containing this compound, use a designated, leak-proof hazardous waste container.[1] It is crucial to avoid mixing this waste stream with other incompatible chemicals.

  • Contaminated Personal Protective Equipment (PPE): Any PPE, including gloves and disposable lab coats, that has come into contact with the compound must be disposed of in a clearly marked hazardous waste bag.[1]

Labeling: Clarity for Safety and Compliance

Accurate and comprehensive labeling of waste containers is not only a regulatory requirement but also a vital communication tool for all laboratory personnel and waste handlers.[3]

  • Each waste container must be clearly labeled with the words "Hazardous Waste."[1]

  • The full chemical name, "this compound," must be written out.[1]

  • Include an approximate concentration and quantity of the waste.[1]

  • The date of waste generation should also be clearly visible.[1]

Storage: Ensuring a Safe Holding Environment

The temporary storage of hazardous waste within the laboratory requires a designated and controlled environment.

  • All sealed hazardous waste containers should be stored in a designated, well-ventilated, and secure waste accumulation area.[1]

  • These areas, often referred to as Satellite Accumulation Areas (SAAs), must be inspected weekly for any signs of leakage.[8]

  • It is crucial to store containers of this compound away from incompatible materials such as strong oxidizers, acids, and bases to prevent any dangerous reactions.[5]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, a swift and informed response is essential to mitigate any potential hazards.

  • Immediate Action: Should a spill occur, evacuate the immediate area and ensure it is well-ventilated.

  • Personal Protection: Before attempting any cleanup, don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Containment and Cleanup: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1] Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1] The spill area should then be decontaminated with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Final Disposal: The Role of Professional Waste Management

The ultimate disposal of this compound must be handled by trained and licensed professionals.

  • Engage with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the collection of the waste.[1][9]

  • Waste pyridine and its derivatives are often disposed of through high-temperature incineration.[7] This process, carried out in specialized facilities, ensures the complete destruction of the hazardous compounds.[7][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, lab coats) waste_type->ppe_waste PPE collect_solid Collect in Labeled HDPE Container solid_waste->collect_solid collect_liquid Collect in Labeled Leak-Proof Container liquid_waste->collect_liquid collect_ppe Collect in Labeled Hazardous Waste Bag ppe_waste->collect_ppe storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_ppe->storage spill Spill Occurs storage->spill No final_disposal Arrange for Pickup by EHS/Licensed Contractor storage->final_disposal spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->storage

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

Personal protective equipment for handling 6-Methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 6-Methoxypyridine-2-carboxylic Acid

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound. We will move beyond a simple checklist to understand the causality behind each safety protocol, ensuring a self-validating system of protection for you and your colleagues.

Hazard Profile: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. According to authoritative Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The causality stems from its chemical nature as a pyridine carboxylic acid derivative. These compounds can be reactive and irritating upon contact with mucosal membranes and skin.[2][3][4] The solid form, often a powder or crystal, can easily become airborne, creating an inhalation risk.[1][5] Therefore, our PPE strategy must create a complete barrier against these three routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

The Essential Workflow: Integrating Safety at Every Step

Safe handling is a process, not just a set of equipment. The following workflow details the necessary procedural steps and integrates the required PPE at each stage. This holistic approach ensures that safety is an intrinsic part of the experimental design.

cluster_prep 1. Preparation & Weighing cluster_reaction 2. Solubilization & Reaction cluster_cleanup 3. Cleanup & Disposal prep_area Work in a Certified Chemical Fume Hood don_ppe Don Baseline PPE + Double Nitrile Gloves + N95 Respirator prep_area->don_ppe Verify Airflow weigh Carefully Weigh Solid don_ppe->weigh Prevent Inhalation dissolve Add Solvent to Solid weigh->dissolve Prevent Spills reaction Conduct Reaction dissolve->reaction Maintain Containment monitor Monitor Progress reaction->monitor dispose_waste Segregate Hazardous Waste monitor->dispose_waste End of Experiment decontaminate Decontaminate Surfaces & Glassware dispose_waste->decontaminate Follow EHS Protocol doff_ppe Remove PPE Correctly decontaminate->doff_ppe Final Step

Caption: A workflow integrating safety protocols for handling this compound.

Preparation and Weighing

This initial step carries the highest risk of generating and inhaling airborne powder.

  • Engineering Controls: All manipulations of the solid compound must occur within a properly functioning and certified chemical fume hood.[6] This is your primary defense against respiratory exposure.

  • Personal Protective Equipment:

    • Body Protection: A standard, fully-buttoned laboratory coat.

    • Hand Protection: Double-layered nitrile gloves. This is a field-proven best practice. If the outer glove becomes contaminated, it can be safely removed without exposing your skin.

    • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal to protect from airborne powder or splashes.[7][8][9]

    • Respiratory Protection: A NIOSH-approved N95 dust mask respirator is required to prevent inhalation of fine particulates.[1]

Solubilization and Reaction

Once the compound is in solution, the primary risk shifts from powder inhalation to chemical splashes.

  • Engineering Controls: Continue all work within the chemical fume hood.

  • Personal Protective Equipment:

    • Body and Hand Protection: Maintain the lab coat and double nitrile gloves.

    • Eye and Face Protection: Continue wearing chemical splash goggles. If there is a heightened risk of splashing due to the scale or nature of the reaction, add a full face shield over the goggles for an additional layer of protection.[4][10]

Emergency and Disposal Plans: A Self-Validating Protocol

A trustworthy safety plan must account for accidents and responsible disposal.

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[11][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][11]

Spill Response

For a small spill inside a fume hood, absorb the material with an inert substance like sand or vermiculite.[13] Scoop the contaminated material into a designated hazardous waste container. Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[13]

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.[14][15]

  • Solid Waste: Collect contaminated gloves, weigh boats, and absorbent materials in a clearly labeled, sealed hazardous waste container.[13][16]

  • Liquid Waste: Collect all solutions in a separate, compatible, and clearly labeled hazardous waste container.[12][16]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[16] Never pour pyridine-containing waste down the drain.

Summary of Protective Measures

The relationship between the chemical's hazards and the control measures is a logical one, designed to systematically eliminate routes of exposure.

cluster_hazards Identified Hazards cluster_controls Required Controls compound This compound skin Skin Irritation (H315) compound->skin eye Eye Irritation (H319) compound->eye resp Respiratory Irritation (H335) compound->resp ppe_gloves Nitrile Gloves skin->ppe_gloves Mitigated by ppe_coat Lab Coat skin->ppe_coat Mitigated by ppe_goggles Splash Goggles eye->ppe_goggles Mitigated by eng Fume Hood resp->eng Mitigated by ppe_resp N95 Respirator resp->ppe_resp Mitigated by

Caption: Logical relationship between chemical hazards and the required control measures.

PPE Quick Reference Table
TaskBody Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing Solid Lab CoatDouble Nitrile GlovesChemical Splash GogglesN95 Respirator
Solution Handling Lab CoatDouble Nitrile GlovesChemical Splash Goggles / Face ShieldWork in Fume Hood
Spill Cleanup Lab Coat / ApronHeavy Duty Nitrile GlovesChemical Splash Goggles & Face ShieldAs required by EHS

By consistently applying these principles and protocols, you build a deep, intrinsic culture of safety that protects your research, your institution, and most importantly, yourself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.